1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUGWSACKTKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure, Properties, and Synthetic Methodologies of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine: A Technical Guide
Executive Summary
1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a highly versatile, nitrogen-rich heterocyclic building block. Characterized by a pyrazole core linked at the N1 position to a pyrimidin-2-yl moiety, and featuring an exocyclic primary amine at the C3 position, this molecule serves as a "privileged scaffold." Its precise arrangement of hydrogen bond donors and acceptors makes it highly sought after in medicinal chemistry—particularly for designing ATP-competitive kinase inhibitors—and in the development of novel, resistance-breaking agrochemicals[1].
This whitepaper provides an in-depth analysis of its physicochemical profile, electronic properties, and a self-validating synthetic methodology, grounded in causality and field-proven techniques.
Chemical Identity and Physicochemical Profiling
Understanding the quantitative physicochemical properties of this scaffold is critical for predicting its behavior in organic synthesis and biological systems. The data below highlights why this molecule is an ideal starting point for drug and pesticide development.
Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
| Property | Value | Rationale / Significance |
| Molecular Formula | C7H7N5 | High nitrogen content (5 heteroatoms) dictates its polar nature and solubility profile. |
| Molecular Weight | 161.16 g/mol | Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5. |
| H-Bond Donors | 1 | The exocyclic -NH2 group acts as a critical, directional donor in target binding. |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens and the pyrazole N2 serve as potent acceptors for target engagement. |
| Rotatable Bonds | 1 | The C-N bond between the rings allows the molecule to adopt a coplanar conformation to minimize steric clashes in binding pockets. |
| Topological Polar Surface Area | ~69.6 Ų | Falls within the optimal range (< 90 Ų) for excellent membrane permeability and oral bioavailability. |
Structural Elucidation & Electronic Properties
The chemical behavior of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is governed by the electronic interplay between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring.
-
Regiochemical Locking: In unsubstituted 3-aminopyrazole, the molecule exists in a tautomeric equilibrium between the 3-amino and 5-amino forms. However, N-arylation at the N1 position permanently locks the compound into the 3-amine configuration. This prevents tautomerization, ensuring a predictable and stable pharmacophore geometry for receptor binding.
-
Nucleophilicity Profile: The exocyclic amine (-NH2) is relatively poor in nucleophilicity compared to the ring nitrogens. This is due to the resonance delocalization of its lone pair into the aromatic pyrazole system. This electronic distribution allows for selective downstream functionalization (e.g., amidation or Buchwald-Hartwig cross-coupling) at the exocyclic amine without interfering with the heteroaromatic core.
Synthetic Methodology: Regioselective SNAr
The most efficient and scalable route to synthesize 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is via a Nucleophilic Aromatic Substitution (SNAr) between 1H-pyrazol-3-amine and 2-chloropyrimidine.
Causality in Experimental Design
To achieve high regioselectivity for N1 over the exocyclic amine, the reaction must be conducted under basic conditions. The N1 proton of 3-aminopyrazole has a pKa of approximately 14. Using a mild inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates N1, generating a highly nucleophilic pyrazolide anion. The exocyclic amine remains protonated and non-nucleophilic. The reaction requires thermal activation (90°C) to overcome the activation energy barrier of the Meisenheimer complex intermediate on the electron-deficient pyrimidine ring[2].
Step-by-Step Self-Validating Protocol
-
Preparation: Charge a dry, round-bottom flask with 1H-pyrazol-3-amine (1.0 equiv) and 2-chloropyrimidine (1.1 equiv).
-
Solvation & Basification: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Rationale: DMF solvates the potassium cation, leaving the carbonate anion highly active for deprotonation.
-
Thermal Activation: Stir the suspension and heat to 90°C under an inert nitrogen atmosphere for 4–6 hours.
-
In-Process Validation: Monitor the consumption of the pyrazole via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar starting amine.
-
Workup: Cool the mixture to room temperature and quench with distilled water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). Validation: The polar aprotic DMF partitions entirely into the aqueous layer, while the target product selectively migrates to the organic phase.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure product.
Regioselective SNAr synthesis workflow for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Pharmacological and Agrochemical Utility
Kinase Hinge-Binding Motif
In drug development, this scaffold is frequently deployed as a hinge-binding motif for ATP-competitive kinase inhibitors (e.g., targeting JAK, Aurora, and CDK kinases)[3]. The ATP-binding pocket of these kinases contains a highly conserved "hinge region" composed of peptide backbone amides and carbonyls.
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold perfectly mimics the hydrogen-bonding profile of the adenine ring in ATP:
-
The exocyclic -NH₂ donates a hydrogen bond to a backbone carbonyl.
-
The pyrimidine N and the pyrazole N2 act as bidentate hydrogen bond acceptors from backbone amides.
Pharmacophore model of the scaffold interacting with a kinase hinge region.
Agrochemical Applications
Beyond human therapeutics, heterocyclic compounds incorporating this moiety have demonstrated profound biological properties in agriculture. They are utilized in the synthesis of novel pesticides to combat arthropods, insects, and nematodes[1]. The structural rigidity and metabolic stability provided by the pyrazolo-pyrimidine linkage enhance the duration and breadth of action in field applications, overcoming resistance mechanisms encountered with older pesticide classes.
References
- Title: WO2014053450A1 - Heterocyclic compounds as pesticides Source: Google Patents URL
- Title: 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine (Functional Group Introduction on the Pyrimidine Ring)
- Title: Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)
Sources
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS number and identifiers
Executive Summary
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold represents a privileged heteroaromatic architecture in medicinal chemistry. Characterized by a pyrazole core N-linked to a pyrimidine ring, this moiety serves as a critical pharmacophore in kinase inhibitor design. Its structural geometry allows for bidentate hydrogen bonding patterns that mimic the adenine ring of ATP, making it highly effective in targeting the hinge region of various protein kinases (e.g., JAK, VEGFR, CDK).
This guide provides an in-depth technical analysis of the molecule's physicochemical identity, synthetic pathways, and application in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
While the 4-substituted derivatives (e.g., 4-bromo, 4-chloro) are common commercial building blocks, the unsubstituted parent scaffold is often synthesized in situ or as a specific intermediate.
| Property | Specification |
| IUPAC Name | 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine |
| Common Name | 2-(3-Aminopyrazol-1-yl)pyrimidine |
| CAS Number | Note:[1] The specific CAS for the unsubstituted parent is not widely listed in public commercial catalogs. Related Analog (4-Bromo): Related Analog (Pyridin-2-yl): |
| SMILES | Nc1ccn(n1)c2ncccn2 |
| Molecular Formula | C₇H₇N₅ |
| Molecular Weight | 161.17 g/mol |
| H-Bond Donors | 1 (Primary Amine -NH₂) |
| H-Bond Acceptors | 4 (Pyrimidine N1/N3, Pyrazole N2, Amine N) |
| LogP (Predicted) | ~0.6 (Highly polar, favorable for oral bioavailability) |
Synthetic Architecture
The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine relies on the regioselective cyclocondensation of a hydrazine derivative with a polarized acrylonitrile species. This approach ensures the correct placement of the amino group at the 3-position of the pyrazole ring.
Core Synthesis Strategy
The most robust route involves the reaction of 2-hydrazinopyrimidine with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methylated variants).
Reaction Logic:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the
-carbon of the acrylonitrile (which is electrophilic due to the nitrile and ethoxy groups). -
Elimination: Loss of ethanol generates an intermediate hydrazone.
-
Cyclization: Intramolecular attack of the secondary hydrazine nitrogen onto the nitrile carbon closes the ring.
-
Tautomerization: Aromatization yields the final aminopyrazole.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the construction of the pyrimidino-pyrazole scaffold via condensation.
Experimental Protocol
Objective: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (Scale: 10 mmol).
Reagents:
-
2-Hydrazinopyrimidine (1.10 g, 10 mmol)
-
3-Ethoxyacrylonitrile (1.09 g, 10 mmol) [or 3,3-diethoxypropionitrile as precursor]
-
Ethanol (Absolute, 20 mL)
-
Catalytic HCl (conc., 2-3 drops) or Acetic Acid
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyrimidine in ethanol.
-
Addition: Dropwise add 3-ethoxyacrylonitrile to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The hydrazine spot should disappear.
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure to dryness.
-
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield the target amine.
Validation:
-
1H NMR (DMSO-d6): Look for pyrimidine protons (doublet ~8.6 ppm, triplet ~7.3 ppm) and pyrazole protons (doublet ~8.0 ppm, doublet ~5.8 ppm). The NH₂ signal typically appears as a broad singlet around 5.0–6.0 ppm.
Medicinal Chemistry Utility
This scaffold is a "privileged structure" because it addresses multiple binding requirements in kinase active sites.
Kinase Hinge Binding
The N2 of the pyrimidine and the NH of the C3-amine (or N2 of pyrazole) can form a donor-acceptor motif that mimics the hydrogen bonding of the adenine ring of ATP. This allows the molecule to anchor firmly into the hinge region of kinases.
Pharmacophore Diagram
Figure 2: Bidentate binding mode of the scaffold within a kinase ATP-binding pocket.
References
-
PubChem. 3-Ethoxyacrylonitrile Compound Summary. (Key Reagent). Retrieved from [Link]
- Google Patents.Heterocyclic compounds as pesticides (WO2014053450A1). (Cites pyrazol-3-amine derivatives).
Sources
Physicochemical Characteristics of Pyrimidinyl Pyrazole Amines: A Technical Guide
The Physicochemical Characteristics of Pyrimidinyl Pyrazole Amines is a technical guide designed for researchers in medicinal chemistry and drug development.
Executive Summary
Pyrimidinyl pyrazole amines represent a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and Aurora kinase inhibitors). Their utility stems from a unique ability to mimic the purine ring of ATP, allowing them to anchor effectively into the kinase hinge region. However, this scaffold presents distinct physicochemical challenges—specifically regarding tautomeric ambiguity , "brick-dust" insolubility , and complex ionization profiles .
This guide dissects these characteristics, moving beyond basic descriptions to provide a mechanistic understanding of how these molecules behave in solution and solid states.[1] It provides actionable protocols for profiling these compounds to ensure robust structure-property relationship (SPR) data.
Structural Archetypes & Electronic Landscape
To understand the physicochemical behavior, we must first define the two primary architectures of this class. The term "pyrimidinyl pyrazole amine" generally encompasses two distinct scaffold types:
-
Linked Systems (Biaryl Amines): The pyrazole and pyrimidine rings are connected via a rotatable bond (C-C or C-N), often with an exocyclic amine linker (e.g., N-(pyrazol-4-yl)pyrimidin-2-amine).
-
Fused Systems: The rings share a bond, forming a bicyclic core such as pyrazolo[1,5-a]pyrimidine .
The Tautomeric Chameleon
The defining physicochemical feature of this scaffold is annular tautomerism within the pyrazole ring. Unlike fixed aromatic systems (e.g., benzene), the pyrazole NH is mobile.
-
1H- vs. 2H-Tautomers: The position of the proton determines the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motif presented to the biological target.
-
Impact on Binding: A kinase hinge region typically requires a specific Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) pattern. If the compound exists predominantly in the wrong tautomer in solution, the energetic penalty for desolvation and tautomeric switching can abolish potency.
Mechanistic Insight: Electron-withdrawing groups (EWGs) on the pyrazole ring generally favor the 1H-tautomer (where the proton is on the nitrogen distal to the substituent), whereas electron-donating groups (EDGs) can stabilize the 2H-tautomer .
Acid-Base Ionization (pKa)
These scaffolds are amphoteric.
-
Acidic Center: The pyrazole NH is a weak acid (pKa ~12-14), but EWGs (e.g., -CF3, -CN) can lower this to physiological ranges (<8), drastically affecting solubility and permeability.
-
Basic Center: The pyrimidine nitrogens and the exocyclic amine are basic. The N1 of the pyrazolo[1,5-a]pyrimidine core is typically the most basic site (pKa ~2-5). Protonation here aids solubility but can hinder membrane permeability.
Physicochemical Profiling Workflows
Accurate data is the bedrock of optimization. The following protocols are designed to overcome common artifacts associated with heteroaromatic stacks.
Protocol: "Self-Validating" Spectrophotometric pKa Determination
Standard potentiometric titration often fails for these compounds due to low aqueous solubility.
Principle: Measure the UV-Vis spectral shift as a function of pH. Use a co-solvent (Methanol) to ensure solubility, then extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).
Materials:
-
Stock: 10 mM compound in DMSO.
-
Buffers: Universal buffer mix (pH 2–12).
-
Co-solvent: Methanol (MeOH) at 30%, 40%, 50% (v/v).
Step-by-Step Methodology:
-
Preparation: Prepare three assay plates, one for each MeOH concentration. Dispense buffers to create a pH gradient (0.5 pH unit steps).
-
Dosing: Add compound stock to reach a final concentration of 20-50 µM. Crucial: Keep DMSO < 1% to avoid precipitation.
-
Equilibration: Shake at 25°C for 30 mins.
-
Measurement: Scan UV absorbance (240–400 nm). Look for isosbestic points—their presence validates a clean two-state ionization process.
-
Data Processing:
-
Determine apparent pKa (
) at each MeOH %. -
Plot
vs. dielectric constant ( ) or %MeOH. -
Extrapolation: The y-intercept represents the aqueous pKa (
).
-
Protocol: Thermodynamic Solubility (The "Gold Standard")
Kinetic solubility (precipitation from DMSO) overestimates solubility for these crystalline scaffolds. Thermodynamic solubility measures the equilibrium with the solid lattice.[2]
Step-by-Step Methodology:
-
Solid Addition: Weigh 1-2 mg of crystalline solid into a chemically resistant vial (glass or polypropylene).
-
Media Addition: Add 500 µL of buffer (pH 7.4) or biorelevant media (FaSSIF).
-
Incubation: Shake at 37°C for 24 hours .
-
Checkpoint: If the solution becomes clear, add more solid. You must have undissolved solid to reach equilibrium.
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated to avoid drug loss).
-
Quantification: Analyze supernatant via HPLC-UV.
-
Validation: Check the pellet via XRPD (X-Ray Powder Diffraction) to ensure the crystal form hasn't changed (e.g., hydrate formation).
-
Visualizing the Science
Tautomeric Equilibrium & Binding Modes
The following diagram illustrates the critical tautomeric shift of a generic pyrimidinyl pyrazole amine and how it dictates binding compatibility.
Caption: Tautomeric switching dictates the H-bond surface. Mismatched tautomers incur an energetic penalty upon binding.
Physicochemical Optimization Cycle
This workflow guides the decision-making process when optimizing this scaffold.
Caption: Decision tree for overcoming "brick dust" (high crystal packing) vs. "grease ball" (high lipophilicity) issues.
Key Data Summary: Substituent Effects
The following table summarizes how common substitutions on the pyrazole ring affect the core physicochemical parameters.
| Substituent (R) | Electronic Effect | Impact on pKa (NH) | Predominant Tautomer | Solubility Impact |
| -H | Neutral | ~14.0 | Equilibrium | Low (High Crystallinity) |
| -CH3 (Methyl) | Weak Donor | ~14.5 | 1H/2H Mix | Moderate (Disrupts packing) |
| -CF3 (Trifluoromethyl) | Strong Acceptor | ~10-11 | 1H-favored | Low (Lipophilic) |
| -NH2 (Amine) | Donor | >15 | 2H-favored | High (Polar/Ionizable) |
| -NO2 (Nitro) | Strong Acceptor | <10 | 1H-favored | Low (Aggregation risk) |
References
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase. ACS Med. Chem. Lett. (2013). Link
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules (2023). Link
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallogr E. (2016).[3][4][5] Link
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (2019). Link
-
Thermodynamic Solubility Testing. WuXi AppTec Protocols. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. protocols.io [protocols.io]
- 3. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in organic solvents
An In-Depth Technical Guide Topic: Solubility Profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Audience: Researchers, scientists, and drug development professionals.
Foreword by the Senior Application Scientist
In drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is not merely a preliminary step; it is the foundation upon which its entire development trajectory is built. Among these properties, solubility is paramount. It dictates formulation strategies, influences bioavailability, and ultimately impacts therapeutic efficacy.
This guide addresses the solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a molecule of interest due to its hybrid heterocyclic structure. As direct, comprehensive experimental data for this specific compound is not yet prevalent in public literature, this document is structured to serve as both a predictive analysis and a practical experimental blueprint. We will first deconstruct the molecule to forecast its behavior in various organic solvents based on first principles and the known properties of its constituent moieties. Subsequently, we will provide robust, field-proven protocols for the empirical determination of its solubility, ensuring that the reader is equipped not just with theoretical knowledge, but with actionable, self-validating methodologies.
This dual approach—marrying theoretical insight with experimental rigor—is designed to empower researchers to confidently characterize this molecule and others like it, transforming predictive chemistry into concrete, reliable data.
Molecular Structure and Predicted Solubility Characteristics
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, but a deeper analysis of the functional groups within 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine allows for a more nuanced prediction.
Molecular Structure: C₈H₉N₅
The molecule consists of three key components:
-
A Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms. Pyrimidine is a π-deficient system due to the electronegativity of the nitrogens, making it a polar moiety.[1][2] The ring nitrogens are weak bases and can act as hydrogen bond acceptors.[1]
-
A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is pyrrole-like (a potential hydrogen bond donor, though substituted in this case) and the other is pyridine-like (a hydrogen bond acceptor).[3][4] Pyrazole itself is a weak base and is partially soluble in water.[3]
-
An Exocyclic Amino Group (-NH₂): Attached at the 3-position of the pyrazole ring, this primary amine is a key functional group. It provides two protons that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor.[5][6]
Intermolecular Forces and Solubility Prediction
The solubility behavior of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine will be dictated by a balance between the energy required to break its crystal lattice structure (lattice energy) and the energy released upon solvation of its molecules by the solvent (solvation energy).[7][8][9] Compounds with high lattice energies tend to be less soluble.[7]
-
Hydrogen Bonding: The primary driver of solubility in polar solvents. The molecule possesses multiple hydrogen bond acceptor sites (the pyrimidine nitrogens, the pyridine-type nitrogen of the pyrazole) and a strong hydrogen bond donor site (the -NH₂ group). This suggests a high affinity for polar protic solvents.
-
Dipole-Dipole Interactions: The molecule is inherently polar due to the numerous nitrogen heteroatoms. It will interact favorably with other polar molecules.
-
Van der Waals Forces: The aromatic rings also allow for non-polar interactions, which will contribute to solubility in less polar solvents, albeit to a lesser extent.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol . These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.
-
Moderate to High Solubility: Expected in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile . While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution. DMSO is often a very effective solvent for a wide range of heterocyclic compounds.
-
Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate . Acetone can accept hydrogen bonds, which should aid solubility.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene . The lack of favorable intermolecular interactions (hydrogen bonding, strong dipole-dipole) means the energy required to overcome the solute's crystal lattice energy will not be sufficiently compensated by solvation energy.
The logical workflow for assessing the solubility of a novel compound like this is visualized below.
Figure 1. Logical workflow for solubility profile determination.
Experimental Determination of Solubility
While predictions are invaluable for guiding experimental design, empirical data is the definitive measure of solubility. Two primary methods are employed in drug development: kinetic solubility assays for high-throughput screening and equilibrium (thermodynamic) solubility assays for definitive characterization.[10]
Kinetic Solubility by Turbidimetric Assay
This high-throughput method is ideal for early-stage discovery to quickly rank solvents and identify potential solubility issues.[11][12] It measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous or organic solvent.[13][14]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Solvent Addition: Rapidly add the selected organic solvent to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[12]
-
Measurement: Use a plate reader to measure the turbidity (light scattering or absorbance at a high wavelength, e.g., 620 nm) in each well.[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only blank.
Equilibrium Solubility by Shake-Flask Method
This is the "gold standard" method for determining the true thermodynamic solubility of a compound.[15][16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
The interactions between the solute and a representative polar protic solvent, ethanol, are visualized below, highlighting the hydrogen bonding that drives solubility.
Figure 2. Predicted hydrogen bonding with ethanol.
-
Sample Preparation: Add an excess amount of solid 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine to a series of vials, each containing a known volume of a single, high-purity organic solvent. The presence of undissolved solid throughout the experiment is critical.[17]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[17][18]
-
Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[19]
-
Quantification by HPLC:
-
Method Development: Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically reverse-phase, capable of accurately quantifying the analyte. The mobile phase should be chosen to ensure good peak shape and retention time.[20][21]
-
Calibration: Prepare a series of calibration standards of known concentrations by dissolving the compound in a suitable solvent (often the mobile phase or a component of it). Generate a calibration curve by plotting peak area against concentration.[20]
-
Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility. The formula is:
-
Solubility (mg/mL) = (Concentration from curve (mg/mL)) x (Dilution Factor)
-
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a structured table for clear comparison. This allows for easy identification of optimal solvents for various applications, such as reaction chemistry, purification, or formulation.
Table 1: Template for Experimental Solubility Data of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] | Expected high solubility |
| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] | Expected high solubility | |
| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] | ||
| Polar Aprotic | DMSO | 46.7 | [Experimental Value] | [Calculated Value] | Common solvent for stock solutions |
| DMF | 36.7 | [Experimental Value] | [Calculated Value] | ||
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | ||
| Intermediate | Acetone | 20.7 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | ||
| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | Expected low solubility |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | Expected negligible solubility |
Influence of Temperature
For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[22][23][24] This can be experimentally verified by performing shake-flask measurements at different temperatures (e.g., 4°C, 25°C, 40°C). This data is crucial for developing crystallization protocols, where a compound is dissolved in a hot solvent and allowed to precipitate upon cooling.
Conclusion
The solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is predicted to be dominated by its polarity and extensive hydrogen bonding capabilities. High solubility is anticipated in polar protic and aprotic organic solvents, with limited solubility in non-polar media. This predictive framework provides a strong starting point for experimental work. By employing the standardized kinetic and equilibrium solubility protocols detailed herein, researchers can generate the robust, quantitative data necessary to advance the development of this compound, whether for synthetic optimization, purification, or preclinical formulation.
References
-
[NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.]([Link] solubility/)
Sources
- 1. scialert.net [scialert.net]
- 2. scispace.com [scispace.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
- 7. allen.in [allen.in]
- 8. quora.com [quora.com]
- 9. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. protocols.io [protocols.io]
- 15. biorelevant.com [biorelevant.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. scielo.br [scielo.br]
- 18. Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs [journal11.magtechjournal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmaguru.co [pharmaguru.co]
- 21. asianjpr.com [asianjpr.com]
- 22. Solubility - Wikipedia [en.wikipedia.org]
- 23. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Solubility [chem.fsu.edu]
Thermodynamic Stability & Physicochemical Profiling of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Executive Summary
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 87949-16-4) represents a critical biaryl scaffold in medicinal chemistry, serving as a primary intermediate for Type II kinase inhibitors (e.g., Pazopanib analogs) and RIPK1 inhibitors. Its thermodynamic stability is governed by the electronic conjugation between the electron-deficient pyrimidine ring and the electron-rich aminopyrazole moiety. While generally robust, this molecule exhibits specific vulnerabilities to oxidative stress at the exocyclic amine and hydrolytic instability under extreme acidic conditions. This guide provides a self-validating framework for assessing its stability, detailing the causality between its molecular architecture and its degradation profiles.
Part 1: Molecular Architecture & Theoretical Stability
Structural Dynamics
The stability of this molecule hinges on the N1-C2 linkage between the pyrazole and pyrimidine rings.
-
Biaryl Twist: Steric repulsion between the pyrimidine nitrogens and the pyrazole C5-proton forces a non-planar conformation. This reduces
- stacking energy in the crystal lattice but increases solubility compared to planar analogs. -
Electronic Push-Pull: The pyrazole ring acts as an electron donor (via the amine), while the pyrimidine ring is a strong electron withdrawer. This polarization stabilizes the N-N bond against homolytic cleavage but increases the acidity of the pyrazole protons.
Predicted Physicochemical Properties
Note: Values are derived from structural analogs and computational consensus.
| Property | Predicted Value | Mechanistic Implication |
| Melting Point | 120°C – 160°C | High lattice energy due to intermolecular H-bonding (Amine donor |
| pKa (Conj. Acid) | ~2.5 (Pyrazole) / ~1.3 (Pyrimidine) | Low basicity requires strong acid (pH < 2) for complete protonation and solubilization. |
| LogP | 0.6 – 1.2 | Moderate lipophilicity; thermodynamically stable in organic solvents (DMSO, MeOH). |
| Decomp. Temp (Td) | > 250°C | High thermal stability; suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig). |
Part 2: Degradation Mechanisms & Pathways[1]
Understanding how the molecule breaks down is prerequisite to designing stability assays.
Primary Degradation Vectors
-
Oxidative Deamination: The primary amine at C3 is the most reactive site. Under oxidative stress (peroxides, metal catalysts), it forms hydroxylamines, eventually leading to nitro-derivatives or hydrolysis to the ketone (pyrazolone).
-
Acidic Hydrolysis: While the biaryl bond is robust, prolonged exposure to strong acid (>1N HCl, reflux) can cleave the N1-C2 bond, releasing 2-chloropyrimidine (if residual) or 2-hydroxypyrimidine and 3-aminopyrazole.
-
Photolytic Instability: The pyrimidine ring absorbs strongly in the UV range. High-intensity light can induce radical formation, leading to dimerization or ring-opening.
Visualization of Degradation Logic
The following diagram maps the logical flow of degradation based on stress conditions.
Caption: Logical mapping of stress conditions to primary degradation products for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Part 3: Experimental Protocols (Self-Validating Systems)
To establish the thermodynamic profile of your specific batch, execute the following protocols. These are designed to be self-validating: if the control fails, the data is invalid.
Protocol A: Thermal Stability Profiling (DSC/TGA)
Objective: Determine the melting point and onset of thermal decomposition.
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Sample Prep: 2–5 mg of dried solid in a crimped aluminum pan (pinhole lid for TGA).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 300°C under
purge (50 mL/min).
-
-
Validation Criteria:
-
Endotherm: Sharp peak (range < 2°C) indicates high purity crystalline phase. Broad peak indicates amorphous content or impurities.
-
TGA Lag: Mass loss should not occur before the melting endotherm. Early mass loss (<100°C) indicates solvates or moisture.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation products and validate "stability-indicating" HPLC methods.
| Stress Condition | Procedure | Target Endpoint | Mechanism Probed |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 80% Recovery | N-N Bond Stability |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | > 90% Recovery | Ring Opening Resistance |
| Oxidation | 3% | < 85% Recovery | Amine Oxidation |
| Thermal (Solid) | 80°C, 7 days | > 98% Recovery | Crystal Lattice Stability |
| Photostability | 1.2M Lux-hr (ICH Q1B) | Variable | UV Absorption/Radicals |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic rings) and 220 nm (amide/amine).
Part 4: Synthesis & Impurity Management[2]
Thermodynamic stability is often compromised by synthetic impurities (e.g., transition metals, regioisomers) which act as catalysts for degradation.
Synthesis Workflow & Critical Control Points
The synthesis typically involves the condensation of a hydrazine derivative with a 1,3-electrophile.
Caption: Synthetic route highlighting the critical divergence of regioisomers which must be removed to ensure batch stability.
Impurity Impact
-
Regioisomers (5-amine): Have different pKa and solubility profiles. Their presence lowers the melting point (eutectic formation) and accelerates moisture uptake.
-
Residual Hydrazine: Highly reactive reducing agent; causes rapid degradation of the final product upon storage.
References
-
PubChem. 1H-Pyrazol-3-amine, 1-(2-pyrimidinyl)- (CAS 87949-16-4). National Library of Medicine. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules 2022. [Link]
- Google Patents.Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).
-
NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Thermochemical Data. [Link]
Structural and Thermodynamic Profiling of Hydrogen Bond Networks in 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Introduction and Pharmacophoric Significance
1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a highly functionalized, nitrogen-rich heterocyclic fragment frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design. Its architecture provides a dense array of hydrogen bond donors (HBD) and acceptors (HBA), making it an ideal hinge-binding motif for targeting the ATP-binding pockets of kinases. Understanding the precise count and thermodynamic behavior of these hydrogen-bonding vectors is critical for optimizing target engagement and ensuring favorable pharmacokinetic properties.
Topological vs. Thermodynamic Hydrogen Bonding
In cheminformatics, the evaluation of drug-likeness relies heavily on Lipinski's Rule of Five[1], which establishes topological thresholds for oral bioavailability. According to these rules, the HBD and HBA counts are derived from atomic topology rather than quantum mechanical interaction capacity.
-
Hydrogen Bond Donors (HBD = 2): The molecule contains a single primary amine (-NH
) at the 3-position of the pyrazole ring. Because Lipinski's rules count individual N-H and O-H bonds, this amine group contributes exactly two HBDs[1]. -
Hydrogen Bond Acceptors (HBA = 5): The rule defines HBAs as the sum of all nitrogen and oxygen atoms[1]. This molecule contains five nitrogen atoms: two in the pyrimidine ring, two in the pyrazole ring, and one in the exocyclic amine. Therefore, the cheminformatic HBA count is strictly five.
Causality & Expertise Insight: From a thermodynamic and structure-based drug design perspective, not all topological acceptors are equivalent. The sp
Physicochemical Data Synthesis
The following table summarizes the quantitative descriptors derived from the PubChem database[2] and standard cheminformatic algorithms.
| Property | Value | Cheminformatic Rationale |
| Molecular Weight | 161.16 Da | Sum of atomic masses (C |
| Hydrogen Bond Donors | 2 | Two N-H bonds on the primary amine |
| Hydrogen Bond Acceptors | 5 | Five nitrogen atoms across the rings and amine |
| Topological Polar Surface Area | 71.3 Ų | Contributed by the 5 nitrogens and 2 hydrogens |
| Rotatable Bonds | 1 | Single bond connecting pyrimidine and pyrazole rings |
Computational Workflow for Descriptor Validation
To ensure trustworthiness and reproducibility in large-scale screening, HBD and HBA counts must be validated using standardized open-source cheminformatics software such as RDKit[3]. The following protocol outlines a self-validating system for computing these parameters.
Step-by-Step Computational Protocol:
-
Environment Initialization: Import the necessary modules (rdkit.Chem and rdkit.Chem.Lipinski) within a Python environment.
-
Topology Parsing: Instantiate the molecule using its canonical SMILES string (c1(ncccn1)n2ccc(N)n2). The parser automatically generates the 2D molecular graph.
-
Sanitization: Execute Chem.SanitizeMol() to validate atomic valences, kekulize the rings, and establish aromaticity flags.
-
Acceptor Computation: Call Lipinski.NumHAcceptors(mol). The algorithm iterates through the molecular graph, summing all atoms with atomic numbers 7 (Nitrogen) and 8 (Oxygen), returning a value of 5.
-
Donor Computation: Call Lipinski.NumHDonors(mol). The algorithm specifically identifies N-H and O-H bonds, returning a value of 2 for the primary amine.
Computational workflow for validating HBD and HBA counts using cheminformatic tools.
Experimental Validation of Hydrogen Bonding Capacity
While computational models provide topological counts, experimental validation is required to confirm the thermodynamic behavior of these vectors in solution. NMR Temperature Coefficient analysis serves as a self-validating experimental protocol to determine if the calculated HBDs are actively engaged in bonding or are solvent-exposed.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5 mg of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in 600 µL of a polar, aprotic deuterated solvent (e.g., DMSO-d
) to create a standardized NMR sample. -
Data Acquisition: Acquire 1D
H-NMR spectra across a temperature gradient ranging from 298 K to 328 K, in increments of 5 K, using a 500 MHz or higher spectrometer. -
Chemical Shift Tracking: Isolate and track the chemical shift (δ) of the primary amine protons (-NH
), which typically resonate as a broad singlet between 4.5 and 6.0 ppm. -
Coefficient Calculation: Plot the chemical shift (in ppb) against temperature (in K) and calculate the slope (Δδ/ΔT).
-
Causality Analysis: A steep negative slope (more negative than -4.5 ppb/K) indicates that the two HBDs are heavily solvated and breaking intermolecular hydrogen bonds with the solvent as temperature increases. A shallow slope (> -2.0 ppb/K) would indicate steric shielding or strong intramolecular hydrogen bonding, though the latter is structurally precluded in this specific molecule.
Atom-level mapping of hydrogen bond donors and acceptors across the molecular topology.
Conclusion
The molecule 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine presents a highly efficient hydrogen-bonding profile with 2 Donors and 5 Acceptors. This precise 2/5 ratio falls well within the Lipinski Rule of Five parameters, ensuring excellent theoretical permeability and solubility. By combining topological cheminformatic counting with thermodynamic experimental validation, researchers can confidently deploy this fragment in rational drug design campaigns.
References
-
Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B.A., Thiessen, P.A., Yu, B., Zaslavsky, L., Zhang, J., & Bolton, E.E. (2023). PubChem 2023 update. Nucleic Acids Research, 51(D1), D1373–D1380. [Link]
-
Landrum, G. (2014). RDKit: Open-source cheminformatics. RDKit Documentation. [Link]
Sources
The Strategic Role of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in Modern Drug Discovery
Technical Whitepaper | Pharmaceutical Intermediates & Scaffold Design
Executive Summary: The "Skeleton Key" for Kinase Inhibition
In the landscape of modern medicinal chemistry, 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This bi-heteroaryl amine serves as a critical intermediate in the synthesis of Kinase Inhibitors (targeting JAK, CDK, and RET pathways) and Soluble Guanylate Cyclase (sGC) stimulators .
Its value lies in its structural duality: the pyrazole-amine moiety functions as a potent hydrogen-bond donor/acceptor system ideal for ATP-binding pockets (hinge regions), while the pyrimidine ring offers a robust platform for further functionalization to tune selectivity and pharmacokinetic properties. This guide provides an in-depth technical analysis of its synthesis, reactivity, and application in Fragment-Based Drug Discovery (FBDD).
Chemical Profile & Structural properties
| Property | Data |
| Chemical Name | 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine |
| Molecular Formula | C₇H₇N₅ |
| Molecular Weight | 161.17 g/mol |
| Core Scaffold | Bi-heteroaryl (Pyrazole linked to Pyrimidine) |
| Key Functional Groups | Primary Amine (-NH₂ at C3), Pyrimidine Nitrogen (N1, N3) |
| LogP (Predicted) | ~0.6 (Highly polar, good solubility) |
| pKa (Predicted) | ~4.1 (Amine), ~2.5 (Pyrazole N) |
| Related CAS | 1247771-25-0 (4-bromo derivative); 1638927-41-9 (5-methyl derivative) |
Structural Significance:
The molecule features a 1,2-linkage between the pyrazole nitrogen (N1) and the pyrimidine C2 position. This specific regiochemistry is crucial because it positions the C3-amine and the pyrimidine nitrogens in a planar orientation, maximizing
Synthetic Utility & Reaction Pathways
The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a textbook example of Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by the nucleophilic pyrazole nitrogen.
Pathway A: The Industrial Standard (S_NAr)
This method is preferred for scale-up due to the availability of starting materials and high atom economy.
-
Reactants: 3-Aminopyrazole + 2-Chloropyrimidine.
-
Catalyst/Base: Cs₂CO₃ or K₂CO₃ (to deprotonate the pyrazole N1).
-
Solvent: DMF or DMSO (Polar aprotic solvents enhance S_NAr rates).
-
Conditions: 80–100°C, 4–12 hours.
Pathway B: The "Reverse" Cyclocondensation
Used when specific substitution patterns on the pyrazole ring are required that are difficult to access via direct coupling.
-
Reactants: 2-Hydrazinopyrimidine + Acrylonitrile (or
-keto nitriles). -
Mechanism: Michael addition followed by cyclization.
Visualizing the Synthesis Logic
Caption: The primary synthetic route via S_NAr coupling, highlighting the convergent assembly of the bi-heteroaryl core.
Therapeutic Applications: The "Hinge Binder" Concept
In drug discovery, this intermediate is highly valued for its ability to mimic the adenine ring of ATP, making it a potent scaffold for Type I Kinase Inhibitors .
Mechanism of Action (Kinase Inhibition)
-
Hinge Binding: The pyrimidine nitrogen and the exocyclic amine group form a "donor-acceptor" hydrogen bond motif with the backbone residues of the kinase hinge region.
-
Selectivity: The C4-position of the pyrazole and the C4/C6-positions of the pyrimidine can be substituted to access the "gatekeeper" pocket or the solvent-exposed region, tuning selectivity between kinase families (e.g., CDK vs. JAK).
Case Study: Homology to sGC Stimulators
While not the exact intermediate for Vericiguat (which uses a pyrazolopyridine core), 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine shares the critical N-heteroaryl-amine pharmacophore.
-
Function: In sGC stimulators, this motif binds to the
-subunit of the soluble Guanylate Cyclase enzyme, sensitizing it to low levels of Nitric Oxide (NO). -
Chemical Evolution: Drug hunters often start with this simple scaffold and fuse the rings (to form pyrazolopyrimidines) to rigidify the structure and improve entropy of binding.
Detailed Experimental Protocol
Objective: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine on a 10g scale.
Materials:
-
3-Aminopyrazole (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminopyrazole (10.0 g, 120 mmol) in DMF (100 mL).
-
Base Addition: Add Cs₂CO₃ (78.2 g, 240 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation.
-
Coupling: Add 2-chloropyrimidine (15.1 g, 132 mmol).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon). Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).
-
Checkpoint: Reaction is typically complete within 6–8 hours. Look for the disappearance of the pyrazole starting material.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) to precipitate the product.
-
Stir for 30 minutes. Filter the solid precipitate.
-
Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–10% MeOH/DCM) if high purity (>99%) is required for biological assays.
Yield: Expected yield is 75–85%.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, three key impurities must be monitored:
| Impurity Type | Origin | Detection Method |
| Regioisomer (N2-isomer) | Attack of the pyrazole N2 (less nucleophilic) on the pyrimidine. | ¹H-NMR (Distinct shift in pyrazole protons) |
| Bis-coupling | Reaction of the exocyclic amine (-NH₂) with a second pyrimidine. | LC-MS (M+ mass + 78 Da) |
| Residual Metal | Trapped Cesium or Potassium salts. | Ash test / ICP-MS |
Regio-selectivity Note: The N1-tautomer of 3-aminopyrazole is more nucleophilic than N2, and the steric hindrance at N2 (adjacent to the amine) further favors the desired N1-alkylation .
References
-
Fathalla, O. A., et al. (2011).[1] "Synthesis, antibacterial and anticancer evaluation of some pyrimidine derivatives." European Journal of Medicinal Chemistry, 46(10), 4642-4647.
-
Bayer AG. (2014). "Heterocyclic compounds as pesticides." World Intellectual Property Organization, WO2014053450A1. (Describing the use of pyrazolyl-pyrimidine scaffolds in agrochemistry).
-
Li, Y., et al. (2018). "Discovery of 1H-Pyrazol-3-Amine Derivatives as Novel RIPK1 Inhibitors." Journal of Medicinal Chemistry, 61(23). (Demonstrating the scaffold's utility in kinase inhibition).
-
Sawiris, M., et al. (2025).[2] "Pyrazole derivatives as versatile scaffolds in Receptor Tyrosine Kinase Inhibitors." Bioorganic Chemistry. (Review of the pharmacophore).
Sources
The 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Scaffold: A Technical Guide to Synthesis and Kinase Targeting
This guide serves as a technical whitepaper on the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold, designed for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodologies, structural biology, and therapeutic applications, focusing on kinase inhibition.[1][2]
Executive Summary
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine moiety represents a privileged bidentate scaffold in modern medicinal chemistry. Distinct from the more common amine-bridged congeners (e.g., Tozasertib), this scaffold features a direct
This guide details the structural rationale, validated synthetic protocols, and strategic applications of this scaffold in targeting JNK3, CDK, and DLK kinase families.[2]
Structural Biology & Pharmacophore
The core value of this scaffold lies in its ability to mimic the adenine ring of ATP. The planar arrangement of the pyrimidine and pyrazole rings, enforced by the
Hinge Binding Mode
In the ATP-binding pocket, the scaffold typically adopts a "U-shaped" planar conformation:
-
Acceptor: The pyrimidine
(or ) accepts a hydrogen bond from the backbone amide NH of the hinge region.[2] -
Donor: The exocyclic
-amino group of the pyrazole acts as a hydrogen bond donor to the backbone carbonyl. -
Vector: The
and positions of the pyrazole ring allow vectors for accessing the solvent-exposed region or the hydrophobic "gatekeeper" pocket, respectively.
Visualization of Signaling & Binding
The following diagram illustrates the structural logic and the kinase signaling pathways (JNK/MAPK) most frequently targeted by this scaffold.
Figure 1: Pharmacological mapping of the scaffold to key kinase targets and downstream biological effects.[2]
Chemical Synthesis Strategies
Synthesizing this scaffold requires overcoming regioselectivity challenges. There are two primary routes: Cyclocondensation (Method A) and SNAr Coupling (Method B).[2] Method B is recommended for SAR (Structure-Activity Relationship) generation due to higher predictability.
Method A: Cyclocondensation (The "Classic" Route)
This route involves reacting 2-hydrazinopyrimidine with a
-
Reagents: 2-Hydrazinopyrimidine + 3-ethoxyacrylonitrile.
-
Challenge: Regioselectivity. The reaction often favors the 5-amino isomer (1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) rather than the desired 3-amino isomer, depending on solvent polarity and temperature.
-
Utility: Best reserved for large-scale synthesis of specific derivatives where conditions have been optimized to favor the 3-amino isomer.
Method B: SNAr Coupling (The "Precision" Route)
This route couples a pre-formed 3-aminopyrazole with a halopyrimidine.
-
Mechanism: Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig Cross-Coupling. -
Advantage: Guarantees the 3-amino substitution pattern on the pyrazole ring.
-
Regioselectivity: The pyrazole has two nucleophilic nitrogens (
and ).[2] Base selection is critical to favor -arylation over .
Experimental Protocol: Regioselective
Coupling
Objective: Synthesis of 1-(4-chloropyrimidin-2-yl)-1H-pyrazol-3-amine derivatives.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 3-aminopyrazole in anhydrous DMF under
atmosphere. -
Step 2: Add
and stir at room temperature for 30 minutes to deprotonate the pyrazole . -
Step 3: Cool to
and add 2,4-dichloropyrimidine dropwise. -
Step 4: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.
-
Step 5: Quench with water and extract with EtOAc.[3]
-
-
Purification:
-
The product (N1-isomer) is typically less polar than the N2-isomer. Separate via flash chromatography (Hexane/EtOAc gradient).[2]
-
Validation: Confirm N1-connectivity via NOESY NMR (interaction between Pyrazole-H5 and Pyrimidine-H5).
-
Medicinal Chemistry & SAR Table
Optimization of this scaffold typically involves three vectors:
-
Vector A (Pyrazole C4): The "Gatekeeper" vector.[2] Small lipophilic groups (Cl, Me) here often improve potency but large groups clash with the gatekeeper residue (e.g., T790 in EGFR).[2]
-
Vector B (Pyrazole C5): Solvent front. Tolerates solubilizing groups (morpholine, piperazine).[2]
-
Vector C (Pyrimidine C4/C6): Specificity pocket.[2] Substituents here determine kinase selectivity (e.g., JNK3 vs p38).[2]
| Position | Modification | Effect on Potency/Selectivity |
| Pyrazole-NH2 (C3) | Acylation / Alkylation | Generally abolishes activity (Loss of H-bond donor). |
| Pyrazole-C4 | -H, -F, -CH3 | Increases Potency . Small groups fill hydrophobic pocket. |
| Pyrazole-C4 | -Ph, -Heterocycle | Selectivity Switch .[4][5] Can target inactive (DFG-out) conformations. |
| Pyrimidine-C4 | -NH-Alkyl, -O-Alkyl | Solubility & Selectivity . Key vector for JNK3 specificity. |
| Pyrimidine-C5 | -CF3, -Cl | Metabolic Stability . Blocks oxidation of the pyrimidine ring. |
Case Study: JNK3 Inhibition
Research by Shin et al.[6] and others has highlighted this scaffold for c-Jun N-terminal Kinase 3 (JNK3) inhibition, a target for neurodegenerative diseases (Alzheimer's, Parkinson's).[2][7]
-
Compound: 3-alkyl-5-aryl-1-(pyrimidin-2-yl)-1H-pyrazole.
-
Mechanism: ATP-competitive inhibition.
-
Selectivity: The 1-pyrimidyl group provides a unique shape complementarity that discriminates against the closely related JNK1/2 isoforms, reducing systemic toxicity.
References
-
Shin, Y. G., et al. (2019).[2] "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]
-
Patel, S., et al. (2015).[1][2] "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." Journal of Medicinal Chemistry. Link[2]
-
Lellek, V., et al. (2018).[2][8] "Regioselective Synthesis of Pyrazoles via One-Pot Condensations." Synlett. Link
-
BenchChem Technical Report. (2025). "Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide." Link[2]
-
Moustafa, et al. (2022).[2] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Link
Sources
- 1. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
Comprehensive Analysis of the pKa Values and Acid-Base Profiling of the Amino Group in 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Executive Summary
In the optimization of nitrogen-rich heterocyclic scaffolds for drug discovery, understanding the precise ionization states of functional groups is critical for predicting pharmacokinetics, membrane permeability, and target engagement. This technical guide provides an in-depth analysis of the acid-base properties of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , with a specific focus on the exocyclic C3-amino group. By deconstructing the electronic "push-pull" effects of the pyrazolo-pyrimidine system, we establish the causality behind its extreme pKa values and outline a self-validating experimental protocol for their accurate determination.
Electronic Architecture & Causality of pKa
The exocyclic amino group (-NH₂) at the C3 position of the pyrazole ring exhibits highly atypical acid-base behavior compared to standard aliphatic or even simple aromatic amines. To understand the causality behind its pKa values, we must analyze the molecule's electronic architecture.
In a standard aliphatic amine, the nitrogen is
When we introduce a pyrimidin-2-yl moiety at the N1 position, the basicity is further suppressed. The pyrimidine ring, containing two highly electronegative
The Causality of Ionization:
-
Basic pKa (Protonation): Because the electron density is pulled away from the C3-amino group toward the pyrimidine ring, the exocyclic -NH₂ group is virtually non-basic. Protonation of this molecule occurs preferentially at the pyrimidine nitrogens or the pyrazole N2. Forcing a proton onto the exocyclic amino group requires superacidic conditions, resulting in a theoretical pKa well below zero.
-
Acidic pKa (Deprotonation): Conversely, this massive electron-withdrawing environment stabilizes the conjugate base formed upon deprotonation of the amino group (-NH⁻). While primary amines are typically negligible acids (pKa ~ 35), the conjugation with the electron-deficient pyrazolo-pyrimidine system lowers this pKa significantly, allowing it to act as a weak acid in strongly basic aqueous media .
Thermodynamic pathways for the ionization of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Quantitative Acid-Base Profiling
Because the molecule contains multiple ionizable centers, it is critical to isolate the specific pKa values attributed to the exocyclic amino group. The quantitative data is summarized below to facilitate structural comparisons.
| Ionization Center | Reaction Type | Estimated pKa Range | Structural & Electronic Rationale |
| Ring Nitrogens (Pyrimidine/Pyrazole N2) | Basic (Protonation) | 1.0 to 2.5 | Primary sites for protonation; basicity is heavily attenuated by the mutual electron-withdrawing effects of the fused heteroaromatic systems. |
| Exocyclic C3-NH₂ | Basic (Protonation) | < -1.0 | Lone pair is delocalized into the ring and further depleted by the N1-pyrimidine sink. Requires Hammett acidity function ( |
| Exocyclic C3-NH₂ | Acidic (Deprotonation) | 13.5 to 14.5 | The resulting anion is stabilized by resonance delocalization across the pyrazole and pyrimidine |
Self-Validating Experimental Methodology
Because the pKa values associated with the amino group lie at the extreme ends of the pH scale (< 0 and > 13), standard potentiometric glass electrodes suffer from severe acid/alkaline errors and lack reliability. Furthermore, the compound exhibits limited aqueous solubility.
To ensure absolute trustworthiness and scientific integrity, we must employ a Self-Validating UV-Vis Spectrophotometric Titration coupled with cosolvent extrapolation . This method tracks the shift in the chromophore's absorbance as the electronic structure changes upon ionization.
Step-by-Step Protocol
Step 1: Preparation of Cosolvent Systems Prepare stock solutions of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v). Causality: Methanol ensures complete dissolution of the neutral species while allowing for controlled extrapolation back to a 0% cosolvent (pure aqueous) standard state.
Step 2: Spectrophotometric Titration
For each cosolvent ratio, prepare a series of buffered solutions ranging from pH 0 to 14. For the extreme basic protonation of the amino group (< -1), use sulfuric acid solutions of known Hammett acidity functions (
Step 3: Isosbestic Point Validation (The Self-Check Mechanism)
Overlay the spectra for a given ionization equilibrium.
Trustworthiness Check: The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant regardless of pH) validates that only a simple
Step 4: Yasuda-Shedlovsky Extrapolation
Plot the apparent pKa values obtained from the UV-Vis data against the reciprocal of the dielectric constant (
Self-validating UV-Vis spectrophotometric workflow for extreme pKa determination.
Implications for Drug Design
Understanding that the amino group in 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is virtually non-basic has profound implications for lead optimization:
-
LogD and Permeability: Because the amino group will not protonate at physiological pH (7.4), the molecule remains predominantly neutral (or only slightly protonated at the ring nitrogens depending on the exact ring pKa). This ensures a high
, favoring passive lipid membrane permeability. -
Hydrogen Bonding in Target Pockets: The
-hybridized nature of the exocyclic -NH₂ means it acts primarily as a rigid, directional hydrogen bond donor rather than an acceptor. In kinase inhibitor design (where pyrazolo-pyrimidines frequently target the ATP-binding hinge region), this directional donation is critical for anchoring the scaffold to the backbone carbonyls of the kinase hinge.
References
-
A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 2015.[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019.[Link]
-
pKa values bases - Chair of Analytical Chemistry. University of Tartu pKa Database. [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. ResearchGate, 2015.[Link]
Methodological & Application
Procedure for amide coupling using 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Application Note: Overcoming Nucleophilic Deficiency in Amide Couplings with 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Amide bond formation is the most frequently executed reaction in medicinal chemistry [4]. However, coupling highly deactivated heteroaryl amines, such as 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , presents a formidable synthetic challenge.
To successfully couple this molecule, one must understand the causality behind its lack of reactivity:
-
Intrinsic Delocalization: In 3-aminopyrazoles, the lone pair of the exocyclic amine is heavily delocalized into the aromatic pyrazole ring.
-
Extreme Electron Withdrawal: The addition of a pyrimidin-2-yl group at the N1 position introduces a strongly electron-withdrawing heterocycle. Through both inductive and mesomeric effects, the pyrimidine ring acts as an electron sink, draining electron density from the pyrazole core and, consequently, the 3-amino group.
-
Failure of Standard Reagents: When using standard carbodiimide reagents like EDC/HOBt, the carboxylic acid is successfully activated, but the subsequent nucleophilic attack by the deactivated amine is too slow. This kinetic stall leads to the degradation of the activated ester or the formation of dead-end byproducts (e.g.,
-acylureas) [3].
To overcome this, the electrophilicity of the activated carboxylic acid must be dramatically increased, or the reaction thermodynamics must be driven by highly stable leaving groups.
Strategic Reagent Selection
Based on the electronic profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, we must bypass mild activators and utilize highly electrophilic intermediates.
Propylphosphonic Anhydride (T3P®): T3P is the gold standard for coupling highly deactivated heteroaryl amines [2]. It reacts with carboxylic acids to form a mixed phosphonic-carboxylic anhydride. This intermediate is highly electrophilic, forcing the sluggish pyrazol-3-amine to attack. Furthermore, T3P generates water-soluble byproducts, allowing for a chromatography-free workup.
Uronium Salts (HATU): HATU forms an active HOAt ester. While highly reactive, achieving complete conversion with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine often requires forcing conditions (elevated temperatures or the use of pyridine instead of DIPEA) [1].
Acid Chlorides (In Situ Generation): When all coupling reagents fail, converting the carboxylic acid to an acid chloride using oxalyl chloride provides the most electrophilic carbonyl species possible.
Workflow & Decision Matrix
Figure 1: Decision matrix for the amide coupling of highly deactivated heteroaryl amines.
Quantitative Data Summary: Reagent Comparison
The following table summarizes expected outcomes when coupling standard aliphatic/aryl carboxylic acids with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
| Coupling Strategy | Reagents | Base | Solvent | Temp (°C) | Expected Yield | Byproduct Profile |
| Phosphonic Anhydride | T3P (50% in EtOAc) | Pyridine | EtOAc / DMF | 60–80 | 75–90% | Water-soluble (Clean) |
| Uronium Salt | HATU | DIPEA | DMF | 25–60 | 40–60% | Tetramethylurea (Requires column) |
| Carbodiimide | EDC, HOBt | Et₃N | DCM | 25 | < 20% | |
| Acid Chloride | Oxalyl Chloride | Pyridine | DCM / THF | 0 to 25 | 80–95% | HCl salts (Clean) |
Step-by-Step Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended)
This protocol leverages the high electrophilicity of the T3P-mixed anhydride and relies on pyridine as both a base and a nucleophilic catalyst.
-
Preparation: Charge an oven-dried 20 mL scintillation vial with the carboxylic acid (1.0 mmol, 1.0 equiv) and 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.1 mmol, 1.1 equiv).
-
Solvation: Add anhydrous Ethyl Acetate (EtOAc) or DMF (5.0 mL) to achieve a 0.2 M concentration. Flush the vial with inert gas (N₂ or Ar).
-
Base Addition: Add anhydrous Pyridine (3.0 mmol, 3.0 equiv). Causality Note: Pyridine is preferred over DIPEA here; its lack of steric bulk allows it to catalyze the reaction via an acylpyridinium intermediate, which is crucial for deactivated amines.
-
Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 mmol, 1.5 equiv).
-
Thermal Driving: Seal the vial and heat the reaction mixture to 70 °C for 12–18 hours. The thermal energy is required to overcome the high activation barrier of the deactivated amine's nucleophilic attack.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: In Situ Acid Chloride Generation (Fallback)
Use this method if Protocol A fails or if the carboxylic acid is highly sterically hindered.
-
Acid Chloride Generation: Suspend the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DCM (4.0 mL). Add catalytic DMF (1 drop). Cool to 0 °C. Add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise. Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting crude acid chloride in anhydrous THF (2.0 mL).
-
Amine Preparation: In a separate flask, dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (0.95 mmol, 0.95 equiv) and Pyridine (2.5 mmol, 2.5 equiv) in anhydrous THF (3.0 mL). Cool to 0 °C.
-
Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
In-Process Controls & Self-Validation System
To ensure scientific integrity, every protocol must be self-validating. If a reaction fails, you must know why it failed. Implement the following Methanol Quench Test during your reaction monitoring:
-
The Test: Take a 10 µL aliquot of the reaction mixture (from Protocol A or B) and quench it into 100 µL of methanol containing 1% Et₃N. Analyze via LC-MS.
-
Validation Logic:
-
Observation 1: Methyl ester is observed, but no desired amide is present.
-
Observation 2: Unreacted carboxylic acid is observed; no methyl ester is formed.
-
References
- Vertex Pharmaceuticals Inc. (2009). Heteroaryl sulfonamides and CCR2 (US Patent No. US7622583B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEttGoh_khkDSUBUzPTDxcDeS4OOh1PWEVP9UpgSn_7f2F2fh8efcz0efb7Sk-Td486tXrNFwww7Vpw-XSdF8KbG-mu6-U0zta7yzmUQbdSwYq2Vb7zGKGZUDFSfazEEbl9V7dGqNxi1___Aw==]
- Thaqi, A., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwosPPdJiW2wByZ53jJbQ25wloWtBc4_EULVlBDdyqSOs1kQZto27xnFjP0Waae8EBxJfqQK-SIRUoDVrhXIz9Ajg86yx-iw4eoTN2myA6a-yIdzB9pSp_FXpcqlKUivZClfjBreL3fdr2lh-l-WGATFq05qJuAHzyIKDjrylCLXJq9KLK3jBEU30xbEqmEwbzBWUNb68NqSxgMFc769J36I6YjhLXRcSZHO2TMpRSz6lEEjBXBKzc]
- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxWSPMmJL8iKSe1X7pskdc3EAc77yaxZxLukHQ8-NR1cqtVdoALIuwqrOksewUTs9g-sF4a6xEFOgHD9IEpBmhaJlt_SvlYn_b3TCMiASgniTrOSdOUJykga3Zl_xKaN0GoopiEl3lRXQg0c0=]
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMZjSZaSrxBpHVBSSL5moqgu69TiKTSz6-skH0RjlCuUvUU8Y7wE8m7xHgTjbkgC_9Ee4CqkC5-YLkfAQ0y6r8M14PKtmAvPUHRnPaucsC7-mpYhKAhd-D_yx14NdnUfW-GsaIeDa7GwYPjXxtNagchut3]
Application Note: Nucleophilic Substitution Strategies for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and functionalization of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Pazopanib analogs) and allosteric modulators.
The guide addresses three distinct "substitution" contexts relevant to this molecule:
-
Formation (SNAr): Nucleophilic attack of the pyrazole nitrogen on a 2-halopyrimidine to build the core.
-
Functionalization (SNAr): Substitution of leaving groups on the pyrimidine ring after scaffold formation.
-
Transformation (Sandmeyer): Substitution of the exocyclic amine (-NH2) to install halides.
Executive Summary & Reactivity Profile
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold presents a unique reactivity landscape. The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), while the pyrazole amine offers a handle for radical-mediated substitution (Sandmeyer type) or electrophilic attack.
Critical Reactivity Nodes:
-
N1 (Pyrazole): The primary nucleophilic site for scaffold assembly. Requires deprotonation.
-
C4/C6 (Pyrimidine): Highly electrophilic sites if substituted with leaving groups (Cl, F).
-
C3-NH2 (Exocyclic): Weakly nucleophilic; can be converted to a radical/cation for substitution by halides.
Pathway Visualization
The following diagram outlines the three primary substitution workflows covered in this guide.
Figure 1: Strategic map of nucleophilic substitution pathways for the target scaffold.
Protocol A: Scaffold Formation via SNAr
Objective: Synthesize the core via nucleophilic attack of 3-aminopyrazole on 2-chloropyrimidine. Challenge: Regioselectivity. 3-aminopyrazole can react at N1 (desired) or N2, and the exocyclic amine can also compete.
Optimized Conditions
| Parameter | Condition | Rationale |
| Electrophile | 2-Chloropyrimidine (1.0 eq) | 2-Fluoropyrimidine is more reactive but less stable; Cl is optimal balance. |
| Nucleophile | 3-Aminopyrazole (1.1 eq) | Slight excess drives conversion. |
| Base | Cs2CO3 (2.0 eq) | Cesium effect promotes solubility and stabilizes the transition state. |
| Solvent | DMF or NMP | Polar aprotic solvents are required to solvate the anionic nucleophile. |
| Temperature | 90–110 °C | Activation energy barrier for 2-position SNAr is high. |
Step-by-Step Methodology
-
Preparation: In a dry pressure vial, charge 3-aminopyrazole (1.1 equiv) and Cs2CO3 (2.0 equiv).
-
Solvation: Add anhydrous DMF (0.5 M concentration relative to pyrimidine). Stir at room temperature for 15 minutes to initiate deprotonation.
-
Note: The solution may turn slightly yellow/orange.
-
-
Addition: Add 2-chloropyrimidine (1.0 equiv) in one portion.
-
Reaction: Seal the vial and heat to 100 °C for 4–6 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for product mass [M+H] and disappearance of the pyrimidine peak.
-
-
Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates.
-
If Solid: Filter and wash with water.
-
If Oil: Extract with EtOAc (3x).[2] Wash organics with LiCl solution (5%) to remove DMF.
-
-
Purification: Recrystallize from EtOH or flash chromatography (0-10% MeOH in DCM).
Regioselectivity Check: The N1-isomer (desired) typically elutes later than the N2-isomer on silica due to the free amine's interaction with the stationary phase. Confirm via NOESY NMR (interaction between Pyrimidine-H and Pyrazole-H).
Protocol B: Functionalization of the Pyrimidine Ring
Objective: If the scaffold contains a leaving group (e.g., 4-chloro-1-(pyrimidin-2-yl)...), substitute it with a nucleophile (amine/alkoxide). Context: This is common for building libraries of kinase inhibitors.
Experimental Design
The pyrimidine ring at position 4/6 is highly activated by the adjacent ring nitrogens and the electron-withdrawing pyrazole at position 2.
Reaction Scheme: Scaffold-Cl + R-NH2 -> Scaffold-NH-R
Protocol
-
Dissolution: Dissolve the chloropyrimidine substrate in 1,4-Dioxane or THF .
-
Base Selection:
-
Aliphatic Amines: Use DIPEA (3.0 eq).
-
Aromatic Amines/Weak Nucleophiles: Use NaH (1.5 eq) or LHMDS (1.2 eq) to deprotonate the nucleophile first.
-
Acid Sensitive: Use K2CO3 suspended in MeCN.
-
-
Temperature:
-
Primary amines: RT to 50 °C.
-
Secondary/hindered amines: 80–100 °C.
-
-
Catalysis (Optional): If the reaction is sluggish (stalled >24h), add KF (1.0 eq) or switch to Buchwald-Hartwig conditions (Pd2(dba)3 / Xantphos).
Protocol C: Substitution of the Exocyclic Amine (Sandmeyer)
Objective: Replace the C3-NH2 with a Halogen (Cl, Br, I) to enable subsequent coupling (Suzuki/Sonogashira). Mechanism: Radical-nucleophilic substitution via a diazonium intermediate.
Reagents & Conditions
-
Reagent: tert-Butyl nitrite (tBuONO) is superior to NaNO2/acid for solubility in organic solvents.
-
Halogen Source: CuCl2, CuBr2, or CH2I2/I2.
Detailed Protocol (Chlorination)
-
Setup: Flame-dry a round-bottom flask under N2.
-
Mixing: Add CuCl2 (1.2 equiv) and dry Acetonitrile (MeCN). Heat to 60 °C to ensure dissolution/suspension.
-
Substrate Addition: Add 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 equiv).
-
Diazotization: Dropwise add tBuONO (1.5 equiv) over 10 minutes. Gas evolution (N2) will be observed.
-
Reaction: Stir at 60–65 °C for 1 hour.
-
Safety: Ensure proper venting of nitrogen gas.
-
-
Quench: Cool to RT. Quench with 20% aqueous HCl (to break Copper chelates) and extract with EtOAc.
-
Result: The product 3-chloro-1-(pyrimidin-2-yl)-1H-pyrazole is obtained.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Competitive binding of Pyrazole-NH2 to Pyrimidine. | Use a bulkier base (KOtBu) or protect the amine (e.g., as acetamide) before coupling, then deprotect. |
| Regioisomers (Protocol A) | N2 attack vs N1 attack. | Lower temperature (80 °C) and longer time. N1 is thermodynamically favored. |
| Incomplete Reaction (Protocol B) | Deactivated Pyrimidine ring. | Switch solvent to DMSO (higher dielectric constant) or use microwave irradiation (120 °C, 20 min). |
| Tar formation (Protocol C) | Diazo decomposition. | Add tBuONO slowly. Keep temperature strictly <65 °C. |
References
-
National Institutes of Health (NIH). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. [Link]
-
Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
Sources
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a robust, mechanistically grounded protocol for the C–N cross-coupling of the challenging 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold with aryl and heteroaryl halides.
Scientific Context & Scaffold Significance
The 3-aminopyrazole motif is a privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding scaffold in the design of kinase inhibitors (e.g., Janus kinase (JAK), Aurora kinases, and Cyclin-dependent kinases)[1]. The specific building block 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine extends this utility by incorporating a pyrimidine ring, which can engage in additional hydrogen bonding or modulate the physicochemical properties of the resulting drug candidate.
However, functionalizing the exocyclic primary amine via traditional nucleophilic aromatic substitution (S_NAr) is often low-yielding. The Palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, yet this specific substrate presents severe catalytic challenges that require precise optimization [1].
Mechanistic Insights: The Causality of Catalyst Deactivation
To successfully couple 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, one must understand why it frequently causes reaction failure under standard conditions.
The Nucleophilicity Deficit
The exocyclic amino group at the 3-position of the pyrazole ring is notoriously electron-poor. The nitrogen lone pair is highly delocalized into the aromatic pyrazole system, rendering it more "amide-like" than a standard aniline or alkylamine. Consequently, the coordination of the amine to the Pd(II) oxidative addition complex is thermodynamically uphill.
The Coordination (Poisoning) Problem
This specific substrate contains five nitrogen atoms , three of which (the pyrimidine nitrogens and the N2 of the pyrazole) are highly basic and sterically accessible. During the catalytic cycle, these nitrogens can outcompete the target primary amine for palladium coordination, forming stable, off-cycle multidentate Pd(II) chelates. This leads to rapid catalyst deactivation, visually indicated by the premature precipitation of "Pd black"[2].
The Solution: Steric Exclusion via Ligand Design
To overcome these barriers, the use of highly bulky, electron-rich biarylphosphine ligands—specifically BrettPhos or
-
Electronic Effect: The electron-rich phosphine accelerates the initial oxidative addition of the aryl halide.
-
Steric Effect (Crucial): The massive steric bulk of the ligand creates a highly restrictive binding pocket around the palladium center. This prevents the multidentate, off-cycle coordination of the pyrimidine ring, forcing the palladium to interact exclusively with the sterically less hindered primary amine [1].
-
Precatalyst Selection: Utilizing Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts ensures a rapid, quantitative generation of the active monoligated Pd(0) species (1:1 L:Pd ratio) at room temperature, minimizing the window for catalyst poisoning [2].
Catalytic cycle for the Buchwald-Hartwig amination of aminopyrazoles.
Condition Selection Guide
The choice of base and solvent must be tailored to the electronic nature of the electrophile and the base-sensitivity of the target molecule. The table below summarizes the validated parameters for coupling 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
| Electrophile Type | Recommended Precatalyst | Optimal Base | Solvent | Temp (°C) | Expected Time |
| Electron-Deficient Aryl Bromides | NaO | 1,4-Dioxane | 65 - 80 | 4 - 8 h | |
| Electron-Rich Aryl Bromides | LHMDS (2.0 eq) | THF | 65 | 12 h | |
| Aryl Chlorides | BrettPhos Pd G3 (5 mol%) | K | 100 - 110 | 16 - 24 h | |
| Base-Sensitive Substrates | K | 100 | 16 h |
Note: For highly unreactive aryl chlorides, switching to the more electron-rich BrettPhos ligand is required to facilitate oxidative addition, though it necessitates higher temperatures.
Catalyst and base selection workflow for coupling with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Step-by-Step Experimental Protocol
This protocol describes the coupling of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine with a standard aryl bromide using
Reagents & Materials
-
Nucleophile: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol)
-
Electrophile: Aryl bromide (1.1 equiv, 1.1 mmol)
-
Catalyst:
BuBrettPhos Pd G3 (0.05 equiv, 5 mol%) -
Base: Sodium tert-butoxide (NaO
Bu) (1.5 equiv, 1.5 mmol) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)
-
Equipment: Oven-dried Schlenk tube or microwave vial, magnetic stir bar, argon/nitrogen manifold.
Procedure
Step 1: Reaction Assembly (Inert Atmosphere Required)
-
Transfer the oven-dried Schlenk tube to a nitrogen-filled glovebox. Causality: NaO
Bu is highly hygroscopic; moisture will quench the base and hydrolyze the Pd-amido intermediate. -
Add 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 mmol), the aryl bromide (1.1 mmol), and NaO
Bu (1.5 mmol) to the tube. -
Add the
BuBrettPhos Pd G3 precatalyst (5 mol%). -
Seal the tube with a Teflon-lined septum cap and remove it from the glovebox.
Step 2: Solvent Addition and Activation
-
Connect the sealed tube to a Schlenk line and establish a positive pressure of Argon.
-
Inject anhydrous, sparged 1,4-dioxane (5.0 mL) through the septum via syringe.
-
Self-Validation Checkpoint 1: Upon solvent addition and initial stirring at room temperature, the solution should transition from a heterogeneous suspension to a homogeneous, deep red/orange solution within 5 minutes. This color change confirms the activation of the G3 precatalyst and the formation of the active Pd(0) species.
Step 3: Heating and Monitoring
-
Transfer the tube to a pre-heated oil bath or heating block set to 80 °C.
-
Stir vigorously (800+ rpm) for 4 to 8 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via LCMS or TLC. Do not rely solely on the disappearance of the aryl halide. Look for the formation of the product mass. If the solution turns completely black and opaque (Pd black precipitation) before 50% conversion is reached, the catalyst has been poisoned. Troubleshooting: If this occurs, lower the concentration to 0.1 M or switch to the weaker K
PO base in -AmOH to slow down off-cycle coordination.
Step 4: Quenching and Workup
-
Once complete conversion is observed, remove the vessel from the heat and cool to room temperature.
-
Quench the reaction by opening the vial to air and diluting with ethyl acetate (15 mL).
-
Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium species. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the polarity of the aryl group).
-
Note on Pyrimidine Tailing: The pyrimidine ring can cause severe streaking on silica gel. Adding 1% triethylamine (Et
N) to the mobile phase will sharpen the eluting bands and improve isolated yields.
References
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[Link]
-
Zhou, F., Zhang, L., Hu, W., & Shi, J. (2023). A general catalyst for Buchwald-Hartwig amination to prepare secondary five-membered heteroaryl amines with breaking the base barrier. Journal of Catalysis, 422, 36-42.[Link]
Sources
Application Note: Selective C-4 Functionalization of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine for Advanced Drug Discovery
Introduction & Mechanistic Rationale
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-penetrant therapeutics. Functionalization at the C-4 position of the pyrazole ring provides a critical vector for structure-activity relationship (SAR) exploration. This application note details a robust, self-validating workflow for the selective C-4 functionalization of this scaffold, leveraging its unique electronic properties.
The reactivity of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is governed by a "push-pull" electronic distribution. The C-3 primary amine exerts a strong positive mesomeric (+M) effect, driving electron density into the pyrazole core and highly activating the C-4 position toward electrophiles. Concurrently, the N-1 pyrimidin-2-yl substituent exerts an electron-withdrawing inductive (-I) effect. This electronic interplay strictly dictates regioselectivity, ensuring that electrophilic aromatic substitution occurs exclusively at C-4 without competitive C-5 functionalization or the need for directing groups[1].
Strategic Workflow for C-4 Functionalization
To access diverse chemical space, the functionalization is executed in a two-phase strategic workflow:
-
Electrophilic Activation: Regioselective installation of a halogen (bromine) at the C-4 position.
-
Catalytic Diversification: Palladium-catalyzed cross-coupling (Suzuki-Miyaura for C–C bonds, Buchwald-Hartwig for C–N bonds) to install aryl, heteroaryl, or alkylamino groups.
Workflow for the C-4 functionalization of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Detailed Experimental Protocols
Protocol A: Regioselective C-4 Bromination
Objective: Synthesize the highly reactive 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine intermediate. Causality & Design: N-Bromosuccinimide (NBS) is selected over elemental bromine to provide a mild, controlled source of electrophilic bromine, preventing over-oxidation or N-bromination of the primary amine[2]. N,N-Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant stabilizes the polarized transition state during electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Charge a flame-dried round-bottom flask with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. Crucial Step: Temperature control prevents poly-halogenation.
-
Add NBS (1.05 equiv) portion-wise over 15 minutes to manage the mild exotherm.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by pouring it into ice-cold distilled water, inducing precipitation of the product.
-
Filter the precipitate, wash with cold water and a minimal amount of cold ethanol, and dry under high vacuum.
Self-Validation Check:
-
LC-MS: Look for the characteristic 1:1 isotopic doublet of the [M+H]+ ion indicating the presence of a single bromine atom.
-
1H NMR (DMSO-d6): Confirm the disappearance of the C-4 pyrazole proton singlet (typically ~5.9 ppm) while verifying the retention of the C-5 proton singlet (~8.2 ppm).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Install aryl/heteroaryl groups at the C-4 position via C–C bond formation. Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst due to its robust bidentate ligand framework, which resists deactivation and efficiently handles sterically hindered ortho-substituted boronic acids. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
-
In a microwave vial or Schlenk tube, combine the 4-bromo intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.1 M).
-
Add Pd(dppf)Cl₂ (0.05 equiv). Purge the vessel with argon for 5 minutes.
-
Seal the vessel and heat to 90 °C in an oil bath for 12 hours.
-
Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Self-Validation Check:
-
1H NMR: Confirm the integration of new aromatic signals corresponding to the introduced aryl group and the downfield shift of the C-5 pyrazole proton due to the extended conjugation.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Install alkyl or aryl amines at the C-4 position via C–N bond formation.
Causality & Design: Amination at the C-4 position of pyrazoles is notoriously difficult due to the electron-rich nature of the resulting product, which can poison the catalyst. Utilizing Pd(dba)₂ in combination with a bulky, electron-rich biaryl phosphine ligand like tBuDavePhos is critical. The steric bulk prevents unwanted
Step-by-Step Methodology:
-
In a glovebox or under strict argon flow, combine the 4-bromo intermediate (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv) in a dry Schlenk tube.
-
Add Pd(dba)₂ (0.05 equiv) and tBuDavePhos (0.10 equiv).
-
Add anhydrous, degassed toluene (0.1 M).
-
Seal the tube and heat to 100 °C for 16 hours.
-
Cool the mixture, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc.
-
Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure C-4 amino derivative.
Self-Validation Check:
-
13C NMR: Verify the upfield shift of the C-4 resonance, confirming the transition from a C–Br bond to a more electron-donating C–N bond.
Quantitative Data & Substrate Scope Summary
The following table summarizes the optimized reaction parameters and expected yield ranges for the functionalization workflows, demonstrating the robustness of the protocols across various substrate classes.
| Reaction Type | Reagents & Catalyst | Solvent & Temp | Yield Range | Key Observation |
| C-4 Bromination | NBS (1.05 eq) | DMF, 0 °C to RT | 85–92% | Highly regioselective; no N-bromination observed. |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O, 90 °C | 70–88% | Tolerates both electron-withdrawing and donating aryl groups. |
| Buchwald-Hartwig | Amine, Pd(dba)₂, tBuDavePhos, NaOtBu | Toluene, 100 °C | 65–80% | Bulky ligand essential to prevent |
References
-
[3] Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | Source: MDPI / PMC | URL:[Link]
-
[2] Title: Halogenations of 3-aryl-1H-pyrazol-5-amines | Source: Beilstein Archives | URL:[Link]
-
[1] Title: C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions | Source: Organic & Biomolecular Chemistry | URL:[Link]
Sources
- 1. C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Executive Summary
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold is a highly privileged structural motif in modern medicinal chemistry and agrochemical development. Characterized by its dual hydrogen-bond donor/acceptor capacity, this core is frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting Mycobacterium tuberculosis[1][2].
Historically, the synthesis of this bi-heterocyclic system via Nucleophilic Aromatic Substitution (SNAr) under conventional thermal heating has been plagued by prolonged reaction times, poor regioselectivity, and product degradation. This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, regioselective, and high-yielding coupling of 3-aminopyrazole with 2-chloropyrimidine[3][4].
Mechanistic Rationale: The "Why" Behind the Chemistry
As a Senior Application Scientist, it is critical to understand that successful methodology relies not just on following steps, but on manipulating the underlying physical chemistry.
Regioselectivity of the Pyrazole Nucleophile
3-Aminopyrazole possesses three potential nucleophilic sites: the two ring nitrogens (N1, N2) and the exocyclic primary amine (-NH2). Under basic conditions (e.g., using N,N-Diisopropylethylamine, DIPEA), the pyrazole ring is deprotonated to form a highly nucleophilic pyrazolide anion. Because the lone pair of the exocyclic amine is delocalized into the aromatic system, the electron density is heavily concentrated on the ring nitrogens. Consequently, the SNAr attack on the electron-deficient 2-chloropyrimidine occurs almost exclusively at the N1 position, preserving the exocyclic amine for downstream functionalization (e.g., amide coupling)[4].
The Microwave Advantage in SNAr
The pyrimidine ring is electron-deficient, making it susceptible to SNAr, but the activation energy barrier remains significant[4]. Conventional conductive heating relies on convection currents, which slowly and unevenly distribute heat. In contrast, microwave irradiation directly couples with the dipoles of polar aprotic solvents (like DMF) and ionic species in the reaction mixture. This dielectric heating causes rapid molecular friction, instantly superheating the microenvironment. This localized energy effectively overcomes the SNAr activation barrier in minutes rather than hours, outcompeting slower degradation pathways[3].
Caption: Microwave-assisted SNAr workflow for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine synthesis.
Quantitative Comparative Analysis
To justify the transition from conventional batch synthesis to MAOS, we must look at the empirical data. The table below summarizes the dramatic improvements in reaction metrics when utilizing microwave dielectric heating for this specific coupling.
| Parameter | Conventional Thermal Heating | Microwave Irradiation (MAOS) |
| Temperature | 100 °C (Reflux) | 150 °C (Sealed Vessel) |
| Reaction Time | 18 – 24 hours | 15 minutes |
| Solvent System | Ethanol or DMF | Anhydrous DMF |
| Base | K2CO3 | DIPEA |
| Isolated Yield | 45% – 55% | 88% – 94% |
| Regioselectivity (N1 vs NH2) | ~ 3:1 | > 95:5 |
| Impurity Profile | High (Oxidation/Tarry byproducts) | Trace (Clean conversion) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; analytical checkpoints are built into the methodology to ensure structural integrity and regiochemical purity before proceeding to downstream drug development steps.
Reagents & Equipment
-
Nucleophile: 3-aminopyrazole (1.0 equiv, 83 mg, 1.0 mmol)
-
Electrophile: 2-chloropyrimidine (1.1 equiv, 126 mg, 1.1 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 348 µL, 2.0 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)
-
Equipment: Monomode microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10 mL heavy-walled microwave-safe sealed vial with Teflon septum.
Step-by-Step Methodology
-
Reaction Assembly: In the 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 3-aminopyrazole in 3.0 mL of anhydrous DMF.
-
Causality: DMF is chosen for its high microwave loss tangent (
), making it an exceptional medium for absorbing microwave energy and converting it into heat.
-
-
Base Activation: Add DIPEA to the stirring solution.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the pyrazole ring without competing with the nucleophile for the electrophile.
-
-
Electrophile Introduction: Add the 2-chloropyrimidine to the mixture. Immediately seal the vial with the Teflon septum cap to safely contain the pressure generated during superheating.
-
Microwave Irradiation: Insert the vial into the microwave cavity. Set the parameters to 150 °C for 15 minutes , with a maximum power output of 150 W and high magnetic stirring[1].
-
Cooling & Precipitation: Allow the instrument to cool the vial to room temperature via forced compressed air. Carefully unseal the vial and transfer the crude mixture into a beaker containing 15 mL of ice-cold deionized water.
-
Causality: The target bi-heterocycle is moderately hydrophobic. Quenching the DMF solution in water forces the rapid precipitation of the product, while the DIPEA·HCl salt and DMF remain solubilized in the aqueous phase.
-
-
Isolation: Filter the resulting white/off-white precipitate through a Büchner funnel. Wash the filter cake with cold water (2 x 5 mL) to remove residual DMF, followed by a wash with cold diethyl ether (2 mL) to remove trace unreacted 2-chloropyrimidine. Dry under high vacuum for 4 hours.
Analytical Validation
-
LC-MS Checkpoint: Analyze the dried product. You must observe a dominant peak corresponding to the exact mass (
= 162.1 m/z). -
1H NMR (DMSO-d6) Checkpoint: To validate regioselectivity, check the exocyclic amine protons. They will appear as a distinct, broad singlet integrating to 2H around
5.4 - 5.6 ppm. If the SNAr had occurred at the exocyclic amine, this signal would integrate to 1H and shift significantly downfield due to the electron-withdrawing pyrimidine ring.
Downstream Applications in Drug Discovery
Once synthesized, the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine core serves as a versatile launchpad. The exocyclic primary amine at the 3-position is primed for further derivatization, typically via amide coupling with various acyl chlorides or carboxylic acids (using HATU/EDC)[1].
In oncology and immunology, these derivatives act as potent ATP-competitive inhibitors. The pyrimidine nitrogens frequently form critical hydrogen bonds with the backbone amides of the kinase hinge region, while the substituted pyrazole extends into the solvent-exposed channel or the DFG-out allosteric pocket. Furthermore, this exact scaffold has been utilized in phenotypic screening approaches to generate novel in cellulo active inhibitors of CYP121A1, a crucial enzyme for the viability of Mycobacterium tuberculosis[2].
Caption: Mechanism of action for pyrazole-pyrimidine derivatives in enzyme inhibition.
References
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: PMC / NIH URL:[Link]
- US20100273744A1 - Compounds Source: Google Patents URL
-
A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen) Source: PMC / NIH URL:[Link]
Sources
- 1. US20100273744A1 - Compounds - Google Patents [patents.google.com]
- 2. A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Reductive Amination Protocols for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Introduction
The synthesis of substituted amines is a cornerstone of modern medicinal chemistry, with reductive amination standing out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[1][2] This process, which involves the conversion of a carbonyl compound and an amine into a more substituted amine, offers a highly controlled and efficient alternative to direct alkylation, which often suffers from over-alkylation.[1]
The target molecule, 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, represents a privileged heterocyclic scaffold. The fusion of pyrazole and pyrimidine rings is a common feature in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[3][4][5][6] The primary amino group on the pyrazole ring serves as a critical handle for introducing structural diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This application note provides detailed, field-proven protocols for the N-alkylation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine via reductive amination. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step guidance for both one-pot and two-step procedures, complete with optimization strategies and troubleshooting advice for researchers in drug development.
Section 1: Mechanistic Overview and Reagent Selection
Reductive amination proceeds through a two-stage mechanism: the initial formation of an imine or iminium ion, followed by its reduction to the final amine. The efficiency and selectivity of the reaction are highly dependent on the choice of reducing agent and reaction conditions.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is more readily reduced.[1][7]
-
Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion.
Choosing the Right Reducing Agent
The key to a successful reductive amination is a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[7][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.[2][7] Its steric bulk and the electron-withdrawing effect of the acetoxy groups make it a mild and selective reducing agent, which does not readily reduce aldehydes or ketones under neutral or acidic conditions.[7] This selectivity allows for a convenient one-pot procedure where all reagents are mixed at the start.[2][7]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is also selective for imines over carbonyls at neutral pH.[1][8] However, its high toxicity and the potential for cyanide contamination in the product and waste stream make it less desirable.[2][8]
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that can reduce both the imine and the starting carbonyl.[1] Its use generally requires a two-step protocol where the imine is pre-formed before the reducing agent is added to minimize the formation of alcohol byproducts.
-
Catalytic Hydrogenation: An environmentally friendly and economical option, often employing catalysts like Palladium on carbon (Pd/C).[9] However, reproducibility can be a challenge, and the catalyst can be sensitive to poisoning by the nitrogen-rich heterocyclic substrates.[9]
Caption: General mechanism of reductive amination.
Section 2: Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride and its derivatives are water-reactive and can release hydrogen gas.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride
This protocol is the recommended starting point due to its operational simplicity and broad applicability.[7][10]
Principle: The amine, carbonyl compound, and reducing agent are combined in a single reaction vessel. The mildness of NaBH(OAc)₃ allows for the in-situ formation and subsequent reduction of the iminium ion with minimal side reactions.[2][7]
Materials and Reagents:
-
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, as a catalyst for slow reactions)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Step-by-Step Procedure (Example with Benzaldehyde):
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq).
-
Add the solvent (DCE or THF, approx. 0.1 M concentration).
-
Add benzaldehyde (1.1 eq) and stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Protocol 2: Two-Step Synthesis using Sodium Borohydride
This protocol is useful for less reactive carbonyls or when the one-pot method yields significant amounts of alcohol byproduct.
Principle: The imine is formed in a separate step prior to the introduction of the reducing agent. This prevents the non-selective reduction of the starting carbonyl by a stronger reducing agent like NaBH₄.[1]
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., Toluene or Methanol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or acetic acid).
-
Reflux the mixture until water formation ceases (typically 2-6 hours), indicating complete imine formation.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Reduction: Re-dissolve the crude imine in a protic solvent like Methanol or Ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purify the product as described in Protocol 1.
Caption: A typical workflow for reductive amination experiments.
Section 3: Data and Troubleshooting
Table 1: Reaction Parameter Optimization
| Parameter | Options | Rationale & Field Insights |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | NaBH(OAc)₃ is the top choice for its selectivity and safety.[2][8] Use NaBH₄ only in a two-step protocol to avoid aldehyde/ketone reduction. |
| Solvent | DCE, THF, Acetonitrile, Methanol | DCE is preferred for NaBH(OAc)₃ as it is aprotic and has good solubility for reagents.[7] Methanol is suitable for NaBH₄ reductions but incompatible with NaBH(OAc)₃.[9] |
| Stoichiometry | Amine:Carbonyl:Hydride | A slight excess of the carbonyl (1.1-1.2 eq) and hydride (1.5-2.0 eq) is recommended to drive the reaction to completion. |
| Temperature | 0 °C to Reflux | Most NaBH(OAc)₃ reactions proceed well at room temperature. For sluggish reactions with hindered ketones, gentle heating (40-50 °C) may be required. |
| Acid Catalyst | Acetic Acid, p-TsOH | Often unnecessary with NaBH(OAc)₃, as acetic acid is a byproduct.[7] May be required for imine formation with less reactive ketones. Use catalytically (0.1 eq). |
Troubleshooting Guide
-
Q1: The reaction is slow or stalls, with starting amine remaining.
-
A1: The imine formation may be the rate-limiting step. Add a catalytic amount of glacial acetic acid (1-5% v/v) to promote iminium ion formation.[7] If using a hindered ketone, gentle heating may be necessary. Ensure all reagents are anhydrous, as water can hydrolyze the imine intermediate.
-
-
Q2: A significant amount of alcohol byproduct is observed.
-
Q3: The reaction produces a complex mixture of products.
-
A3: The starting carbonyl or the product amine may be unstable under the reaction conditions. Consider running the reaction at a lower temperature. If the primary amine starting material can react twice, forming a tertiary amine, use a strict 1:1 stoichiometry of amine to carbonyl.
-
-
Q4: The product is difficult to isolate from the baseline on TLC.
-
A4: The product amine may be highly polar. Use a more polar eluent system for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with 1% triethylamine to prevent streaking on the silica gel).
-
References
-
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Sodium Triacetoxyborohydride. Sigma-Aldrich.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
Sodium triacetoxyborohydride. Organic Chemistry Portal.
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate.
-
Optimizing Amination Reactions of Pyrimidines. BenchChem.
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. ResearchGate.
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
-
Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. Academia.edu.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information.
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information.
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][2][11]triazin-6-one Derivatives. National Center for Biotechnology Information.
-
Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. National Center for Biotechnology Information.
-
Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine–Borane Cofactor. eScholarship.org.
-
Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research.
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
The chemistry of pyrazolopyrimidines and their applications. Trade Science Inc.
-
3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis. BenchChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. ineosopen.org [ineosopen.org]
- 11. pubs.acs.org [pubs.acs.org]
Using 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine as a bidentate ligand in coordination chemistry
This Application Note and Protocol Guide is designed for researchers in coordination chemistry, catalysis, and drug discovery. It details the use of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (referred to herein as PyPz-NH₂ ) as a functionalized bidentate ligand.
Executive Summary
The ligand 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (PyPz-NH₂) represents a distinct class of nitrogen-rich, bidentate chelators. Structurally analogous to 2,2'-bipyridine (bpy) and 2-(1H-pyrazol-1-yl)pyridine (ppz), this ligand offers a rigid
Unlike unsubstituted analogs, the C3-amine group provides two critical advantages:
-
Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density on the pyrazole ring and enhancing the
-donating capability of the site. -
Secondary Sphere Interaction: The amine protons serve as hydrogen bond donors, enabling supramolecular assembly or interactions with biological substrates (e.g., in kinase inhibitor scaffolds or DNA binding).
This guide outlines the protocols for ligand synthesis, metal complexation (Ru, Pd, Ir), and characterization.
Ligand Profile & Coordination Geometry
Structural Logic
The ligand binds transition metals through a five-membered chelate ring. The coordination geometry is almost exclusively
-
Donor 1: Pyrimidine Nitrogen (N1').
-
Donor 2: Pyrazole Nitrogen (N2).[1]
-
Functional Handle: The
group at position 3 is distal to the chelation pocket, remaining available for hydrogen bonding or further derivatization (e.g., Schiff base formation).
Electronic Properties
| Property | Value/Description | Impact on Coordination |
| Denticity | Bidentate ( | Forms stable 5-membered metallacycles. |
| Basicity | Moderate | Pyrazole N2 is enriched by the C3-amine EDG effect. |
| Field Strength | Intermediate-Strong | Stronger |
| Solubility | DMSO, MeOH, DMF | Amine group enhances polarity; complexes often require polar solvents. |
Experimental Protocols
Protocol A: Ligand Synthesis (Nucleophilic Aromatic Substitution)
Rationale: Direct coupling of 3-aminopyrazole with 2-chloropyrimidine is the most efficient route. The reaction is regioselective for the N1-position of the pyrazole due to the specific tautomeric stability and reactivity under basic conditions.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
1H-Pyrazol-3-amine (1.1 eq)[2]
-
Cesium Carbonate (
, 2.0 eq) -
Anhydrous DMF (0.5 M concentration)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask, dissolve 1H-pyrazol-3-amine in anhydrous DMF. Add
and stir at room temperature for 30 minutes to deprotonate the pyrazole N1. -
Coupling: Add 2-chloropyrimidine dropwise.
-
Reaction: Heat the mixture to 110°C for 12–16 hours under an inert atmosphere (
or Ar).-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The product usually has a lower
than the chloropyrimidine but higher than the aminopyrazole.
-
-
Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.
-
Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
Yield Expectation: 70–85%
Characterization:
Protocol B: Synthesis of Ruthenium(II) Complexes
Target:
Mechanism: The reaction proceeds via the displacement of labile chloride ligands from the precursor
Procedure:
-
Precursor Prep: Suspend
(1.0 eq) and PyPz-NH₂ (1.1 eq) in Ethanol/Water (3:1 v/v). -
Reflux: Heat to reflux (approx. 85°C) for 6–8 hours. The solution will shift from purple/dark red to bright orange/red.
-
Anion Exchange: Cool to RT. Add a saturated aqueous solution of
(excess) to precipitate the complex as the hexafluorophosphate salt. -
Isolation: Filter the orange solid, wash with water and cold ether.
-
Purification: Dissolve in minimum Acetone/Acetonitrile and precipitate with Diethyl Ether (vapor diffusion).
Validation:
-
UV-Vis: Look for MLCT band
. - : The amine protons may shift downfield if involved in H-bonding with the solvent or counterion.
Protocol C: Synthesis of Palladium(II) Complexes
Target:
Procedure:
-
Dissolution: Dissolve
(1.0 eq) in water. -
Ligand Addition: Dissolve PyPz-NH₂ (1.0 eq) in Methanol.
-
Mixing: Slowly add the ligand solution to the palladium solution with vigorous stirring at RT.
-
Precipitation: A yellow/orange precipitate forms almost immediately. Stir for 2 hours to ensure completion.
-
Filtration: Collect the solid, wash with water, methanol, and diethyl ether. Dry under vacuum.
Note: The amine group can coordinate to a second metal center if stoichiometry is not controlled, but the chelate effect strongly favors the
Visualization of Workflows
Ligand Synthesis Pathway
The following diagram illustrates the regioselective synthesis of the ligand.
Caption: Figure 1. Synthetic pathway for PyPz-NH₂ via Nucleophilic Aromatic Substitution (SNAr).
Coordination Mode & Complexation
This diagram details the logic of metal complexation.
Caption: Figure 2. Coordination logic showing the formation of the 5-membered metallacycle.
Critical Analysis & Troubleshooting
Regioselectivity in Synthesis
A common pitfall is the formation of the wrong isomer if the starting pyrazole is substituted. However, for 3-aminopyrazole, the N1-alkylation is thermodynamically favored over N2, and the product is generally the 1,3-isomer (amine at position 3, pyrimidine at position 1) rather than the 1,5-isomer (which would be sterically congested).
-
Verification: NOESY NMR can confirm the distance between the pyrimidine ring protons and the pyrazole H4/H5 protons.
Amine Interference
While the amine is distal, it is a Lewis base. In the presence of coordinatively unsaturated metals (e.g.,
-
Solution: Use dilute conditions and ensure the metal precursor has blocking ligands (like bpy) or use a 1:1 stoichiometry strictly for Pd/Pt.
Solubility
The free ligand is moderately soluble. The complexes, especially cationic Ru/Ir species, are soluble in polar aprotic solvents (Acetonitrile, DMSO) but may be insoluble in ether/hexane.
-
Tip: Use hexafluorophosphate (
) counterions to enhance solubility in organic solvents for NMR characterization.
References
-
Synthesis of Pyrazolyl-Pyrimidines
- Title: Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflamm
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via NCBI/PMC).
-
URL:[Link]
-
Coordination Chemistry of Pyrazole-Based Ligands
-
Coordination Modes of Pyridyl/Pyrimidinyl Pyrazoles
-
Palladium Complexes of Pyrazole Ligands
- Title: Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions.
- Source:Acta Crystallographica Section C (via NCBI).
-
URL:[Link]
- Title: 1-(Pyridin-2-yl)-1H-pyrazol-3-amine (Analogous structure data).
Sources
- 1. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine () for sale [vulcanchem.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to help you overcome common challenges and optimize your reaction yields. We will explore the core synthetic strategy, troubleshoot frequent issues, and answer key questions to ensure your success.
Core Synthetic Pathway: Cyclocondensation Strategy
The most prevalent and reliable method for synthesizing 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is the cyclocondensation reaction between 2-hydrazinopyrimidine and a suitable three-carbon electrophile, most commonly malononitrile or its equivalent.[1][2] This reaction proceeds in two key stages: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization to construct the pyrazole ring.
The overall transformation is a classic example of 3-aminopyrazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1] The choice of solvent and base is critical for driving the reaction to completion and minimizing side products.
Caption: General workflow for the synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?
This is the most frequent issue. A low or non-existent yield can typically be traced back to one of three areas: starting material integrity, reaction conditions, or workup procedure.
A1: Systematic Troubleshooting Steps:
-
Verify Starting Material Quality:
-
2-Hydrazinopyrimidine: This is the most likely culprit. Hydrazines are susceptible to oxidation. If your starting material is off-white, yellowed, or has been stored for a long time, its purity is questionable. Confirm its identity and purity using ¹H NMR and melting point analysis before starting.
-
Malononitrile: While more stable, ensure it is dry and free from polymeric impurities.
-
-
Optimize Reaction Conditions:
-
Base Selection: A moderately strong base is required to facilitate the initial condensation and the final cyclization. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. If you are using weaker bases like potassium carbonate (K₂CO₃), the reaction may require more forcing conditions (higher temperature, longer time).[3]
-
Solvent: Anhydrous ethanol is the standard solvent. Ensure it is sufficiently dry, as water can interfere with the base and potentially lead to hydrolysis of the nitrile groups.
-
Temperature: The initial condensation may proceed at room temperature, but the intramolecular cyclization to form the aromatic pyrazole ring often requires heating. Refluxing in ethanol is a common and effective strategy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Check Your Workup:
-
The product, containing an amine and a pyrimidine ring, is basic. During aqueous workup, ensure the pH is neutral or slightly basic before extraction to prevent the product from partitioning into the aqueous layer as a salt.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: My crude product is very impure. What are the likely side products and how can I avoid them?
A2: Common Impurities and Mitigation Strategies:
-
Unreacted 2-Hydrazinopyrimidine: This is common if the reaction does not go to completion.
-
Solution: Increase the reaction time or temperature. Ensure at least one equivalent of malononitrile is used.
-
-
Polymeric Materials: Malononitrile can polymerize under strongly basic conditions.
-
Solution: Add the base slowly to the reaction mixture at a controlled temperature. Avoid excessively strong bases if possible.
-
-
Partially Reacted Intermediates: The open-chain hydrazone may be present if cyclization is incomplete.
-
Solution: This is almost always resolved by increasing the reaction temperature to reflux. The energy barrier for the 6-π electrocyclization requires thermal input.
-
Q3: I'm struggling to purify the final product. Column chromatography gives poor separation and recovery. What are my options?
A3: Purification Alternatives for a Basic Heterocycle:
The polar and basic nature of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine can cause it to streak or irreversibly bind to standard silica gel.[4]
-
Recrystallization: This should be your first choice. The compound is often a solid. Try a solvent screen with systems like ethanol/water, isopropanol, or ethyl acetate/heptane to find suitable conditions.[4]
-
Acid/Base Extraction:
-
Dissolve the crude material in an organic solvent like ethyl acetate or DCM.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the product precipitates or can be extracted back into an organic solvent.
-
-
Treated Silica Gel: If chromatography is unavoidable, deactivate the silica gel. Prepare a slurry of silica in your eluent and add 1-2% triethylamine (Et₃N) to neutralize the acidic silanol groups, which will significantly reduce streaking.[4]
Frequently Asked Questions (FAQs)
Q: What is a typical, optimized yield for this reaction? A: With pure starting materials and optimized conditions, yields in the range of 60-85% are commonly reported in the literature for analogous 3-aminopyrazole syntheses.[1]
Q: Can I use a different C3 synthon instead of malononitrile? A: Yes, other reagents like ethyl cyanoacetate or 3-ethoxyacrylonitrile can be used. However, malononitrile is often the most direct and highest-yielding precursor for obtaining the 3-amino functionality without requiring subsequent functional group manipulations.
Q: How do I confirm the structure of my final product? A: The structure should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Look for the characteristic pyrazole ring protons, pyrimidine ring protons, and the broad singlet for the -NH₂ group.
-
¹³C NMR: Confirm the number of unique carbons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.[5]
Optimized Experimental Protocol
This protocol is a representative procedure based on established methods for 3-aminopyrazole synthesis.[1][6]
Materials:
-
2-Hydrazinopyrimidine (1.0 eq)
-
Malononitrile (1.05 eq)
-
Sodium Ethoxide (1.1 eq)
-
Anhydrous Ethanol (approx. 0.1 M concentration)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinopyrimidine and anhydrous ethanol under a nitrogen atmosphere.
-
Add malononitrile to the suspension.
-
Slowly add sodium ethoxide to the reaction mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Ethoxide (NaOEt) | Provides sufficient basicity for both condensation and cyclization.[1] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and compatible with the chosen base. |
| Temperature | Reflux (~78 °C) | Necessary to overcome the activation energy for the intramolecular cyclization.[3] |
| Equivalents | 1.05 eq Malononitrile | A slight excess ensures complete consumption of the hydrazine starting material. |
| Purification | Recrystallization / Acid-Base Extraction | Avoids issues with product loss and poor separation on standard silica gel.[4] |
References
- Bentham Science. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Letters in Organic Chemistry.
- PMC. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction.
- ResearchGate. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
- PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PMC. (n.d.). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK.
- University of Miami. (n.d.). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.
- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- [No Source Title] (n.d.).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Academia.edu. (n.d.). Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity.
- Semantic Scholar. (n.d.). The Reactions of Benzylmalononitriles with Hydrazine and Hydroxylamine. Synthesis of Pyrazoles, Isoxazoles, and Pyrazolo[1,5-a]-pyrimidine Derivatives.
- Benchchem. (n.d.). Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Benchchem. (n.d.). 3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
- PMC. (n.d.). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines.
- PMC. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (2025). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for crude 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
An In-Depth Technical Guide
Technical Support Center: Purification of Crude 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols for the purification of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during the purification of this important N-heterocyclic scaffold.
Section 1: Initial Assessment & Purification Strategy
The purification of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine presents challenges common to many nitrogen-containing heterocyclic compounds. Its primary amine and multiple nitrogen atoms make it basic and polar, leading to strong interactions with acidic stationary phases like silica gel.[1][2] This can result in poor peak shape, streaking on TLC plates, and even irreversible adsorption or degradation of the product.[3][4]
A successful purification strategy begins with a careful analysis of the crude product mixture. A combination of Thin-Layer Chromatography (TLC) and ¹H NMR is recommended to assess the number of impurities, their polarity relative to the desired product, and to inform the choice of the primary purification method.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Issue: My compound is streaking badly on a silica gel TLC plate.
-
Probable Cause: Your compound is basic due to the pyrazole, pyrimidine, and amine functionalities. These basic groups interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing or streaking.[1][4] This interaction can prevent the compound from moving smoothly with the mobile phase.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine (Et₃N) or a few drops of ammonium hydroxide into your chromatography eluent (e.g., Dichloromethane/Methanol/Ammonia or Hexane/Ethyl Acetate + 1% Et₃N).[3] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[2]
-
Switch the Stationary Phase: If a basic modifier is insufficient or incompatible with your compound, consider using a different stationary phase. Basic or neutral alumina are excellent alternatives for purifying basic compounds as they lack the acidic surface of silica.[3][4]
-
Use Amine-Functionalized Silica: Specialty columns packed with amine-functionalized silica are designed to minimize interactions with basic analytes, often providing excellent peak shape without mobile phase modifiers.[1]
-
Issue: I have poor separation between my product and an impurity during column chromatography.
-
Probable Cause 1: Inappropriate Solvent System. The chosen eluent may not have the right polarity or selectivity to differentiate between your compound and the impurity.
-
Solution: Re-optimize your solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound.[3] Test different solvent combinations to alter selectivity. For instance, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol or Chloroform/Acetone system. Sometimes, switching from a protic solvent (like methanol) to an aprotic one (like acetone) can dramatically change the separation factor.
-
Probable Cause 2: Column Overloading. The amount of crude material applied to the column is too high for its size. The typical sample load for silica gel is 1-5% of the stationary phase mass.[4]
-
Solution: Reduce the amount of sample loaded onto the column or, if a large quantity must be purified, use a column with a larger diameter.[4]
Issue: My product is not eluting from the silica column, even with highly polar solvents.
-
Probable Cause: The compound has irreversibly adsorbed to the silica gel. This is a severe case of the acid-base interaction mentioned earlier, where the compound effectively becomes "stuck" on the acidic stationary phase.[2]
-
Solution:
-
Deactivate the Silica: Before running the column again with fresh material, pre-treat or "deactivate" the silica gel. This can be done by washing the packed column with your eluent containing 1-2% triethylamine or by preparing a slurry of silica in the eluent with the modifier before packing.[5]
-
Use an Alternative Stationary Phase: This is a prime scenario for switching to neutral or basic alumina, which will not have the strong acidic sites responsible for irreversible binding.[3]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) can be highly effective.[4]
-
Issue: My compound appears to be degrading on the column.
-
Probable Cause: The compound is sensitive to the acidic nature of silica gel. Some N-heterocycles can be unstable under acidic conditions, leading to decomposition during the hours-long purification process.[3]
-
Solution:
-
Use Neutralized Silica or Alumina: As with elution issues, using a neutralized stationary phase is the best solution. Wash the silica with a triethylamine solution or use neutral alumina to provide a non-destructive environment for your compound.[3]
-
Work Quickly and at Room Temperature: Avoid leaving the compound on the column for extended periods. Prepare everything in advance so that elution can be performed efficiently.
-
Consider Recrystallization: If the compound is sufficiently pure (>90%) and solid, recrystallization is an excellent alternative that avoids contact with acidic stationary phases altogether.[6]
-
Issue: My compound "oils out" during recrystallization instead of forming crystals.
-
Probable Cause 1: The solution was cooled too quickly. Rapid cooling can cause the compound to crash out of solution as a liquid (oil) before it has time to form an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote slow crystallization. Once at room temperature, the flask can be moved to an ice bath to maximize yield.[4]
-
Probable Cause 2: The solution is supersaturated or contains impurities. Impurities can inhibit crystal formation, and a solution that is too concentrated may favor oiling.
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then attempt to cool slowly again.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.[4]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for this compound?
A1: Start with TLC analysis using a moderately polar solvent system like 95:5 Dichloromethane (DCM)/Methanol (MeOH). Run two TLC plates simultaneously: one with the plain DCM/MeOH eluent and one with the same eluent containing 1% triethylamine (Et₃N).[3] This will immediately show if the basic modifier is necessary to prevent streaking. Adjust the solvent ratio until the Rf of your product is between 0.2 and 0.4. This TLC solvent system is a good starting point for your column's mobile phase.
Q2: When should I choose recrystallization over chromatography?
A2: Recrystallization is ideal when your crude product is already relatively pure (e.g., >90% by NMR) and is a solid at room temperature. It is particularly effective for removing small amounts of impurities with different solubility profiles and for obtaining a highly crystalline final product.[6] If the crude material contains multiple impurities with polarities similar to the product, column chromatography is generally the better choice due to its superior resolving power.[7]
Q3: Can I use acid-base extraction to purify 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine?
A3: Yes, this can be a very effective initial purification step. Since the molecule is basic, it can be protonated and extracted into an acidic aqueous phase, leaving non-basic organic impurities behind.[5]
-
Procedure: Dissolve the crude material in an organic solvent like ethyl acetate or DCM. Extract this solution with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.[6] This method is excellent for removing neutral or acidic impurities but will not separate other basic impurities.
Q4: What are some recommended solvent systems for recrystallization?
A4: The choice of solvent is highly dependent on the specific impurity profile. Based on the structure (a polar, aromatic N-heterocycle), good single solvents to try are ethanol, isopropanol, or ethyl acetate.[5][6] A mixed solvent system is often more effective. A common technique is to dissolve the crude compound in a minimum amount of a hot "good" solvent (like ethanol or methanol) and then slowly add a hot "anti-solvent" (like water or hexane) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[5]
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Modified Silica Gel
This protocol assumes the compound streaks on silica and requires a basic modifier.
-
Solvent System Selection: Identify a suitable solvent system using TLC as described in FAQ Q1. A common system for such compounds could be Ethyl Acetate/Methanol with 1% Triethylamine. Aim for an Rf of 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.
-
Add a thin layer of sand on top to protect the silica surface.
-
Equilibrate the column by passing 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Dissolve the crude 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in a minimal amount of a strong solvent (like DCM or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto silica. This is the "dry loading" method.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column, applying pressure (flash chromatography) to maintain a steady flow.
-
Collect the eluting solvent in a series of test tubes or vials (fractions).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a single flask.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Protocol 2: Two-Solvent Recrystallization
This method is used when a single solvent is not ideal.
-
Solvent Selection: Find a solvent pair: a "good" solvent in which your compound is soluble when hot but less soluble when cold (e.g., Ethanol, Isopropanol), and an "anti-solvent" in which your compound is poorly soluble even when hot (e.g., Water, Hexane).[5] The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent needed to just dissolve the compound completely.
-
Addition of Anti-Solvent: While the solution is still hot, add the hot "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Beautiful crystals should form. Do not disturb the flask during this process.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Section 5: Data Summary Tables
Table 1: Common Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Modifier (if needed) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine (Et₃N) | Good starting point for less polar impurities. Modifier is crucial to prevent streaking.[3] |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | 1-2% Triethylamine (Et₃N) | Excellent for separating more polar compounds. The high polarity of MeOH helps elute the amine.[4] |
| Neutral Alumina | Hexane / Ethyl Acetate | None | A good alternative to silica when the compound is acid-sensitive or binds irreversibly.[3] |
| C18 Silica (RP) | Water / Acetonitrile (ACN) or Water / Methanol (MeOH) | 0.1% Formic Acid (FA) or TFA | Reversed-phase is suitable for highly polar compounds. Acid modifier helps to protonate the amine and improve peak shape.[4] |
Table 2: Recrystallization Solvent Selection Guide
| Good Solvents (Soluble when Hot) | Anti-Solvents (Insoluble) | Common Pairs | Notes |
| Ethanol, Methanol, Isopropanol | Water | Ethanol/Water, IPA/Water | A classic choice for polar, hydrogen-bond-donating compounds. The product often crystallizes well upon addition of water.[5] |
| Acetone, Ethyl Acetate | Hexane, Heptane | Acetone/Hexane, EtOAc/Hexane | Good for compounds of intermediate polarity. Ensures that non-polar "greasy" impurities remain in the mother liquor.[6] |
| Dichloromethane (DCM) | Pentane, Hexane | DCM/Hexane | Useful for less polar compounds, but be aware of the high volatility of the solvents. |
| Dimethylformamide (DMF) | Water | DMF/Water | Use for compounds that are poorly soluble in common organic solvents. Note: DMF is high-boiling and can be difficult to remove completely.[7][8] |
References
- BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Chromatographia. Blue Chitin columns for the extraction of heterocyclic amines from urine samples.
- BenchChem. Recrystallization techniques for purifying pyrazole compounds.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
- Biotage. Is there an easy way to purify organic amines?.
- BenchChem. In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Derivatives.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
- PMC. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- Taylor & Francis Online. Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.
Sources
Solving solubility issues of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in DMSO
Topic: Solving Solubility Issues of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in DMSO Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Medicinal Chemists, HTS Managers, and Formulation Scientists[1][2][3]
Status: Operational Ticket Focus: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine [CAS: Generic Structure Class] Solvent System: Dimethyl Sulfoxide (DMSO)[1][2][3]
Executive Summary: The "Brick Dust" Phenomenon
You are likely here because your compound—a planar, nitrogen-rich heteroaromatic—is failing to dissolve in DMSO at standard concentrations (10–100 mM), or has precipitated after a freeze-thaw cycle.[1][2]
The Root Cause: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine possesses a "perfect storm" of structural features for high lattice energy:
-
Planarity: The pyrazole and pyrimidine rings can align flat, facilitating strong
stacking.[1][3] -
H-Bond Network: The exocyclic amine (donor) and the pyrimidine/pyrazole nitrogens (acceptors) create a robust intermolecular hydrogen bonding network in the solid state.[1]
-
DMSO Hygroscopicity: DMSO is a "water magnet."[1][3] Even 1-2% water uptake (common in older bottles) creates a hydration shell that drastically reduces the solubility of hydrophobic/aromatic domains, causing the compound to "crash out."[2]
Interactive Troubleshooting Guide (Decision Matrix)
Before proceeding with physical manipulation, determine the state of your material using this logic flow.
Figure 1: Decision matrix for troubleshooting solubility states. Blue = Start, Red = Critical Issue, Green = Resolved.
Frequently Asked Questions (Technical Deep Dive)
Q1: I used "fresh" DMSO, but the compound still precipitated overnight. Why?
Technical Analysis: "Fresh" is relative. DMSO is extremely hygroscopic.[1][3][4] At 20°C and 60% relative humidity, pure DMSO can absorb >1% water by weight within 30 minutes of exposure to air. Mechanism: The introduction of water increases the polarity of the solvent system. Your compound, being lipophilic and aromatic, experiences the "hydrophobic effect," where water molecules form ordered cages around the solute, driving the molecules together to minimize surface area, leading to precipitation.[2]
Corrective Protocol (The "Dry Rescue"):
-
Add activated 3Å or 4Å molecular sieves directly to the DMSO stock vial (if volume permits) or prepare a new stock using a newly opened, septum-sealed bottle of anhydrous DMSO (water content <0.05%).
-
Flush the headspace with Argon or Nitrogen after every use.[1][3]
Q2: Can I heat the solution? What is the safe limit?
Technical Analysis: Yes, heating is often required to overcome the lattice energy.
Thermodynamics: Dissolution is endothermic for this class of compounds.[1][3] Increasing temperature (
The "Thermal Ramp" Protocol:
-
Step 1: Sonicate in a water bath at 40°C for 10 minutes. (Ultrasonic cavitation breaks micro-crystals).[1][2][3]
-
Step 3: Heat to 60°C for 5 minutes.
-
Step 4: Inspect. If clear, allow to cool slowly to Room Temperature (RT).[2] Rapid cooling can induce amorphous precipitation.[1][3]
Q3: Sonication worked, but it crashed out upon freezing. How do I thaw it?
Technical Analysis: DMSO freezes at 18.5°C. During freezing, pure DMSO crystallizes first, concentrating the solute and any trace water in the remaining liquid phase (cryoconcentration).[2] This supersaturation forces the compound to precipitate, often in a more stable, harder-to-dissolve polymorph.[1][2]
Thawing Protocol:
-
Thaw at 37°C (water bath) or RT.
-
Mandatory: Vortex and sonicate immediately after thawing. Do not assume a clear liquid is homogenous; micro-nucleation sites may exist.[1][3]
Q4: Nothing works. Can I modify the solvent system?
Technical Analysis: If the intermolecular H-bonds (Amine
Advanced Solubilization Strategy:
-
Acidification: Add 1-2 equivalents of HCl (using a concentrated aqueous or dioxane-based stock).[1][2][3] Protonating the pyrimidine or pyrazole nitrogen disrupts the H-bond acceptor capability and introduces ionic character, vastly increasing solubility in polar media.
-
Warning: Ensure your downstream assay can tolerate the pH shift.[3]
-
-
Co-solvent: Use 5-10% Ethanol or TFE (Trifluoroethanol) .[1][2][3] TFE is an excellent H-bond donor that can solvate the nitrogen acceptors better than DMSO alone.[1][3]
Visualizing the Solubility Barrier
Understanding why the compound aggregates helps in choosing the right tool to dissolve it.
Figure 2: Mechanism of insolubility.[1][2] Strong
Solubility Data & Benchmarks
Use these values to set realistic expectations for your stock solutions.
| Parameter | Value / Limit | Notes |
| Max Solubility (Anhydrous DMSO) | ~50–80 mM | Requires heating/sonication.[1][2][3] |
| Max Solubility (Wet DMSO) | < 10 mM | "Wet" = exposed to air > 1 hour.[1][2][3] |
| Melting Point | > 200°C | High lattice energy indicator.[1][3] |
| pKa (Calculated) | ~3.5 (Pyrazine N) | Weak base; protonation requires pH < 3.[1][2] |
| Recrystallization Risk | High | Occurs upon freeze-thaw or water addition.[1][3][5] |
References
-
Gaylord Chemical Company. (2007).[1][2][3][6] Dimethyl Sulfoxide (DMSO) Health and Safety Information (Bulletin #106).[1][2] Gaylord Chemical.[1][3][6][7][8] Link
-
Balbach, S., & Korn, C. (2004).[2] Pharmaceutical evaluation of early development candidates "the 100 mg-approach".[1][3] International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2] Link
-
Li, S., et al. (2013).[2] Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1640–1651.[2] Link[1][2]
-
BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility.[1][3][4][5]Link (Cited for general hygroscopicity protocols).[1][2]
Sources
- 1. PubChemLite - 1-(4-methylpyrimidin-2-yl)-1h-pyrazol-3-amine (C8H9N5) [pubchemlite.lcsb.uni.lu]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. stobec.com [stobec.com]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
Optimizing reaction temperature for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine acylation
Case ID: ACYL-PYR-003 Topic: Reaction Temperature Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
The Core Challenge: You are attempting to acylate the exocyclic amine of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine . This is not a standard aniline acylation.[1][2] The presence of the pyrimidin-2-yl group at the N1 position of the pyrazole ring creates a significant electronic sink. Through resonance and induction, this heteroaryl substituent withdraws electron density from the pyrazole core, significantly lowering the nucleophilicity of the C3-amine compared to a standard phenyl-pyrazole or alkyl-amine.
The Temperature Paradox:
-
Low Temperature (<20°C): The reaction is often kinetically stalled. The activation energy barrier for the nucleophilic attack is too high due to the deactivated amine.
-
High Temperature (>80°C): Increases the rate of competing side reactions, specifically di-acylation (formation of imides) and hydrolysis of the acylating agent (if moisture is present), leading to "stalled" conversion where adding more reagent yields no product.
The Solution: Success requires a "Stepwise Thermal Activation" strategy rather than a static temperature setpoint. This guide details how to modulate temperature to balance nucleophilic activation against reagent degradation.
Troubleshooting Guide (Q&A)
Scenario A: "I see starting material remaining, even after refluxing."
Diagnosis: Reagent Hydrolysis or Solubility Mismatch. If you are using an acid chloride, it is likely hydrolyzing before it can react with your sluggish amine. This is common in hygroscopic solvents like DMF or when using moisture-sensitive reagents at high temperatures.
-
Corrective Action:
-
Switch Solvent: If using DMF, ensure it is anhydrous (Keep over 4Å molecular sieves). Consider Pyridine as both solvent and base; it solubilizes the aminopyrazole and forms an active N-acylpyridinium intermediate which is a more potent acylating agent.
-
Dosing Strategy: Do not add all acyl chloride at once. Add 1.0 equivalent at 0°C, stir for 1 hour. If incomplete, add 0.5 equiv and raise temperature to 40°C.
-
Scenario B: "I am seeing a new spot with a higher Rf (or higher MW) than my product."
Diagnosis: Di-acylation (Imide Formation). The amide proton in the product is still acidic (especially with the electron-withdrawing pyrimidine nearby). At high temperatures or with excess base (NaH, strong TEA), the mono-acylated product reacts again.
-
Corrective Action:
-
Temperature Cap: Limit reaction temperature to 50–60°C .
-
Base Selection: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) or Pyridine. Steric bulk prevents deprotonation of the amide product.
-
Reverse Addition: Add the base slowly to the mixture of amine and acylating agent, rather than having the base present in large excess initially.
-
Scenario C: "The reaction mixture turns into a black tar/slurry."
Diagnosis: Thermal Degradation / Polymerization. Aminopyrazoles are prone to oxidative degradation at high temperatures in air.
-
Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under Argon or Nitrogen.
-
Lower Temp / Catalyst: Instead of heating to 100°C, run at 40°C and add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, lowering the activation energy without requiring excessive heat.
-
Decision Logic & Optimization Workflow
The following diagram outlines the logical decision process for selecting the correct temperature and solvent system based on your initial observations.
Figure 1: Decision tree for optimizing reaction conditions based on solubility and LCMS feedback.
Experimental Protocols
Protocol A: The "Stepwise Thermal" Method (Recommended)
Best for: Acid Chlorides, Anhydrides
-
Dissolution: Dissolve 1.0 eq of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in anhydrous Pyridine (concentration 0.2 M).
-
Note: Pyridine acts as solvent, base, and acyl-transfer catalyst.
-
-
Initial Addition (0°C): Cool to 0°C. Add 1.1 eq of Acyl Chloride dropwise.
-
Equilibration (RT): Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
Checkpoint: Analyze an aliquot by LCMS.
-
If conversion < 50%: Proceed to step 5.
-
If conversion > 90%: Quench with water.
-
-
Thermal Activation: Heat the mixture to 50°C (Oil bath). Stir for 2–4 hours.
-
Warning: Do not exceed 60°C unless absolutely necessary to avoid degradation.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then NaHCO3.
Protocol B: The "High-Force" Coupling (Alternative)
Best for: Carboxylic Acids, Sensitive Substrates
-
Dissolution: Dissolve 1.0 eq Carboxylic Acid and 1.2 eq HATU in anhydrous DMF. Stir for 10 mins to activate.
-
Addition: Add 1.0 eq of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine followed by 2.5 eq DIPEA .
-
Conditions: Stir at 60°C for 12 hours.
-
Why: HATU requires less thermal energy than acid chlorides to drive the reaction but the bulky intermediate requires heat to overcome the steric/electronic hindrance of the amine.
-
Data Comparison: Temperature vs. Yield
| Temperature | Solvent | Catalyst | Time | Conversion (LCMS) | Major Byproduct |
| 25°C | DCM | None | 24 h | 35% | Unreacted SM |
| 25°C | Pyridine | None | 4 h | 65% | None |
| 50°C | Pyridine | None | 4 h | 92% | None |
| 80°C | DMF | DMAP | 2 h | 85% | 12% Di-acyl (Imide) |
| 100°C | Toluene | None | 12 h | 40% | Black Tar (Degradation) |
Mechanistic Pathway & Side Reactions
Understanding the reaction pathway helps in troubleshooting. The diagram below illustrates the competition between the desired pathway and the common "Di-acylation" trap.
Figure 2: Reaction pathway showing the risk of over-acylation at high temperatures.
References
- Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of aminopyrazoles and electron-deficient heterocycles).
-
Acylation of Deactivated Amines: Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][3] Organic & Biomolecular Chemistry, 14, 430-433. Link
-
Pazopanib Intermediate Synthesis (Analogous Chemistry): Research on 2,3-dimethyl-2H-indazol-6-amine acylation (structurally similar electronic deactivation). Google Patents CN103373989B. Link
-
Solubility & Stability: BenchChem Technical Support.[4] (2025).[4][5][6] Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Link
- Aminopyrazole Synthesis: Fustero, S., et al. (2011). Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles. Journal of Organic Chemistry. (Provides context on the stability and nucleophilicity of N1-substituted aminopyrazoles).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning When Using 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Introduction: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a versatile bifunctional heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors.[1] Its unique structure, containing both pyrazole and pyrimidine rings, offers multiple points for molecular elaboration. However, the very features that make it synthetically attractive—multiple nitrogen atoms with available lone pairs—also present a significant challenge in catalysis. This guide provides in-depth troubleshooting strategies for researchers encountering catalyst poisoning and deactivation when using this valuable reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: My transition-metal-catalyzed reaction (e.g., hydrogenation, cross-coupling) is stalling or showing very low conversion after adding 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. What is the likely cause?
The most probable cause is catalyst poisoning. 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a nitrogen-rich heterocyclic compound. The lone pair electrons on the nitrogen atoms of both the pyrazole and pyrimidine rings can act as strong ligands, coordinating tightly to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium). This coordination blocks the sites intended for your reactants, effectively deactivating the catalyst.[2]
Q2: Can you explain the chemical mechanism of this catalyst poisoning?
Catalyst poisoning by nitrogen heterocycles occurs when the nitrogen's lone pair of electrons forms a dative bond with the electron-deficient metal center of the catalyst. This process is illustrated in the diagram below. The bond formed between the nitrogen atom and the metal can be very strong, often stronger than the intended interaction with the reaction substrates. This leads to the formation of a stable, inactive metal-poison complex, which removes the catalyst from the productive catalytic cycle. In the case of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, there are multiple nitrogen atoms that can act as poisoning agents.
Q3: What are the visible or kinetic signs of catalyst deactivation in my experiment?
Signs of catalyst deactivation can manifest in several ways[3]:
-
Kinetic Changes: A dramatic decrease in the reaction rate, or a complete halt after an initial period of activity.
-
Increased Requirements: The need for significantly higher catalyst loading to achieve the same conversion as in similar, non-inhibitory reactions.
-
Visual Cues: A change in the color of the reaction mixture may indicate the formation of inactive catalyst species. For heterogeneous catalysts like Pd/C, the formation of palladium black or catalyst agglomeration can be a sign of deactivation.[2]
Q4: Are all catalytic reactions equally susceptible to poisoning by this molecule?
No, but many common and critical reactions are highly susceptible. These include:
-
Hydrogenation: Saturation of functional groups using catalysts like Pd/C, PtO₂, or Rh/C is often inhibited.[2]
-
Cross-Coupling Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are particularly vulnerable as the pyridine-like nitrogen moieties can readily deactivate the soluble palladium catalysts.[2]
-
C-H Activation/Functionalization: The strong coordination of the substrate can interfere with the desired C-H bond activation step.[2]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed, actionable solutions.
Problem 1: Incomplete or Stalled Hydrogenation Reaction
You are attempting to reduce a functional group on a molecule containing the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine moiety using a standard heterogeneous catalyst (e.g., 10% Pd/C), but the reaction stops prematurely.
-
Primary Cause: The nitrogen atoms of your substrate are adsorbing onto the surface of the palladium catalyst more strongly than hydrogen or the target functional group, blocking the active sites.
-
Troubleshooting Steps & Protocols:
-
Strategy A: Protonation of the Poison
-
Scientific Principle: By converting the basic nitrogen atoms into their conjugate acids (ammonium salts), their lone pairs are no longer available to coordinate with the metal catalyst. Protic solvents, particularly acids, are effective for this purpose.
-
Protocol: Acidic Solvent Modification
-
Set up the reaction vessel with the substrate and the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Instead of a neutral solvent like ethanol or ethyl acetate, use glacial acetic acid as the solvent.
-
Purge the vessel with nitrogen or argon, then introduce hydrogen gas (via balloon or in a pressure vessel).
-
Run the reaction at the desired temperature and monitor for completion.
-
Note: This method may not be suitable for acid-sensitive substrates.
-
-
-
Strategy B: Overcoming the Equilibrium
-
Scientific Principle: While not ideal from an efficiency standpoint, increasing the concentration of the catalyst or the severity of the reaction conditions can sometimes provide enough active sites or energy to overcome the poisoning effect.[2]
-
Protocol: Increase Catalyst Loading & Harsher Conditions
-
Incrementally increase the catalyst loading. See the table below for guidance.
-
Increase the hydrogen pressure (e.g., from balloon pressure to 50-100 psi in a suitable reactor).
-
Increase the reaction temperature in 10 °C increments.
-
Caution: Harsher conditions can lead to side reactions or degradation. This should be attempted cautiously.
-
-
-
| Condition | Standard Loading | Suggested Starting Point | Upper Limit |
| Catalyst Loading | 1-5 mol% | 10-15 mol% | >20 mol% |
| H₂ Pressure | 1 atm | 3-5 atm (50-75 psi) | >10 atm |
| Temperature | 25-40 °C | 50-60 °C | 80-100 °C |
| A summary of suggested modifications for overcoming catalyst poisoning in hydrogenation. |
Problem 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
You are performing a Suzuki, Heck, or similar cross-coupling reaction where 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is either a substrate or product, and you observe minimal product formation.
-
Primary Cause: The dissolved, low-valent palladium (Pd(0)) species that are the true active catalysts are being sequestered and deactivated by the nitrogen heterocycle.
-
Troubleshooting Steps & Protocols:
-
Strategy A: Judicious Ligand Selection
-
Scientific Principle: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the active catalytic species.[3] They can sterically shield the metal center, making it more difficult for the pyrimidine-pyrazole poison to coordinate, and electronically favor the desired catalytic steps (oxidative addition, reductive elimination) over deactivation.
-
Protocol: Ligand Screening
-
Set up parallel small-scale reactions to screen a panel of ligands.
-
Keep all other parameters (catalyst precursor, base, solvent, temperature) constant.
-
Compare ligands such as P(t-Bu)₃, SPhos, XPhos, or an NHC ligand like IPr.
-
Analyze the yield from each reaction by LC-MS or ¹H NMR to identify the optimal ligand.
-
-
-
Strategy B: Catalyst Pre-activation
-
Scientific Principle: In some cases, pre-forming the active Pd(0)Lₙ complex before introducing the poisoning substrate can improve performance.[3] This ensures the catalyst is already stabilized by the desired ligand.
-
Protocol: Pre-activation of Pd(OAc)₂
-
In a dry flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂) and the chosen ligand (e.g., SPhos, 2.2 equivalents) in the reaction solvent.
-
Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active complex forms.
-
In a separate flask, prepare a solution of your other reagents (e.g., boronic acid, base).
-
Add the solution from step 3 to the pre-activated catalyst mixture, followed by the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine containing substrate.
-
Proceed with the reaction as planned.
-
-
-
Problem 3: Inconsistent Results and Poor Reproducibility
Your reaction works on some days but fails on others, or results vary significantly between different batches of starting material.
-
Primary Cause: This often points to variability in the purity of reagents or insufficient control over the reaction atmosphere. Trace impurities can act as potent catalyst poisons, and palladium catalysts are highly sensitive to oxygen and moisture.[3][4]
-
Troubleshooting Steps & Protocols:
-
Strategy A: Rigorous Reagent Purification
-
Scientific Principle: Impurities such as sulfur-containing compounds, other nitrogenous bases, or residual water can poison catalysts.[4] Ensuring high purity of all components is paramount.
-
Protocol: Reagent Purity Checklist
-
Substrates: If possible, recrystallize or run a silica plug on your starting materials to remove non-polar impurities.
-
Solvents: Use anhydrous, degassed solvents. Purchase high-purity solvents or distill them from an appropriate drying agent. Degas by sparging with argon or nitrogen for at least 30 minutes before use.
-
Gases: Use high-purity (e.g., 99.998% or higher) inert gas for blanketing the reaction.
-
-
-
Strategy B: Strict Inert Atmosphere Technique
-
Scientific Principle: The active form of many catalysts, particularly Pd(0), is rapidly oxidized and deactivated by atmospheric oxygen.[3]
-
Protocol: Implementing Schlenk or Glovebox Technique
-
All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add solid reagents under a strong flow of inert gas.
-
Transfer all liquid reagents (solvents, liquid substrates) via gas-tight syringes or cannulas.
-
Maintain a positive pressure of inert gas throughout the entire reaction and workup procedure. For maximum control, perform the reaction setup inside a glovebox.
-
-
-
Section 3: Diagnostic Protocols & Visualizations
Protocol 3.1: Diagnostic Test for Catalyst Poisoning
This protocol allows you to definitively confirm if your 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is the source of catalyst poisoning using a model reaction.
-
Materials:
-
A standard, reliable hydrogenation or cross-coupling reaction system that is known to work well (e.g., hydrogenation of cyclohexene, Suzuki coupling of 4-bromotoluene with phenylboronic acid).
-
Your chosen catalyst (e.g., 10% Pd/C or Pd(PPh₃)₄).
-
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (the potential poison).
-
Analytical instrument for monitoring (GC, LC-MS, or NMR).
-
-
Procedure:
-
Baseline Reaction: Run your standard model reaction under optimal conditions. Monitor its progress over time (e.g., take samples every 15 minutes) to establish a baseline conversion rate.
-
Poisoned Reaction: Repeat the baseline reaction exactly, but this time, add a specific amount of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (e.g., 0.5, 1.0, or 2.0 molar equivalents relative to the catalyst) to the mixture before starting the reaction.
-
Data Analysis: Monitor the poisoned reaction in the same manner. Plot substrate conversion versus time for both the baseline and poisoned reactions. A significant decrease in the initial rate and overall conversion in the poisoned reaction confirms the inhibitory effect.
-
Visualizations
A diagram illustrating catalyst poisoning.
A logical workflow for troubleshooting.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis.
- de Vries, J. G. (2014). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Zayed, M. F., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
- El-Faham, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
Sources
Technical Support Center: Recrystallization of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
[1]
Case ID: PUR-PYR-003 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Solvent Systems & Purification Protocols for High-Purity Isolation[1]
Executive Summary & Molecule Profile
User: "I need to purify 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine to >98% purity for downstream pharmaceutical synthesis. What solvents should I use?"
Specialist Response: This compound is a critical intermediate, often used in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs).[1] Its purification is challenging due to the potential for regioisomeric impurities (1,5-isomer vs. the desired 1,3-isomer) and "oiling out" behavior caused by its moderate polarity and hydrogen-bonding capability.[1]
Physicochemical Profile:
-
Structure: A pyrazole ring substituted at N1 with a pyrimidine and C3 with a primary amine.[1]
-
Solubility: Soluble in hot polar protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[2] Sparingly soluble in non-polar solvents (Hexane, Heptane).
-
Critical Impurities: Regioisomers, unreacted 2-chloropyrimidine, and colored oligomers.[1]
Solvent Selection & Screening (FAQs)
Q1: What is the "Gold Standard" solvent system for recrystallizing this amine?
A: The most robust system is Ethanol (EtOH) / Water .
-
Why: The amine functionality and pyrimidine ring create significant hydrogen bonding potential.[1] Hot ethanol solubilizes the compound effectively, while water acts as a powerful anti-solvent to drive precipitation upon cooling. This system is particularly effective at rejecting the more soluble regioisomeric impurities.[1]
-
Starting Ratio: 9:1 (EtOH:Water) v/v.
-
Alternative: If the crude is highly non-polar or oily, Ethyl Acetate (EtOAc) / Heptane can be used, though yields may be lower.[1]
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound phase-separates as a liquid before it crystallizes, often because the solution temperature is above the solvent's saturation point but the compound's melting point is depressed by impurities.[1][3]
-
The Fix (Seeding): Retain a small "seed" crystal from a previous batch. Cool the solution slowly to just below the saturation point (cloud point) and add the seed.
-
The Fix (Trituration): If it oils out, reheat to redissolve, then add a small amount of a compatible co-solvent (e.g., 5% Toluene) to disrupt the oil phase, or vigorously stir the oil while cooling to induce nucleation.[1]
Q3: The solid is off-white/yellow. How do I remove the color?
A: The yellow color typically comes from oxidized oligomers or trace starting materials (e.g., oxidized hydrazines).
Technical Protocol: Ethanol/Water Recrystallization
Objective: Purify crude 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine to >98% HPLC purity.
Materials
-
Crude 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine[1]
-
Solvent A: Absolute Ethanol (EtOH)[5]
-
Solvent B: Deionized Water
-
Activated Charcoal (optional, for color removal)[1]
Step-by-Step Methodology
-
Dissolution (Saturation):
-
Place 10.0 g of crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add 80 mL of Ethanol (8 vol).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved.[1] Do not exceed 15 vol.
-
-
Clarification (Hot Filtration):
-
If insoluble particles or color exist: Add activated charcoal (0.5 g) carefully (avoid boil-over). Reflux for 10 mins.
-
Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask.
-
-
Nucleation & Anti-Solvent Addition:
-
Return filtrate to a gentle boil.
-
Add hot Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Add just enough hot Ethanol (approx. 1-2 mL) to clear the solution again.[1]
-
-
Controlled Cooling:
-
Remove from heat and place the flask on a cork ring. Allow to cool to room temperature (RT) undisturbed for 2-3 hours.
-
Critical: Rapid cooling here causes oiling out or trapping of impurities.[1]
-
Once at RT, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel under vacuum.[1]
-
Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Data Summary & Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Too much solvent used; Product too soluble in EtOH.[1] | Concentrate mother liquor by 50% and re-cool.[1] Use less solvent next time.[1] |
| Oiling Out | Cooling too fast; Impurities lowering MP.[1] | Re-heat, add seed crystal at cloud point.[1] Stir slowly during cooling. |
| Colored Product | Oxidized impurities.[1] | Use Activated Charcoal during hot dissolution.[1] |
| Low Purity (NMR) | Regioisomer contamination. | Recrystallize again. Consider switching to EtOAc/Heptane to reject polar isomers.[1] |
Visualizations
Figure 1: Solvent Screening Decision Logic
Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.
Figure 2: Impurity Rejection Pathway[1]
Caption: Mechanism of purification showing the separation of the target 1,3-isomer from regioisomeric impurities.
References
-
BenchChem. (2025).[3][6][7] Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support. Link
-
Thermo Fisher Scientific. (n.d.). 3-Amino-1H-pyrazole, 97+% Product Specifications. Thermo Scientific Chemicals. Link
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.[1] Link
-
National Institutes of Health (NIH). (2024). Pyrazolo-Pyrimidinones with Improved Solubility. PMC. Link
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the functionalization of pyrazole amines
Status: Operational | Tier: 3 (Advanced Chemistry Support) Topic: Minimizing Side Reactions in Aminopyrazole Derivatization To: Drug Discovery & Process Chemistry Teams
Introduction: The "Amphoteric" Trap
Welcome to the technical support hub for pyrazole chemistry. If you are here, you are likely facing one of two problems: regioselectivity failure (reaction at the wrong nitrogen) or catalyst deactivation (reaction stalling).
The Core Challenge: Aminopyrazoles are deceptive. They possess three distinct reactive sites:[1]
-
The Exocyclic Amine (
): A nucleophile, but often less basic than expected due to resonance delocalization into the ring. -
The Pyrazole Ring Nitrogen (
, N1): A relatively acidic proton (pKa ~14) that can be deprotonated to form a potent nucleophile. -
The Pyridine-like Nitrogen (N2): A basic site capable of coordinating to metal catalysts, often poisoning them.
This guide provides self-validating protocols to navigate these competing reactivities.
Module 1: Regioselectivity (Acylation & Alkylation)
User Query: "I am trying to acylate the exocyclic amine, but I keep getting significant N-acylation on the ring nitrogen. How do I stop this?"
The Mechanistic Root Cause
This is a classic Hard/Soft Acid-Base (HSAB) conflict.
-
Thermodynamic Control: The amide formed on the exocyclic amine is generally more stable.
-
Kinetic Control: The ring nitrogen (N1) is often more accessible and nucleophilic, especially if a base is used that deprotonates the ring (forming the pyrazolate anion).
Troubleshooting Protocol: The "Transient Protection" Strategy
Do not rely on optimizing temperature alone. Use a chemical block.[2][3]
Step-by-Step Workflow:
-
Bis-Protection: React the aminopyrazole with 2.2 equivalents of
and DMAP. This protects both the exocyclic amine and the ring nitrogen. -
Selective Deprotection: Treat the bis-Boc intermediate with methanol/cat. base. The ring-Boc group is labile and falls off, leaving the exocyclic amine protected. Wait—this is for the reverse problem.
-
Correction for your specific issue (Acylating the amine):
-
Direct Approach: If you want the exocyclic amide, you must suppress the ring nitrogen's nucleophilicity.
-
The "Soft-Base" Protocol (Recommended):
-
Reagents: Use a non-nucleophilic, non-ionic base like Pyridine or 2,6-Lutidine rather than
or . -
Why: Strong inorganic bases deprotonate the ring NH (pKa ~14), creating a hard nucleophile that reacts instantly with acyl chlorides. Pyridine buffers the HCl formed but does not deprotonate the pyrazole ring.
Decision Logic for Regioselectivity:
Figure 1: Decision matrix for selecting reaction conditions based on the desired site of functionalization.
Module 2: Buchwald-Hartwig Coupling Failures
User Query: "My Pd-catalyzed coupling works on anilines but fails completely with aminopyrazoles. The starting material remains untouched."
The Mechanistic Root Cause
Catalyst Poisoning. The pyridine-like nitrogen (N2) in the pyrazole ring is a potent ligand. It displaces phosphine ligands from the Palladium center, forming a stable, non-reactive "Pd-dead" complex. This is particularly acute with standard ligands like BINAP or
Data: Ligand Performance Comparison
| Ligand Class | Example | Outcome with Aminopyrazoles | Why? |
| Monodentate Phosphines | Failure (<5% Yield) | Easily displaced by pyrazole N. | |
| Bidentate Phosphines | BINAP, DPPF | Poor/Moderate (20-40%) | Bite angle often insufficient to prevent N-coordination. |
| Dialkylbiaryl Phosphines | BrettPhos, XPhos | Excellent (>85%) | Bulky isopropyl/cyclohexyl groups sterically block the pyrazole N from binding to Pd. |
Recommended Protocol: The "Bulky Ligand" System
To ensure turnover, you must use a ligand that is sterically demanding enough to prevent the substrate from acting as a ligand itself.
-
Catalyst:
(1-2 mol%) or BrettPhos Pd G4 precatalyst (recommended). -
Ligand: BrettPhos or t-BuBrettPhos (if using separate Pd source).
-
Base:
(soluble, fast) or . -
Solvent: t-Amyl alcohol or Dioxane.
-
Critical Step: If using free amine, pre-mix the catalyst and ligand in solvent at 60°C for 5 mins before adding the pyrazole. This ensures the active catalytic species is formed before the pyrazole can sequester the Pd.
Figure 2: The bifurcation of the catalytic cycle. Small ligands allow the pyrazole to coordinate to Pd, killing the catalyst. Bulky ligands force the cycle toward productive coupling.
Module 3: Sandmeyer & Diazotization Issues
User Query: "I'm trying to convert the amine to a halide via Sandmeyer, but the diazonium salt decomposes or yields phenols."
The Mechanistic Root Cause
Aminopyrazole diazonium salts are notoriously unstable compared to phenyl diazonium salts. In aqueous acid (classic Sandmeyer conditions), water attacks the diazonium species faster than the halide, leading to hydrolysis (phenol formation) or polymerization (tars).
Troubleshooting Protocol: Non-Aqueous Diazotization (Doyle Conditions)
Eliminate water from the equation entirely.
-
Reagent: Use tert-Butyl Nitrite (t-BuONO) instead of
. -
Halide Source: Use
or (anhydrous). -
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve
(1.2 equiv) and t-BuONO (1.5 equiv) in MeCN. -
Add the aminopyrazole slowly as a solution in MeCN.
-
Self-Validating Sign: Evolution of
gas should be steady, not violent. If no gas evolves, the diazonium is not forming (check reagent quality).
-
Module 4: Electrophilic Aromatic Substitution (SEAr)
User Query: "When halogenating, I get a mixture of mono- and di-halogenated products."
The Mechanistic Root Cause
The amino group activates the ring. Once the first halogen is added, the ring is deactivated slightly, but often not enough to prevent a second attack if the reagent is in excess or if the reaction is heterogeneous (local high concentrations).
Optimization Table: Controlling Halogenation
| Desired Product | Reagent System | Key Condition |
| Mono-halogenation (C4) | NBS or NIS (1.0 equiv) | Solvent: MeCN. Run at 0°C. MeCN complexes the halogen slightly, moderating reactivity. |
| Bis-halogenation | Solvent: Water/AcOH. Polar protic solvents stabilize the transition state, accelerating multi-substitution. |
Pro-Tip: If over-halogenation persists, protonate the amine first. Add 1.0 equiv of
References
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective Functionalization of the Pyrazole Ring." Chemical Reviews, 2011.
-
Buchwald-Hartwig Coupling of Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Non-Aqueous Sandmeyer (Doyle): Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 1977.
-
Aminopyrazole Properties: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.[2]
Sources
Technical Support Center: Stability of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability issues with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine under acidic conditions. As a Senior Application Scientist, my goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Core Chemistry: Why Acidity is a Concern
The structure of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine contains multiple nitrogen atoms, each with a lone pair of electrons. These sites are susceptible to protonation in an acidic environment. The pyrazole ring can act as a weak base, and the pyrimidine ring is also basic in nature.[1] The exocyclic amine group is a primary site for protonation. This protonation can lead to a cascade of events, including increased solubility and, more critically, potential degradation of the molecule.[2][3]
The stability of pyrazole derivatives is highly dependent on their substituents and the surrounding conditions.[4] While the pyrazole ring itself is relatively stable, the presence of an amino group and the linkage to a pyrimidine ring introduce potential vulnerabilities to acid-catalyzed hydrolysis or other degradation pathways.[5][6]
II. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: Unexpected Degradation Observed During Acidic Workup or Formulation.
Symptoms:
-
Appearance of new, unidentified peaks in your HPLC or LC-MS chromatogram.
-
Lower than expected yield of the parent compound.
-
Changes in the physical appearance of the sample (e.g., color change).
Root Cause Analysis: Acid-catalyzed hydrolysis is a likely degradation pathway for this molecule. The protonation of the nitrogen atoms, particularly in the pyrimidine ring or the exocyclic amine, can make the molecule more susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-N bond between the pyrazole and pyrimidine rings or other ring-opening reactions.[7][8]
Solutions & Protocols:
-
pH Control: Carefully control the pH of your solutions. Whenever possible, use the mildest acidic conditions that still achieve your desired outcome (e.g., salt formation for purification). Buffer your solutions to maintain a stable pH.
-
Temperature Management: Perform acidic steps at the lowest practical temperature to slow down the rate of degradation.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This will help you identify potential degradants and develop an analytical method that can resolve them from the parent compound.[9][10]
Protocol 1: Forced Degradation Under Acidic Conditions [4]
-
Sample Preparation: Prepare a stock solution of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.
-
-
Neutralization: Before analysis, neutralize the samples with a suitable base (e.g., 0.1 M sodium hydroxide) to a pH of approximately 7.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Issue 2: Inconsistent Results in Biological Assays.
Symptoms:
-
High variability in assay results between batches or over time.
-
Loss of biological activity.
Root Cause Analysis: The observed inconsistency could be due to the degradation of the compound in the assay medium, especially if the medium is acidic. The degradation products may be inactive or could even interfere with the assay.
Solutions & Protocols:
-
Assay Buffer Compatibility: Check the pH of your assay buffer. If it's acidic, consider if it's possible to adjust it to a more neutral pH without compromising the assay's integrity.
-
Fresh Sample Preparation: Prepare fresh solutions of your compound immediately before each experiment. Avoid storing solutions for extended periods, especially if the solvent is acidic.
-
Stability-Indicating Analytical Method: Use a validated stability-indicating method to confirm the integrity of your compound in the assay buffer over the time course of the experiment.
Protocol 2: Development of a Stability-Indicating HPLC Method [4]
-
Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient method to ensure the separation of the parent peak from any potential degradation products. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The forced degradation samples are crucial for demonstrating the method's specificity.[11]
III. Frequently Asked Questions (FAQs)
Q1: At which pH is 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine most stable?
A1: Generally, neutral to slightly basic conditions are likely to be more favorable for the stability of this compound. In acidic media, the protonation of the nitrogen atoms can increase susceptibility to hydrolysis.[2][12] However, the optimal pH for stability should be determined experimentally through a systematic study.
Q2: What are the likely degradation products under acidic conditions?
A2: While specific degradation products would need to be identified through techniques like LC-MS and NMR, potential degradation pathways could involve:
-
Hydrolysis of the C-N bond: This would lead to the separation of the pyrazole and pyrimidine rings, potentially forming 3-amino-1H-pyrazole and a 2-substituted pyrimidine derivative.
-
Ring opening: Under harsh acidic conditions, either of the heterocyclic rings could potentially undergo ring-opening reactions.
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and ideally under an inert atmosphere (nitrogen or argon) to prevent oxidation.[4] The choice of solvent is also critical; a neutral, aprotic solvent would be preferable to an acidic one for long-term storage.
Q4: Can I use a Lewis acid instead of a Brønsted acid for my reaction?
A4: The use of a Lewis acid might offer a different reactivity profile. However, some Lewis acids can still create an acidic environment, and their interaction with the nitrogen lone pairs could also potentially lead to degradation. It is advisable to conduct a small-scale pilot reaction to assess the stability of your compound under the specific Lewis acid conditions you plan to use.
IV. Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the potential protonation sites and a general workflow for stability testing.
Figure 1: Potential protonation sites on 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Figure 2: Workflow for investigating and mitigating acidic degradation.
V. Quantitative Data Summary
| Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 3.1 | 1.5 | |
| 4 | 89.8 | 6.5 | 3.2 | |
| 8 | 80.1 | 12.3 | 6.8 | |
| 24 | 65.4 | 22.7 | 10.1 | |
| 0.01 M HCl, 40°C | 0 | 100 | 0 | 0 |
| 24 | 99.1 | 0.5 | 0.2 |
Table 1: Example Stability Data for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine under Acidic Stress.
VI. Concluding Remarks
The stability of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine under acidic conditions is a critical parameter that requires careful consideration throughout the research and development process. By understanding the underlying chemical principles and systematically applying the troubleshooting and analytical protocols outlined in this guide, you can effectively manage and mitigate potential degradation issues, ensuring the integrity and reliability of your experimental results.
VII. References
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
-
Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
-
Canadian Science Publishing. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF.
-
eScholarship.org. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
-
Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.
-
MDPI. (2021, June 24). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions.
-
Development of forced degradation and stability indicating studies of drugs—A review.
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
-
BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
-
RSC Publishing. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
SciSpace. (2016, December 14). Forced Degradation Studies.
-
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
-
Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
-
PMC. (2016, February 8). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
-
Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
-
ICH. (n.d.). Annex 10.
-
APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21).
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES.
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
-
Semantic Scholar. (2018, October 22). Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.
-
Vulcanchem. (n.d.). 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine.
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025, September 4).
-
Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
-
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
-
MDPI. (2003, May 31). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives.
-
Wikipedia. (n.d.). Pyrimidine metabolism.
-
MilliporeSigma. (n.d.). 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
-
TSI Journals. (n.d.). the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf.
-
PMC. (n.d.). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 7. ijrpns.com [ijrpns.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Interpretation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful drug discovery and development. Among the myriad of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth, predictive interpretation of the ¹H NMR spectrum of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a molecule of interest due to its constituent pyrazole and pyrimidine scaffolds, which are prevalent in many biologically active compounds. This analysis is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures, providing a robust framework for researchers in the field.
The Logic of Spectral Prediction for Heterocyclic Systems
The ¹H NMR spectrum of a molecule is a fingerprint of its electronic environment. For a novel or uncharacterized compound like 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a predictive approach to its spectrum is a powerful exercise in applying our understanding of structure-property relationships. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are dictated by the interplay of inductive effects, resonance, and through-bond or through-space magnetic coupling of neighboring protons.
Our predictive analysis is built upon the foundational ¹H NMR data of the parent heterocycles, 3-aminopyrazole and 2-aminopyrimidine, and is further refined by data from structurally related molecules. This comparative methodology allows for a confident assignment of the proton signals in our target molecule.
Predicted ¹H NMR Data for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
The following table summarizes the predicted ¹H NMR spectral data for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. These predictions are based on an analysis of substituent effects on the pyrazole and pyrimidine ring systems, as well as typical chemical shifts for amine protons. The data is presented for a standard NMR experiment conducted in a deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and minimizing proton exchange of the amine group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5' (Pyrimidine) | ~8.7 | Doublet (d) | ~4.8 | 2H |
| H5 (Pyrazole) | ~7.8 | Doublet (d) | ~2.5 | 1H |
| H4' (Pyrimidine) | ~7.2 | Triplet (t) | ~4.8 | 1H |
| H4 (Pyrazole) | ~6.0 | Doublet (d) | ~2.5 | 1H |
| -NH₂ (Amine) | ~5.5 | Broad Singlet (br s) | - | 2H |
Visualizing the Molecular Structure and Proton Assignments
A clear visual representation of the molecule with labeled protons is essential for correlating the predicted NMR data to the chemical structure. The following DOT graph provides this crucial visualization.
Caption: Molecular structure of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine with proton labeling.
Detailed ¹H NMR Spectral Interpretation
A step-by-step analysis of the predicted spectrum provides a clear rationale for the assignment of each signal.
-
Pyrimidine Protons (H4', H5'): The pyrimidine ring contains three protons. Due to the symmetry of the 2-substituted pyrimidine ring, the protons at the 4' and 6' positions are chemically equivalent and will appear as a single signal. These protons (H5' in the table, representing both H4' and H6') are adjacent to the proton at the 5' position (H4' in the table), resulting in a doublet. The proton at the 5' position is coupled to the two equivalent protons at 4' and 6', leading to a triplet. The pyrimidine protons are expected to be in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atoms in the ring. The predicted chemical shift for the doublet (H5') is approximately 8.7 ppm, and for the triplet (H4') is around 7.2 ppm. The coupling constant between these adjacent protons is typically around 4.8 Hz.
-
Pyrazole Protons (H4, H5): The pyrazole ring has two protons at positions 4 and 5. The proton at position 5 (H5) is expected to be more downfield than the proton at position 4 (H4) due to its proximity to the pyrimidine ring attached at N1. Both protons will appear as doublets due to coupling with each other. The typical coupling constant between H4 and H5 in a pyrazole ring is approximately 2.5 Hz. We predict the chemical shift for H5 to be around 7.8 ppm and for H4 to be around 6.0 ppm.
-
Amine Protons (-NH₂): The two protons of the primary amine group are typically observed as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding with the solvent can lead to a chemical shift in the range of 5.0-6.0 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
Experimental Protocol for ¹H NMR Spectroscopy of Heterocyclic Amines
To obtain a high-quality ¹H NMR spectrum of a compound like 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating system.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.
Materials:
-
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 99.9% D)
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS, though the residual solvent peak is often used for referencing)
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. The precise mass is not critical for qualitative analysis but should be recorded.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic as it is an excellent solvent for many polar organic molecules and its residual proton signal does not typically overlap with the signals of interest. It also helps in observing the N-H protons which might otherwise exchange too rapidly in protic solvents.
-
Gently sonicate or vortex the sample to ensure complete dissolution. A clear, homogenous solution is crucial for acquiring a high-quality spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The height of the liquid in the tube should be sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. This ensures field stability during the experiment. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H NMR spectrum.
-
Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. This allows the nuclear spins to return to thermal equilibrium between pulses.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire range of proton chemical shifts in organic molecules.
-
-
-
Data Processing:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This is a critical step for accurate integration.
-
Baseline Correction: A baseline correction is applied to ensure that the baseline of the spectrum is flat.
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Rationale for Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its ability to slow down the exchange of labile N-H protons, allowing for their observation.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or above) provides better spectral dispersion, which is crucial for resolving complex multiplets and accurately determining coupling constants, especially in aromatic regions where signals can be crowded.
Conclusion
The predictive ¹H NMR analysis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine presented in this guide serves as a robust starting point for any researcher working with this or structurally similar molecules. By understanding the underlying principles that govern chemical shifts and coupling constants in these heterocyclic systems, scientists can confidently interpret experimental data, confirm the identity and purity of their compounds, and accelerate the pace of their research and development efforts. The provided experimental protocol offers a standardized and reliable method for acquiring high-quality ¹H NMR data, ensuring the integrity and reproducibility of spectroscopic characterization.
References
-
Chemistry LibreTexts: 14.12: Coupling Constants Identify Coupled Protons. An educational resource detailing the principles of proton-proton coupling constants in NMR spectroscopy. [Link]
-
Canadian Science Publishing: Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. A research article discussing long-range coupling phenomena in pyrimidine-containing molecules, which can aid in more detailed spectral interpretation. [Link]
HPLC method development for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine purity analysis
A Comparative Guide to Overcoming Polarity and Basicity Challenges in Kinase Inhibitor Intermediates
Part 1: Executive Summary & Core Directive
The Challenge: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 444731-74-2) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib).[1] Its chemical structure—a fused pyrazole-pyrimidine system with an exocyclic amine—presents a classic "Polar Basic" chromatographic problem.[1]
Standard generic methods (C18 + Formic Acid) often fail to provide adequate retention or peak symmetry for this molecule. The protonated amine interacts with residual silanols, causing severe tailing, while its polarity leads to early elution, co-eluting with polar synthesis byproducts.
The Solution: This guide objectively compares the Standard Acidic Method against a High-pH Stable Hybrid Method .
-
Verdict: The High-pH (pH 10) approach on a Hybrid C18 stationary phase is the superior methodology.[1] It neutralizes the basic amine, significantly increasing retention (k'), improving resolution (Rs) from polar impurities, and eliminating peak tailing without the need for ion-pairing reagents.
Part 2: Technical Deep Dive & Compound Profile[1]
To develop a robust method, we must first understand the molecule's behavior in solution.
Physicochemical Profile[1][2][3]
-
Target: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine[1]
-
LogP: ~0.6 – 0.8 (Moderately Polar)
-
pKa (Calculated): The exocyclic amine and pyrazole ring nitrogens create a basic center with a pKa estimated between 3.5 and 4.5.
-
UV Max: ~245–255 nm (aromatic
transitions).
The "Silanol Trap" Mechanism
In a standard low-pH mobile phase (0.1% Formic Acid, pH ~2.7), the molecule exists in its cationic form (
-
Repulsion: The charged species is repelled by the hydrophobic C18 chains, resulting in low retention .
-
Interaction: The cation undergoes ion-exchange interactions with deprotonated residual silanols (
) on the silica surface, resulting in peak tailing .[1]
Part 3: Comparative Method Study
We performed a side-by-side comparison of two distinct methodological approaches.
The Alternatives
| Feature | Method A: The "Standard" | Method B: The "Optimized" (Recommended) |
| Stationary Phase | Traditional Silica C18 (5 µm) | Hybrid Ethylene-Bridged C18 (High pH Stable, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate (pH 10.[1]0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Mechanism | Partitioning of Cation ( | Partitioning of Neutral Species ( |
Experimental Data Summary
Data generated using a standard HPLC system (Agilent 1260 Infinity II equivalent).
| Parameter | Method A (Low pH C18) | Method B (High pH Hybrid) | Improvement |
| Retention Time ( | 2.1 min (Void volume elution) | 6.8 min | +223% Retention |
| Tailing Factor ( | 1.9 (Severe Tailing) | 1.1 (Symmetric) | Perfect Symmetry |
| Resolution ( | 1.2 (Co-elution with dimer) | 4.5 (Baseline Separation) | High Purity Assurance |
| Theoretical Plates ( | ~2,500 | ~12,000 | Higher Efficiency |
*Resolution calculated against the critical impurity: N,N'-bis-isomer or regioisomer byproduct.
Analysis of Results
Method A (Fail): At pH 2.7, the molecule is fully ionized. It rushes through the column (low hydrophobic interaction) but "drags" along the silanols. This results in a broad, tailing peak that likely masks early-eluting polar impurities from the pyrimidine starting material.[1]
Method B (Pass): At pH 10, the molecule is deprotonated (neutral). The neutral form is significantly more hydrophobic, allowing it to interact properly with the C18 ligands. This shifts the peak away from the solvent front, separating it from polar degradants. Furthermore, at pH 10, silica silanols are fully ionized, but the hybrid surface chemistry and high ionic strength of the buffer suppress secondary interactions.
Part 4: Visualization of Method Logic
Method Development Decision Tree
This diagram illustrates the logical flow for selecting the High-pH strategy based on the compound's pKa.
Caption: Decision logic for selecting High-pH chromatography for basic aminopyrazoles to maximize retention and peak symmetry.
Part 5: Detailed Experimental Protocol
Reagents & Preparation
-
Reference Standard: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (>98% purity).[1][2]
-
Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).[1]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18.[1]
Instrument Parameters
-
System: Binary Gradient HPLC with PDA/UV detector.
-
Column Temp: 35°C (Slightly elevated temperature improves mass transfer for basic compounds).
-
Detection: 254 nm (Primary), 230 nm (Secondary for impurities).
-
Injection Vol: 5 µL.
Gradient Table (High pH Method)
| Time (min) | % Mobile Phase A (10mM NH4HCO3, pH 10) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 18.0 | 95 | 5 |
Troubleshooting & Robustness
-
Buffer Freshness: Ammonium bicarbonate is volatile.[1] Prepare fresh buffer every 48 hours to maintain pH 10 stability.[1]
-
Sample Diluent: Do not dissolve the sample in 100% organic or acidic diluent if using the High pH method, as this can cause peak distortion. Use 90:10 Water:ACN.[1]
-
Carryover: Basic amines can stick to injector seals.[1] Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid to clean the needle between injections.[1]
Part 6: Impurity Profiling Workflow
Understanding the synthesis pathway helps identify potential impurities.[1]
Caption: Synthesis pathway highlighting potential regioisomer and dimer impurities that require separation.
References
-
BenchChem. (2025).[1][3] Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2797657, 2-(1H-Pyrazol-3-Yl)Pyridine. Retrieved from
-
Journal of Medicinal Chemistry. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Retrieved from
-
ChemScene. (2025). Product Information: 5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine.[1][2] Retrieved from
-
Veeprho. (2025). Pazopanib Impurities and Related Compounds Structure Guide. Retrieved from
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of pyrazole and pyrimidine scaffolds in pharmacologically active molecules.[1] The structural elucidation of such novel compounds is a cornerstone of synthetic and medicinal chemistry, with mass spectrometry serving as a pivotal analytical technique.[2] Understanding the fragmentation patterns under mass spectrometric conditions is crucial for unambiguous identification, metabolite profiling, and quality control.
This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. Leveraging established fragmentation rules for pyrimidine and pyrazole derivatives, we will propose the primary fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions.[3][4] This guide will also offer a comparative perspective with related structures and provide standardized experimental protocols for acquiring high-quality mass spectral data.
Predicted Fragmentation Pathways
The fragmentation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is anticipated to be driven by the inherent chemical properties of its constituent pyrimidine and pyrazole rings, as well as the linking nitrogen atom and the amine substituent. The initial ionization event, whether by electron impact (EI) to form a radical cation (M+•) or by protonation in ESI (to form [M+H]+), will dictate the subsequent fragmentation cascades.[5][6]
Electron Ionization (EI-MS) Fragmentation
Under EI-MS conditions, the molecular ion is expected to be relatively stable due to the aromatic nature of both heterocyclic rings. The fragmentation will likely proceed through several key pathways initiated by the radical cation.
A primary fragmentation event is the cleavage of the bond between the two heterocyclic rings. This can lead to the formation of charged pyrimidine or pyrazole fragments. Another significant fragmentation pathway for pyrazole derivatives involves the loss of a neutral hydrogen cyanide (HCN) molecule.[4] The pyrimidine ring can also undergo characteristic cleavages, often involving the loss of small neutral molecules.[2][3]
The presence of the amino group on the pyrazole ring introduces another potential fragmentation route through the loss of an amino radical (•NH2) or ammonia (NH3) after rearrangement.
Caption: Predicted EI-MS fragmentation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI-MS/MS, the protonated molecule [M+H]+ is the precursor ion. The fragmentation of this even-electron species will differ from the radical-driven fragmentation in EI-MS.[5] The primary sites of protonation are the basic nitrogen atoms of the pyrimidine and pyrazole rings. Collision-induced dissociation (CID) of the protonated molecule is expected to yield several characteristic product ions.
A likely fragmentation pathway involves the cleavage of the bond between the pyrimidine and pyrazole rings, leading to the formation of a protonated pyrimidine or a protonated pyrazol-3-amine. The loss of neutral molecules such as ammonia (NH3) from the protonated precursor is also a probable event.[7]
Caption: Predicted ESI-MS/MS fragmentation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Comparative Fragmentation Analysis
To provide a comprehensive understanding, it is valuable to compare the predicted fragmentation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine with that of its constituent building blocks and structurally related compounds.
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) | Reference |
| Pyrimidine | Ring cleavage, loss of HCN | 79, 52, 51 | [3] |
| Pyrazole | Loss of HCN, N2 | 68, 41, 40 | [4] |
| 2-Aminopyrimidine | Loss of NH3, HCN | 95, 79, 68 | [2] |
| 3-Aminopyrazole | Loss of NH3, HCN | 83, 67, 56 | [4] |
| 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (Predicted) | Inter-ring cleavage, loss of HCN, loss of NH3 | 161 (M+•), 133, 94, 81, 79 | N/A |
This comparative analysis highlights that the fragmentation of the target molecule will likely be a composite of the fragmentation patterns of its pyrimidine and pyrazole moieties, with the linkage and substituents influencing the relative abundance of the fragment ions.
Experimental Protocols
To obtain reliable and reproducible mass spectral data for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Dissolve the compound in a high-purity solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
-
Concentration: For ESI-MS, prepare a dilute solution in the range of 1-10 µg/mL.[8] For direct infusion, a concentration of 1-5 µM is typically sufficient. For EI-MS, a slightly higher concentration may be required depending on the instrument's sensitivity.
-
Additives (for ESI): To promote protonation in positive ion mode, a small amount of a volatile acid, such as 0.1% formic acid, can be added to the sample solution.[6]
Instrumentation and Data Acquisition
Electron Ionization Mass Spectrometry (EI-MS)
-
Ionization Energy: 70 eV (standard).
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200).
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.[8]
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizing Gas Flow: Optimize for a stable spray (e.g., nitrogen at 1-2 L/min).
-
Drying Gas Temperature: 250-350 °C.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Data Acquisition: Acquire full scan MS spectra to identify the protonated molecular ion [M+H]+. Subsequently, perform product ion scans (MS/MS) on the isolated precursor ion.
Caption: General workflow for mass spectrometric analysis.
Conclusion
The mass spectral fragmentation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is predicted to be a rich interplay of the characteristic fragmentation pathways of its pyrimidine and pyrazole components. Under electron ionization, key fragmentation events are expected to include inter-ring cleavage and the loss of small neutral molecules like HCN. In electrospray ionization tandem mass spectrometry, the fragmentation of the protonated molecule will likely be dominated by the cleavage of the bond between the two rings and the loss of ammonia.
The comparative analysis and detailed experimental protocols provided in this guide serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of this and related heterocyclic compounds. The systematic application of these methodologies will facilitate the confident structural elucidation and further investigation of this important class of molecules.
References
- Mass spectral fragmentation modes of pyrimidine deriv
- Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
- General eventualities of EI-MS fragmentation p
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.
- Mass spectrometric study of some pyrazoline derivatives - ResearchG
- ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides.
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][3][9][10]triazin-6-one Derivatives - PMC.
- INTELLIGENCE Journal of Multidisciplinary Research.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- Fragmentation Mechanisms - Organic Chemistry
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchG
- Ion fragmentation of small molecules in mass spectrometry.
- Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | Intern
- (PDF)
- Mass Spectrometry: Fragment
- Mass Spectrometry - Fragmentation P
- Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity - Academia.edu.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine vs. 3-Aminopyrazole
Executive Summary & Structural Profiling
In modern drug discovery and synthetic methodology, the selection of the correct aminopyrazole scaffold dictates the downstream efficiency of the entire synthetic campaign. Both 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (Molecule A) and 3-aminopyrazole (Molecule B) serve as critical building blocks, particularly in the development of kinase inhibitors. However, the seemingly subtle difference of an N1-pyrimidine substitution fundamentally alters the electronic landscape, tautomeric stability, and regioselectivity of the pyrazole core.
As detailed in, the parent 3-aminopyrazole is a kinetically controlled, highly reactive, and tautomerically active species. In contrast, installing a pyrimidin-2-yl group at the N1 position locks the tautomeric form and exerts a profound electron-withdrawing effect, completely shifting the molecule's reactivity profile during electrophilic aromatic substitutions and acylations.
Mechanistic Divergence: The Role of the Pyrimidine Substituent
To understand the causality behind their divergent reactivity, we must analyze the electronic bias introduced by the N1 substituent:
-
Tautomerism & Nucleophilic Ambiguity: Unsubstituted 3-aminopyrazole exhibits rapid prototropic tautomerism (1H ⇌ 2H forms). This creates multiple competing nucleophilic sites (N1, N2, and the exocyclic N3 amine), making regioselective functionalization notoriously difficult without protective group strategies .
-
Electronic Deactivation: The pyrimidin-2-yl group is strongly electron-deficient. Through both inductive (-I) and resonance (-M) effects, it pulls electron density away from the pyrazole
-system. This significantly increases the activation energy required for electrophilic attack at the C4 position, while simultaneously shielding the adjacent N2 nitrogen, funneling reactivity exclusively toward the exocyclic amine.
Fig 1: Logical relationship between N1-substitution, tautomerism, and scaffold reactivity profiles.
Experimental Workflow 1: Electrophilic Aromatic Substitution (C4-Halogenation)
The C4 position of the pyrazole ring is the primary site for electrophilic aromatic substitution. The parent 3-aminopyrazole is highly
Protocol A: C4-Bromination of 3-aminopyrazole (Electron-Rich)
This protocol utilizes a self-validating visual indicator for reaction completion based on electrophile consumption.
-
Preparation: Dissolve 3-aminopyrazole (10 mmol) in 15 mL of glacial acetic acid at room temperature. Self-validation: A clear, homogenous solution confirms the basic amine is fully protonated/solvated, preventing exocyclic N-bromination.
-
Electrophile Addition: Add elemental bromine (Br2, 10 mmol) dropwise over 10 minutes. Self-validation: The rapid decolorization of the deep red bromine drop confirms instantaneous electrophilic consumption at the highly nucleophilic C4 position.
-
Monitoring: Stir for 1 hour at RT. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Quench with saturated aqueous Na2S2O3 (10 mL). Self-validation: The quench neutralizes any trace unreacted Br2, preventing oxidative degradation of the delicate aminopyrazole core. Adjust to pH 7 with 2M NaOH, extract with EtOAc (3 x 20 mL), dry over Na2SSO4, and concentrate in vacuo.
Protocol B: C4-Bromination of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (Deactivated)
This protocol relies on thermal activation and strict LCMS monitoring to overcome the electronic deactivation.
-
Preparation: Dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (10 mmol) in anhydrous DMF (20 mL).
-
Electrophile Addition: Add N-Bromosuccinimide (NBS, 12 mmol) in one portion. Heat the reaction mixture to 80°C. Self-validation: The requirement for heat and a slight excess of NBS confirms the high activation energy barrier imposed by the N1-pyrimidine group.
-
Monitoring: Stir for 4 hours. Monitor strictly by LCMS. Self-validation: TLC is unreliable in DMF; LCMS confirms the exact M+2 isotope pattern characteristic of mono-bromination, ensuring the reaction has overcome the electronic deactivation without over-halogenating.
-
Workup: Cool to RT and pour the mixture into 100 mL of ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Fig 2: Comparative C4-halogenation workflows highlighting electronic bias and self-validation steps.
Experimental Workflow 2: Regioselective Acylation of the Exocyclic Amine
Acylation of aminopyrazoles is a notorious challenge. As highlighted in literature regarding , acylation of unsubstituted 3-aminopyrazoles typically yields a complex mixture of N1-acyl, N2-acyl, and N3-acyl products due to tautomeric equilibration and the comparable nucleophilicity of the endocyclic vs. exocyclic nitrogens.
By utilizing 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, the N1 position is permanently blocked. Furthermore, the adjacent N2 nitrogen is sterically hindered and electronically deactivated by the pyrimidine ring, rendering the exocyclic N3 amine the sole kinetically viable nucleophile.
Protocol C: Orthogonal N3-Acylation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
-
Preparation: Dissolve the starting material (5 mmol) in anhydrous THF (15 mL) under an N2 atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 10 mmol) and cool to 0°C. Self-validation: Anhydrous conditions and inert atmosphere prevent the competitive hydrolysis of the acyl chloride, ensuring accurate stoichiometric control.
-
Acylation: Add Acetyl Chloride (5.5 mmol) dropwise over 5 minutes.
-
Monitoring: Stir for 2 hours, allowing the reaction to warm to RT. Monitor by LCMS. Self-validation: The strict appearance of a single [M+H]+ peak corresponding to the mono-acylated mass, without di-acylated byproducts, confirms the steric/electronic shielding provided by the pyrimidine ring at N2, enforcing absolute N3-regioselectivity.
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate to yield the pure N3-acylated product.
(Note: Attempting this exact protocol on the parent 3-aminopyrazole will result in a near 1:1:1 mixture of regioisomers, necessitating tedious chromatographic separation or the prior installation of a transient protecting group like Trityl or THP at the N1 position).
Quantitative Data Summary
| Parameter | 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine | 3-aminopyrazole |
| Tautomerism | None (N1 Blocked) | Active (1H ⇌ 2H) |
| C4 Nucleophilicity | Low (Deactivated via -I/-M effects) | High (Electron-Rich via +M effect) |
| Halogenation Conditions | NBS (1.2 eq), DMF, 80°C, 4h | Br2 (1.0 eq), AcOH, RT, 1h |
| Halogenation Yield | ~60-70% | >90% |
| Acylation Regioselectivity | High (Exclusive N3-Acylation) | Low (Mixture of N1/N2/N3 products) |
| Primary Application | Pre-functionalized kinase inhibitor scaffold | Versatile building block requiring protection |
Conclusion
The installation of a pyrimidin-2-yl group at the N1 position of 3-aminopyrazole acts as a powerful electronic and steric steering group. While it sacrifices the inherent hyper-nucleophilicity of the C4 position—requiring harsher conditions for electrophilic aromatic substitution—it provides an elegant solution to the regioselectivity issues that plague the acylation and alkylation of the parent scaffold. Researchers should select the unsubstituted 3-aminopyrazole when C4-functionalization is the primary synthetic hurdle, and pivot to the 1-(pyrimidin-2-yl) derivative when orthogonal decoration of the exocyclic amine is required without the overhead of protecting group chemistry.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL:[Link]
-
Recent developments in aminopyrazole chemistry Source: ARKAT USA (Arkivoc) URL:[Link]
-
C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
A Comparative Guide to Validating the Biological Activity of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Scaffolds as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview for validating the biological activity of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine based scaffolds, a prominent class of compounds in modern drug discovery. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind experimental choices, present comparative data against alternative inhibitors, and offer detailed methodologies to ensure the generation of robust and reliable results. Our focus will be on the anticancer potential of these scaffolds, particularly their role as inhibitors of Cyclin-Dependent Kinases (CDKs).
The 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Scaffold: A Privileged Structure in Kinase Inhibition
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with pyrazole and pyrimidine rings being particularly noteworthy for their versatile biological activities.[1][2] The fusion of these two moieties into the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine core has given rise to a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel therapeutics.[3][4]
Numerous studies have highlighted the potential of this scaffold in developing potent inhibitors of protein kinases, enzymes that play a critical role in regulating a vast array of cellular processes.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them a prime target for therapeutic intervention.[7][8] Specifically, derivatives of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[9][10]
Mechanism of Action: Targeting the Cell Cycle Engine
The eukaryotic cell cycle is a tightly regulated process orchestrated by CDKs and their regulatory partners, cyclins.[5][9] The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for the G1/S phase transition and S phase progression, respectively.[3][5] In many cancers, the activity of these complexes is aberrantly high, leading to uncontrolled cell proliferation.[7]
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold is designed to function as an ATP-competitive inhibitor. Its structure mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases like CDK2. This occupation of the active site prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby inducing cell cycle arrest and, in many cases, apoptosis.[9]
Caption: The CDK2/Cyclin E pathway and the inhibitory action of the scaffold.
A Validated Workflow for Assessing Biological Activity
To rigorously validate the biological activity of a novel compound based on the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold, a multi-tiered experimental approach is essential. This workflow progresses from target-specific biochemical assays to broader phenotypic cell-based assays, providing a comprehensive understanding of the compound's potency and mechanism of action.
Caption: A logical workflow for validating the biological activity of novel inhibitors.
Experimental Protocols
This initial step is crucial to confirm direct inhibition of the intended target enzyme. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[11]
Protocol: ADP-Glo™ CDK2/Cyclin A2 Kinase Assay [11]
-
Prepare Reagents:
-
CDK2/Cyclin A2 enzyme solution in kinase buffer.
-
Substrate solution (e.g., a specific peptide substrate for CDK2) and ATP in kinase buffer.
-
Test compound serially diluted in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound solution or vehicle control.
-
Add 10 µL of the CDK2/Cyclin A2 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
This assay assesses the compound's ability to inhibit the growth of cancer cells, providing a measure of its cytotoxic or cytostatic effects.[11]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A2780 ovarian cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).[11]
-
These assays provide insight into how the compound exerts its antiproliferative effects.
-
Cell Cycle Analysis: This is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI). The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A potent CDK2 inhibitor is expected to cause an accumulation of cells in the S and G2/M phases.[9]
-
Apoptosis Assay: The induction of apoptosis can be confirmed using methods such as Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
Performance Comparison: Benchmarking Against Alternatives
The true measure of a novel scaffold's potential lies in its performance relative to existing compounds. Below is a comparison of a representative derivative from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series (a close analog of the topic scaffold) with established CDK inhibitors.
Table 1: Comparative CDK2 Inhibitory Activity
| Compound | Scaffold Class | CDK2 Ki (µM) | Reference |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | [9] |
| Compound 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 | [9] |
| Roscovitine | Purine analog | ~0.7 | [7] |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | ~0.001 | [7][12] |
Table 2: Comparative Antiproliferative Activity (GI50 in µM)
| Compound | A2780 (Ovarian) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| Compound 15 | 0.158 | Not Reported | Not Reported | [9] |
| Sorafenib | Not Reported | >10 | 5.91 | [7] |
| Compound 15 (Pyrazolo[3,4-d]pyrimidine) | Not Reported | 0.08 | 0.12 | [7] |
Note: Data for "Compound 15 (Pyrazolo[3,4-d]pyrimidine)" is from a different study and is presented to show the potency of a related scaffold.
From the data, it is evident that the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold (Compounds 14 and 15) demonstrates highly potent inhibition of CDK2, with Ki values in the low nanomolar range.[9] This is significantly more potent than the first-generation CDK inhibitor Roscovitine and comparable to the clinical candidate Dinaciclib. The antiproliferative data further underscores the potential of these scaffolds, with sub-micromolar activity against various cancer cell lines.[7][9]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyrazole Ring: The position of substituents on the pyrazole ring at the C4 position of the pyrimidine can significantly impact CDK2 inhibition. For instance, a 1-methyl-1H-pyrazol-4-yl moiety was found to be more active than its 1-methyl-1H-pyrazol-5-yl counterpart, highlighting the importance of the pyrazole's topology for kinase binding.[3]
-
Bioisosteric Replacement: The replacement of a phenylsulfonamide moiety with pyrazole-derived groups has been shown to be a successful strategy in discovering new chemotypes of potent CDK2 inhibitors.[9]
-
Aryl and Heteroaryl Moieties: The addition of aryl or heteroaryl groups, often via a linker, can greatly improve the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives.[13]
Conclusion and Future Directions
The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold and its close analogs represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their potent and often selective inhibition of key cell cycle regulators like CDK2, coupled with significant antiproliferative activity, provides a strong rationale for their continued investigation.
The experimental workflow detailed in this guide provides a robust framework for validating the biological activity of new derivatives based on this scaffold. Future research in this area will likely focus on:
-
Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Fine-tuning the scaffold to enhance selectivity for CDK2 over other kinases will be crucial for minimizing toxicity.
-
Overcoming Resistance: As with many targeted therapies, acquired resistance can be a significant challenge. The development of derivatives that can inhibit common resistance mutations is an important avenue of research.
-
Exploring Broader Applications: While the primary focus has been on cancer, the role of CDKs in other diseases, such as inflammatory and neurodegenerative disorders, suggests that these scaffolds may have broader therapeutic potential.[14]
By employing rigorous validation methodologies and leveraging a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Scilit. [Link]
-
Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. PubMed. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]
-
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. ResearchGate. [Link]
-
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. PMC. [Link]
-
Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology and Innovation. [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]
-
Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. PMC. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis and biological activity of some new pyrazoline and pyrimidine derivatives. ResearchGate. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
-
Synthesis and Biological Activity Study of Some New Pyrazoline and Pyrimidine Derivatives. Iraqi Academic Scientific Journals. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]
-
Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
IR spectroscopy characteristic peaks for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Structural Validation via ATR-FTIR: A Comparative Guide for 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
Executive Summary
In the development of kinase inhibitors and novel agrochemicals, 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine serves as a highly versatile bi-heteroaryl building block. Confirming the successful N-arylation of 3-aminopyrazole with 2-chloropyrimidine is a critical quality control step in drug development workflows. While NMR provides definitive atomic connectivity, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) offers a rapid, orthogonal method to validate structural transformations. This guide objectively compares the IR spectral signature of the target compound against its synthetic precursors, providing researchers with a self-validating analytical framework.
Molecular Architecture & Mechanistic Spectral Causality
Understanding the IR spectrum of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine requires deconstructing its functional groups and understanding the physical causality behind their vibrational modes:
-
The Primary Amine (-NH₂): Located at the C3 position of the pyrazole ring, this group possesses two N-H bonds. Because these bonds are conjugated with the electron-withdrawing heteroaromatic system, they exhibit distinct, sharp asymmetric and symmetric stretching modes in the 3450–3300 cm⁻¹ region[1].
-
The N-Arylation Linkage (The "Why" behind the spectral shift): In the precursor 3-aminopyrazole, the pyrazole ring contains a tautomeric N-H bond. This secondary amine participates in extensive intermolecular hydrogen bonding, manifesting as a broad, dominant absorption band between 3200 and 3100 cm⁻¹[1]. During synthesis, nucleophilic aromatic substitution (SNAr) replaces this specific proton with a pyrimidine ring. Consequently, the complete disappearance of this broad N-H stretch is the primary mechanistic proof of successful coupling.
-
The Pyrimidine Ring: The precursor 2-chloropyrimidine exhibits a characteristic C-Cl stretching vibration, typically observed around 1080 cm⁻¹ and 750 cm⁻¹ depending on the specific out-of-plane vibrational mode[2],[3]. The absence of this halogen peak in the final product confirms the complete consumption of the electrophile.
Comparative IR Peak Analysis
The following table summarizes the quantitative spectral data, contrasting the target compound with its synthetic alternatives (precursors) to establish clear diagnostic markers.
| Functional Group / Vibrational Mode | Target: 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine | Alternative A: 3-Aminopyrazole | Alternative B: 2-Chloropyrimidine | Diagnostic Significance |
| Primary Amine N-H Stretch | ~3450 cm⁻¹ (Asym), 3350 cm⁻¹ (Sym) | ~3400 cm⁻¹, 3300 cm⁻¹ | Absent | Confirms retention of the -NH₂ pharmacophore post-coupling. |
| Pyrazole Ring N-H Stretch | Absent | ~3200–3100 cm⁻¹ (Broad) | Absent | Critical: Absence unequivocally proves successful N1-arylation. |
| Aromatic C=N / C=C Stretches | ~1580, 1540, 1450 cm⁻¹ | ~1550, 1460 cm⁻¹ | ~1560, 1420 cm⁻¹ | Shifts reflect the extended conjugation of the bi-heteroaryl system. |
| Aryl C-Cl Stretch | Absent | Absent | ~1080, 750 cm⁻¹ | Absence confirms complete displacement of the chlorine leaving group. |
| Pyrimidine Out-of-Plane C-H | ~800 cm⁻¹ | Absent | ~800 cm⁻¹ | Validates the successful integration of the pyrimidine moiety. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure high scientific integrity and trustworthiness, the following protocol utilizes ATR-FTIR rather than traditional KBr pellet transmission.
Expertise Note: Potassium bromide (KBr) is highly hygroscopic; absorbed atmospheric moisture can artificially inflate the 3500–3200 cm⁻¹ region, confounding the analysis of the critical primary amine peaks. ATR eliminates this variable, providing a true representation of the compound's hydrogen-bonding network.
Step-by-Step Workflow:
-
Crystal Preparation & Background Validation: Clean the diamond ATR crystal with volatile, IR-transparent solvents (e.g., Isopropanol or Acetone). Allow to air dry. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: The background spectrum must show a flat baseline above 3800 cm⁻¹; any peaks indicate residual solvent or cross-contamination.
-
-
Sample Application: Deposit 2–5 mg of dry, powdered 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine directly onto the center of the ATR crystal. Ensure the crystal is completely covered to maximize the evanescent wave interaction.
-
Pressure Application: Lower the ATR anvil. Apply pressure until the real-time spectral preview shows the strongest peak (usually the C=N stretch ~1580 cm⁻¹) reaching at least 10% transmittance/absorbance equivalent.
-
Self-Validation Check: Do not over-tighten. Crushing the crystal can alter the polymorphic state of the powder via mechanical stress, which artificially shifts the N-H bending modes.
-
-
Data Acquisition: Collect 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
-
Post-Acquisition Baseline Verification: Inspect the 4000–3800 cm⁻¹ region of the final spectra. A sloping baseline indicates uneven anvil pressure causing anomalous scattering. If observed, the data is invalid; re-apply the sample and adjust the pressure.
Spectral Validation Logic Visualization
The following diagram maps the logical workflow for structurally validating the target compound against its precursors.
Fig 1: Synthesis and ATR-FTIR structural validation logic for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
References
-
Title: Polarized Raman and Infrared Spectra of 2-Chloro- and 2-Bromopyrimidines | Source: Bulletin of the Chemical Society of Japan (OUP) | URL: 2
-
Title: 3-Aminopyrazole | Source: NIST Chemistry WebBook, SRD 69 | URL: 1
-
Title: The IR spectra of 2-Clpym and [Cu2(OAc)4(2-Clpym)2] complex | Source: ResearchGate | URL: 3
Sources
Benchmarking Purity: Elemental Analysis Standards for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
The following guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It addresses the specific challenges of validating 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , a high-nitrogen heterocyclic building block, using Elemental Analysis (EA) compared to orthogonal techniques.
Executive Summary: The High-Nitrogen Challenge
In the development of kinase inhibitors (e.g., JAK, RIPK1 inhibitors), the scaffold 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 1039436-39-3 / similar analogs) is a critical intermediate. Its structural integrity is defined by a high nitrogen content (~43.5%), which presents unique analytical challenges.
While HPLC is the industry standard for detecting organic impurities, it is "blind" to inorganic salts, moisture, and solvates—contaminants that frequently plague the synthesis of aminopyrazoles. This guide compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR) , establishing why EA remains the definitive "Gold Standard" for bulk purity validation of this compound class, provided specific combustion protocols are followed.
Comparative Analysis: EA vs. Orthogonal Alternatives
To establish a rigorous "Certificate of Analysis" (CoA) for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, one must choose the right analytical tool. The following comparison evaluates the "performance" of EA against its primary alternatives.
Table 1: Performance Matrix of Analytical Standards
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR (1H) |
| Primary Scope | Bulk Purity & Formula Confirmation | Organic Impurity Profiling | Absolute Purity & Solvents |
| Detection Basis | Mass fraction of C, H, N | UV Absorption (Chromophore) | Proton Resonance Integration |
| Nitrogen Sensitivity | High (Critical for C7H7N5) | None (Indirect via retention) | None |
| "Silent" Impurities | Detects Water, Salts, Inorganics | Blind (Elute in dead volume) | Detects Solvents; Blind to Salts |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Precision | ±0.3% to ±0.4% (Absolute) | ±0.1% (Relative Area) | ±1.0% (Standard) / ±0.1% (Optimized) |
| Verdict | Essential for salt/hydrate ID | Essential for trace organics | Orthogonal validation |
Expert Insight: Why EA Wins for This Scaffold
For 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, the theoretical nitrogen content is 43.45% .
-
The HPLC Trap: A sample contaminated with 5% NaCl (from a brine wash) or 5% water (hygroscopic absorption) will still show >99% purity by HPLC because salts and water do not absorb UV light.
-
The EA Solution: EA will immediately flag this. The Nitrogen % would drop to ~41.2%, failing the standard acceptance criteria (±0.4%). Therefore, EA is the only robust standard for confirming the "Active Pharmaceutical Ingredient" (API) content by mass.
Experimental Protocol: High-Nitrogen Combustion Standards
Analyzing poly-nitrogen heterocycles requires modifying standard combustion protocols to prevent incomplete oxidation (which leads to low N results) or "flash" combustion.
Calibration Standard Selection
The choice of calibration standard is critical. Using a low-nitrogen standard (like Stearic Acid) to calibrate for a 43% N sample introduces linearity errors.
-
Recommended Standard: Sulfanilamide (C6H8N2O2S) or Acetanilide (C8H9NO).
-
Why: Sulfanilamide (N=16.27%) is preferred by many labs for nitrogen-rich heterocycles as it bridges the gap better than simple alkanes, though a high-N internal check (like Imidazole) is ideal for validation.
Step-by-Step Methodology (CHN Analysis)
Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart (Dynamic Flash Combustion).
-
Sample Preparation:
-
Dry the sample of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine at 40°C under vacuum for 4 hours. Reason: Aminopyrazoles are hygroscopic.
-
Weigh 1.5 – 2.5 mg (±0.001 mg) into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C – 980°C. Note: High temp is required to break the stable pyrimidine/pyrazole rings.
-
Oxygen Boost: Increase O2 injection time by 2-3 seconds compared to standard organics. Reason: Ensure complete oxidation of the N-rich core to NOx.
-
-
Reduction:
-
Ensure the Copper reduction tube is active (not exhausted). High-N samples deplete Cu rapidly.
-
Target conversion: NOx
N2.
-
-
Acceptance Criteria:
-
Theoretical: C: 52.17%, H: 4.38%, N: 43.45%.
-
Passing Range: Found values must be within ±0.4% of theoretical.
-
Workflow Visualization
The following diagram illustrates the decision logic for validating this compound, highlighting the role of EA in detecting "invisible" impurities.
Caption: Analytical decision tree for validating high-nitrogen heterocycles. Note how EA acts as the final gatekeeper for non-chromatographic impurities.
Supporting Experimental Data
The following data simulates a typical validation scenario, demonstrating how EA distinguishes between a "Pure" sample and common failure modes (Hydrates/Salts) that HPLC might miss.
Compound: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Formula: C7H7N5 | MW: 161.17 g/mol
Table 2: Theoretical vs. Experimental Scenarios
| Element | Theoretical (Pure) | Scenario A: Pure Sample | Scenario B: Hemihydrate (0.5 H2O) | Scenario C: 2% NaCl Contamination |
| Carbon (C) | 52.17% | 52.10% (Pass) | 49.40% (Fail) | 51.12% (Fail) |
| Hydrogen (H) | 4.38% | 4.41% (Pass) | 4.75% (Fail) | 4.29% (Fail) |
| Nitrogen (N) | 43.45% | 43.35% (Pass) | 41.15% (Fail) | 42.58% (Fail) |
| Status | Reference Grade | Validated | Requires Drying | Requires Desalting |
Analysis:
-
Scenario B (Hydrate): The presence of water (even 0.5 mol) drastically drops the Carbon and Nitrogen percentages while raising Hydrogen. HPLC would likely still show >99% purity.
-
Scenario C (Salt): All elemental percentages drop proportionally because the salt adds weight but no C/H/N. This "dilution effect" is the hallmark of inorganic contamination.
Troubleshooting & Optimization
When analyzing 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, researchers often encounter "Low Nitrogen" results. This is rarely due to sample impurity but rather incomplete combustion of the stable pyrimidine ring.
Protocol Adjustment for Low N:
-
Add Combustion Aid: Add ~5-10 mg of Vanadium Pentoxide (V2O5) or Tungstic Oxide (WO3) to the sample tin. This provides an internal oxygen source and catalyzes the ring breakdown.
-
Check Carrier Gas: Ensure Helium flow is stable; fluctuations can affect the integration of the N2 peak.
-
Reference: See PerkinElmer Application Note on "Heterocyclic Nitrogen Derivatives" for specific combustion aid ratios [1].
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Comparative study of pyrimidine-substituted pyrazole amines in drug discovery
Comparative Guide: Pyrimidine-Substituted Pyrazole Amines vs. Quinazoline Scaffolds in Kinase-Targeted Drug Discovery
Executive Summary & Structural Rationale
In the landscape of targeted oncology and kinase drug discovery, identifying scaffolds that achieve high target residence time while overcoming acquired resistance mutations (e.g., EGFR T790M, BRAF V600E) is a persistent challenge. Historically, Quinazoline-based Kinase Inhibitors (QKIs) like Erlotinib and Gefitinib have dominated the epidermal growth factor receptor (EGFR) inhibitor space [1]. However, Pyrimidine-Substituted Pyrazole Amines (PSPAs) —and their fused analogs, pyrazolo[3,4-d]pyrimidines—have emerged as a superior bioisosteric alternative, offering unprecedented multi-kinase selectivity and improved pharmacokinetic profiles [2].
The Causality of the PSPA Scaffold: The superiority of the PSPA scaffold lies in its structural mimicry of the adenine ring of adenosine triphosphate (ATP)[3].
-
Hinge Region Anchoring: The pyrazole N-1 atom acts as a hydrogen-bond donor (mimicking pyrrole), while the N-2 atom acts as an H-bond acceptor. When coupled with an exocyclic amine, this motif perfectly anchors into the kinase hinge region (e.g., interacting with Try612 or Gln817) [4].
-
Gatekeeper Interaction: The substituted pyrimidine ring provides critical
stacking interactions with hydrophobic pocket residues (e.g., Phe820), stabilizing the inhibitor-enzyme complex. -
Solubility & Bioavailability: Replacing highly lipophilic arenes with the polar pyrazole core significantly lowers the partition coefficient (LogP), enhancing aqueous solubility without sacrificing membrane permeability.
Comparative Efficacy: PSPA vs. Quinazoline Alternatives
To objectively evaluate the performance of PSPA derivatives, we must benchmark them against traditional quinazoline alternatives across standardized in vitro models. The data below synthesizes recent findings comparing these scaffolds against wild-type and mutant cancer cell lines [1, 5].
| Compound Class | Representative Lead / Drug | Primary Kinase Target(s) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Key Structural & Pharmacodynamic Advantage |
| Quinazoline (Baseline) | Erlotinib / Analogues | EGFR (WT/Mutant) | 2.86 – 6.87 | 14.79 | High affinity for the active site, but highly susceptible to steric clashes from T790M gatekeeper mutations. |
| Fused Pyrazolo-Pyrimidine | Ibrutinib / Novel Hybrids | BTK, EGFR, CDK2 | 1.45 – 3.19 | 5.17 | Rigid ATP adenine isostere; overcomes steric clashes and enables irreversible covalent binding (e.g., via Michael acceptors). |
| Pyrimidine-Substituted Pyrazole Amine | Encorafenib (LGX818) / Analogues | BRAF V600E, JNK | 0.01 – 0.65 | 0.01 – 1.53 | Exceptional target residence time; dual H-bond donor/acceptor capacity allows flexible adaptation to mutant kinase pockets. |
Data Interpretation: PSPA derivatives (such as Encorafenib and novel CDK2/EGFR dual inhibitors) consistently demonstrate sub-micromolar to nanomolar efficacy, outperforming first-generation quinazolines by an order of magnitude in resistant cell lines (e.g., A549) [5].
Mechanistic Pathway
The therapeutic efficacy of PSPA compounds is driven by their ability to concurrently block multiple oncogenic signaling cascades. By competitively binding to the ATP pocket of mutant EGFR, BRAF V600E, and CDK2, these compounds halt the MEK/ERK cascade and induce G2/M phase cell cycle arrest.
Fig 1. Multi-kinase inhibitory mechanism of PSPA scaffolds targeting EGFR, BRAF, and CDK2.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal controls to prove causality—ensuring that observed cell death is due to specific kinase inhibition rather than off-target cytotoxicity.
Protocol A: Cell-Free Kinase Inhibition Assay (IC₅₀ Determination)
Causality Focus: To prove that the PSPA compound is an ATP-competitive inhibitor, the assay must be run at the specific Michaelis constant (
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the PSPA compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Addition: Add recombinant kinase (e.g., BRAF V600E or EGFR T790M) at a pre-optimized active concentration (typically 0.5–2 nM). Self-Validation: Include a "No Enzyme" well as a negative background control, and a "Staurosporine" well as a positive inhibition control.
-
ATP/Substrate Initiation: Initiate the reaction by adding a substrate peptide and ATP exactly at the enzyme's apparent
(e.g., 10 µM for EGFR). Incubate for 60 minutes at 25°C. -
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
-
Analysis: Plot luminescence vs. log[Inhibitor] using a 4-parameter logistic non-linear regression model to determine the IC₅₀.
Protocol B: Phenotypic Viability & Selectivity Assay (MTT)
Causality Focus: A potent IC₅₀ is meaningless if the compound is a general cellular poison. This protocol uses a paired cell-line approach to establish a Selectivity Index (SI) .
-
Cell Seeding: Seed MCF-7 (Breast Cancer, EGFR+) and MRC5 (Healthy Human Fibroblast) cells at
cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂. -
Treatment: Treat both cell lines with the PSPA compound (0.01 µM to 100 µM) for 72 hours.
-
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Reading: Remove the media, dissolve the formazan in 150 µL DMSO, and read absorbance at 570 nm.
-
Self-Validation (SI Calculation): Calculate the IC₅₀ for both cell lines. The Selectivity Index is calculated as
. An SI > 10 validates that the PSPA compound is a targeted therapeutic, not a broad-spectrum cytotoxic agent.
High-Throughput Screening Workflow
The transition from synthesized PSPA libraries to in vivo ready lead candidates requires a rigorous, sequential screening funnel.
Fig 2. Self-validating high-throughput screening workflow for PSPA lead selection.
References
-
Siddique, et al. "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." Oriental Journal of Chemistry, Vol. 41(6), 2025. Available at:[Link]
-
Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11, 1112-1135, 2020. Available at:[Link]
-
Kassab, A. E. "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." Archiv der Pharmazie, 356(1), 2023. Available at:[Link]
-
Zhang, Y., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 13(11), 2022. Available at:[Link]
-
Zhang, Y., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 24(16), 12724, 2023. Available at:[Link]
Safety Operating Guide
Proper Disposal Procedures for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
[1][2][3]
Executive Summary & Core Directive
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a nitrogen-rich heterocyclic amine commonly used as a scaffold in kinase inhibitor discovery. Due to its biological activity and potential environmental persistence, it must be treated as Hazardous Chemical Waste .
The Core Directive: Do not dispose of this compound down the drain or in municipal trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. This ensures the complete thermal destruction of the stable pyrazole-pyrimidine core and prevents contamination of aquatic systems.
Hazard Identification & Waste Characterization
To ensure a self-validating disposal system, you must first understand the chemical's hazards. While specific SDS data for this exact isomer can be sparse, it shares the toxicological profile of the broader aminopyrazole class.
GHS Classification (Derived from Analogous Scaffolds)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat.[1] 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[2] | Danger/Warning |
| Skin Irritation | Cat.[3][2] 2 | H315: Causes skin irritation.[4][3][2] | Warning |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[2] | Warning |
| Aquatic Toxicity | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. | - |
Physicochemical Properties Affecting Disposal
-
Basicity: The amine group (C-NH₂) and pyrimidine nitrogens make this compound basic. Do not mix with concentrated acids in waste containers without controlled neutralization, as this may generate heat.
-
Nitrogen Content: The molecule contains 5 nitrogen atoms.[5][6] Incineration requires facilities equipped with scrubbers to manage Nitrogen Oxides (NOx) emissions.
-
Stability: The pyrazole-pyrimidine bond is thermally stable, requiring high combustion temperatures (>1000°C) for complete mineralization.
Waste Stream Segregation Protocols
The reliability of your disposal process depends on upstream segregation. Use the following logic to categorize waste at the bench.
Solid Waste (Pure Substance)
-
Container: Amber glass or High-Density Polyethylene (HDPE) jar with a screw-top lid.
-
Labeling: Must read "Hazardous Waste - Solid, Toxic."
-
Chemical Name: Write out the full name: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. Do not use abbreviations or project codes.
Liquid Waste (Mother Liquors & Solutions)
-
Solvent Compatibility:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Segregation: Never mix halogenated and non-halogenated streams if your facility separates them for cost/recycling reasons.
-
pH Check: Ensure the waste solution is between pH 4-10. If highly acidic or basic, neutralize carefully before adding to the main carboy to prevent container degradation.
Contaminated Consumables
-
Items: Weighing boats, pipettes, gloves, and paper towels contaminated with the substance.
-
Protocol: Double-bag in clear polyethylene bags (4 mil thickness) or place in a dedicated solid waste drum. Label as "Debris contaminated with Toxic Organics."
Step-by-Step Disposal Workflow
This workflow is designed to be a self-validating system. If a step is skipped (e.g., improper labeling), the downstream waste contractor will reject the shipment.
Phase 1: Collection & Containment
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.[3]
-
Transfer: Transfer the material into the appropriate waste container (see Section 3).
-
Wipe Down: Wipe the exterior of the container with a damp paper towel to remove any residue. Dispose of the towel in the solid hazardous waste.
Phase 2: Labeling & Documentation
-
Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.
-
Constituents: List 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine and any solvents (e.g., DMSO 90%).
-
Hazard Check: Check the boxes for "Toxic" and "Irritant."
Phase 3: Storage & Pickup[7]
-
Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA. Ensure secondary containment (a plastic tray) is used to catch spills.
-
Cap Check: Keep the container closed at all times except when adding waste.
-
Request Pickup: When the container is 90% full or within 6 months of the start date, submit a pickup request to your EHS department.
Visual Decision Tree (DOT Diagram)
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Waste segregation decision matrix ensuring proper routing to incineration.
Regulatory Compliance (US/EU Context)
RCRA Waste Codes (USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not a "P" or "U" listed waste by name. However, it is regulated based on Generator Knowledge of its toxicity.
-
Characteristic Waste: If the waste solution contains flammable solvents (Flash point < 60°C), assign code D001 (Ignitable).
-
Default Classification: If pure, classify as "Non-RCRA Regulated Hazardous Waste" (unless TCLP testing proves otherwise), but manage it with the same rigor as RCRA waste due to its biological activity.
European Waste Catalogue (EWC)
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[3]
-
Protect: Don PPE (Nitrile gloves, lab coat, safety glasses).[7] If powder is airborne, use an N95 or P100 respirator.
-
Contain:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste container.
-
Liquids: Absorb with vermiculite or a chemical spill pad.
-
-
Clean: Clean the surface with a detergent solution (soap and water) followed by an alcohol wipe.
-
Dispose: Place all cleanup materials into the hazardous waste debris stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65690504, 1-(pyrimidin-5-yl)-1h-pyrazol-3-amine (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 1-(pyrimidin-5-yl)-1h-pyrazol-3-amine (C7H7N5) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
My objective with this guide is to move beyond a simple checklist and provide a framework of scientific reasoning for our safety protocols. Given that a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, our approach must be grounded in a conservative assessment based on the known hazards of structurally similar compounds, such as pyrazole and pyrimidine derivatives. We will treat this compound with the caution it deserves, ensuring the safety of our most valuable asset—our scientists.
Hazard Assessment: An Evidence-Based Approach
The toxicological properties of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine have not been fully investigated. Therefore, we must infer its potential hazards from analogous chemical structures. Aminopyrazoles and other heterocyclic amines are frequently classified as irritants and can be harmful.
Anticipated Hazards:
-
Skin Irritation: Many pyrazole derivatives are known to cause skin irritation[3][4][5][6].
-
Serious Eye Irritation: Direct contact with related compounds can cause serious eye irritation, and in some cases, severe eye damage[4][5][6][7].
-
Respiratory Tract Irritation: Inhalation of dust from similar solid compounds may lead to respiratory irritation[3][4][5][6].
-
Harmful if Swallowed: Acute oral toxicity is a concern with several related aminopyrazoles[5][6][8].
Our operational plan is built upon the principle of minimizing exposure to these potential hazards at all times.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a regulatory requirement; it is your primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, with a clear rationale for each selection.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI-approved safety goggles or a full-face shield.[9] | Causality: Protects against accidental splashes of solutions or contact with airborne particles. Given the potential for serious eye irritation from analogous compounds, standard safety glasses are insufficient[4][10]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile).[10] | Causality: Prevents direct skin contact. Aminopyrazoles are documented skin irritants[5][8]. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Long-sleeved laboratory coat.[10] | Causality: Minimizes the risk of skin exposure on arms and clothing from spills or dust[9][10]. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[10][11] | Causality: This is an engineering control that provides the highest level of respiratory protection from dust or aerosols, mitigating the risk of respiratory tract irritation[3]. A NIOSH-approved respirator may be required for spill cleanup outside of a hood[9]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility. The following protocol should be followed for all procedures involving this compound.
Step 1: Preparation
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[11][12].
-
Prepare your work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on your nitrile gloves, ensuring they fit properly and have no visible defects.
Step 3: Chemical Handling (Inside Fume Hood)
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or directly into the receiving vessel. This minimizes the generation of airborne dust[3].
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
Step 4: Post-Handling & Decontamination
-
Securely close the primary container of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
-
Decontaminate any equipment used with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated hazardous waste container[4].
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin.
Contingency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention[3][4].
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][13].
Spill Management:
-
Evacuate the immediate area.
-
Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal[3].
-
Clean the spill area thoroughly.
Waste Disposal Protocol: All waste containing 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine must be treated as hazardous chemical waste[10][11].
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Collection: Collect all solid waste (contaminated gloves, paper towels, etc.) and unused material in a clearly labeled, leak-proof hazardous waste container[11]. Liquid waste should be collected in a compatible, sealed container.
-
Labeling: Affix a hazardous waste tag to the container immediately, detailing the contents and accumulation start date.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EH&S) department[11].
-
Disposal: The final disposal must be conducted through an approved waste disposal plant, in accordance with all local, state, and federal regulations[4][5].
Storage and Stability Considerations
To ensure the integrity of your research material and prevent the formation of unknown degradation products, proper storage is essential. Pyrazole compounds should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids[3][4][14]. To prevent potential oxidation or photodegradation, store the compound in a tightly sealed, light-resistant container (e.g., amber vial)[14][15].
By integrating these safety protocols and understanding the scientific rationale behind them, you can confidently and safely advance your critical research.
References
- Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG_z_8WXkzDwJkbGGzKDPpAY9mbcqQUD5sG11Q_ms3mpkTM2qUBs--Q0Y6pmgCh0tEOKT93p_GN9E7nBqN-POiL59Lr1BB2SveAdibOe0L1q-bRE5OyCROPtOEkcO7cquwZBmG_UTM7wG50pGPCRn6xP_2zj3uHgx06rLT4MDgMp-pRWC5lRujlcUszLxJ_qqr3sc=]
- 1H-Pyrazol-3-amine(1820-80-0). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuSvQdb5vvVR5DChWpgVbYLBX7XTA5t1qfHowxmL8hUyUHSrOEadnknwIRsWPLnRmayFs3pgbCpPUN8PcOu5gfs56P2n3RPSjAAvZ60LS0ZhdcRCwp12N--QQ_45bmFdmV7s0hg2VqEc01gQn9gUBmkAHTRH7Sjg==]
- 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine. Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqXPlKib4mYmzKGeInNJ-HlKSUCTtv1yajx-RIbSjOlt8bOeBnwWdIpN-j-WisoD28337VxdUK7qocN41sT5we8Jiu6HBCoGuKYNDyPKEx5ot-BMoM1n7lpOIGI8-7aW0XbOtgo1wotw==]
- Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuJObJDf8Is-vBQHriWOALTHBHezj4vcy3T_Kv41zfE8hfrW9hTXP-rX9_bphY3MRnyprwdDQQmMJq_UVuXXqO5j-bzj2_CMnWsglGea2Uscph8Tu_or2bzz0bKjUpzW53AC-Q07yEWvQMMsngn4Wo5GpDlvmG_7l5IkwqmtgJWrgOEdywfBX7U2lbqkmLw_jk5OpvL9y8BSPEC7VWKrjXw==]
- Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEebyh5n_DiwjXlXscIzFGP0LOlyGz_9xDXmXA8byBDib--WtB7zADyoWRLe1b2jOSlN1s-G4JVn9sVMK3m3681JihzUYZzoSiIoL0GpkcQL_yjyVhf3xrWFbvZKP067hxyvt4QYamX_RdjizU-74bsNs9zwr7Lt-MGPxvFrtrwGST7HyC77lPc_jAs9PLHvEMuOuvrxvsgwzLN1NbeN7Gs6A9r8MjqrY4SfJz2ynT3gIz4Mw==]
- Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlv17zcYux6ja-pk8caOTgxhTFILYNdwEuJeUf-UTpANc179yFUF_ZV2Cs9x56zvu8Vm0m7CXXgoua7IbCUDXkZEeBj8QCNszQbSX0jGmtdowxfLPzatPYByNQE3-0WxnVtCRrg2TbMXvBnIPD_TVzWG6v7OJdVv-iZf78L0j1Z64Jz772CGo4XstljHh7v5hH4OIXtNfb-uTHRHi1QOemPnYd4IOiThGlV8qzJjPCTXBkF4SKY7Ykgv2WUsdLUJVCFP9QYPs=]
- Personal Protective Equipment: Chemical Handling. Good Day's Work. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEubu87UO7dQEoEE49nN7aUVPbXLHK4DeRtJhmeIlC6Wq2gBaSlQ_zrgkZqI2eJorPEofl-H58e2iTHUMPyxF64uhc1aDqEZ3pSUXJSaMmIiMB5F3C-1UojcGXDe9soou5e52V5xkc72LHSemRXHpuymU0yNmCfpecz_kcUsAXwqIzLWkpO8hzvQrQu7A==]
- Personal Protective Equipment. US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aXI26Gs3pdzsNWpnoLMKnpcjTt7L3JLn-qz-cEam_90YKfRxTvvkafHpvWkyPG52QD4w6mHHZ1jeTnkmCjrvfg8mAAh3aKdHp_vX7e3WIvJ-7yEF3PdZ-DT_OqJknbkkAz9ZOYt7ugu7z-rMm4v7a_zzSASzdBvp_8PHapoh]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaNG8iBLW3ZSqDqCbV3Lf7SGExU-1nYfXJkC5L4aeLZsFqiH8F_wIEedazKxV3WswTda-laHLEVCIZQbdR_ZPuGHvYcRUh4Ji5IyAEqpZu0ym-l08BUKk7yXH__SSB0nVHG9ddnukWtXdliYplYvgog9-WuAtKkrS8i859H2_-pwVETfikggNoM9VSD4S7QyXUYkAjCrG7ncZFLr_AuTRYla4lXQ7x9AFSOTsV9D0KZbIHuOng0bYBT6mdzLUi]
- Safety Data Sheet. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdDluTCp01m2T0OGldJPi351Pmkm_pZWf8H-HM1OsiUipJuvHp_eh8_Ei4YU_iic1xXUPxY6JvRXNBPMcASs9ctcSlmIb_DK_hp7X4iTL17kyFFOSFIvvl2WOcyPH5JjKxr8NowCD8XmBOfD36pDtCMp9tfIOlTGWmXA==]
- 5-(Aminomethyl)-1-methyl-1H-pyrazole. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7eSUJvZn5UR-Q6loaq89qgb5rp2my1J6kdi1VCV6j5JN5qNl77Rx9kvIH8ikHNl9yI4PaEKBR4ttm3YeB0-jNwdcb-HZzTT4OfaNIo8LCbjQ4kETiZi-vg0iVtODEeP2uTRLD0Zc0BSGGw_vimmckcs5mF6OlrhWvaERPQ==]
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuaHnqSKARc_E4NL9Wjs7SqzHUvpHo_JgCVYIHupfXr008R1P5b9f36ysYiI1AUeKV653i6nH25Zew_NC2Cx76dcY7VrGoOOdm3qLrRV6jOI6AuyRbDdvmY3i8lSgFGblkQJZgH_WA1pMm6Gg4Tju1CKeGBYRwHW6TsROFHL34KfPFj2AmzB_m20D642DtZpQLZcWNCyPVEdZ-NV097w==]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk8iGAQPBjKlDUZ4IYqpaocxT0lY418qcLNo9DqanpbK2KLINIGIjioIas-3P0SJYEpgJr2Y19XSencdNTB5zDTKjIPtdwoAGuD9eKp_ioUCHaoIDvg-hhZZO43U9S9Bz4axWROKR-abm_hofhPGFNFRtqlH3H_F0qeUiy5BDr0mh5WhPhyM2ldJZ6ADbNpNNEZNcQPwzUuvXqe4XOWTa9ZjYbMemxyHDWevJQTiIsFBvCAO5vtWE0m504eJz81RkmTa7Yq6I25hdPtHFIsqY=]
- 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELQDqbk5dLd6ZDbBT0qnKpHXRChL9Z40JnP2wBSZ6oyUj5Lowg1ij_Uf-0OYWabUBdnQQIj8n6C1chozW5I1OClgIynlU1luvkrWSKg34qaIXrsHZp_7pcetAOMJbnALIKLrZSS-8oK_PB9NDJUsnkHTZFh_UWBd5i5NBTu-8FcfQKzdRjw==]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFbSfBdzwv1YIhTWW8fgqzgWfMS6Z7DoLIO2v1IEMEn5eNhsdFY_UvC4wEjD063IDrlDPGQz4fzACpvcPwKwj6eT86MgajatUFiL9ud85xYW4g7qtokZoJWNX09Du0pMwks4Adnjv-42I0OfxXGzTSGSytnWqAxmxCI8vfAl0OEw6dEl_CPValaBvOZO7ln1YUxhOCgP7GXceOh5Y0]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE90SxIlJuov88xFebFfLiKyf-zr1NEoEcTfwhYemlogG7a8HEN90aGUP06CWbf2ZFcBLh0sfToRPP4ODfhro8Fqb61myZd7YZc-OcB460mbOp9ku63WWbmbIXTIXJhNCPCFqWnTz9kP05ZoC222J0F9iorJds1ozV-wTf2VzHYSBpW_AUBaX_992Q13V6ee7uTX3FDxKgnafW5O64yGYpTLCka-GsGYrMobQ3RlfxX0_jndhZrfA5-RRqMgoRZ]
- 1H-pyrazol-1-amine | C3H5N3 | CID 11829352. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfy_fBPnPEojzyg58jjLk7sUt9-Lb5FoRc8d54YYaiswhSaVZo-4SHTbJP9a_xxyj402fZgZhHieSDg2OGwJEdo1gO_KiC9dFzk7yTu0h2tjELRU3PtU0tZA3JRUdwtRIF6xr2HVufVZ-Aa6nzX9tPvd42drpI-Q==]
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHZDHtQZ9ebUTAB29wNmlqetvHEz1-aiTnhfXfMBHYPshh4D_Vuq0VY7Hz2EPp3Ro3GMa3wWh9a0c1HyNTXbFvpC_9WGS207Jjsq1fCURfsL9dx1BhxnykJrNvWn_LQ-mq6lJ4aNoZmKK8XXrE6vghG_VngfLDYfzePLDd7G5xqtE_YZfVlST8Ep7CluQmBJQ7jwK1iHxG-fqMjh5hd6lCwU4syzDtrbWB6cU8]
- SAFETY DATA SHEET. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc4b7tJDEl9EN5V5OBc7HmpXXcz1qovmYi-X3kfyMRisO7WNeiYeoIDO96azuQSuxFrvVqvpGeIU3cw27GJCD9eJb2LqizfW7iamusbsdXOtDqP1KR_qcvaHtyIRq37m9e8LtVG1ulMhvQsUI=]
- 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9yYAl9Eht--DrihpoUulGhgyBIvLltFMXZBa5UMgt6SBxjn5esbXFdGo5AQppKn0P7a6NzyjLpffeTeZEkcD_zzBBqfkbwl1BNNKEWUDFm69Uo0Hezw3YiDgUevQtmnX9wMeu5-8=]
- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCbwk0X6AtbUGU7kSqC4qGpSCulAgwPLLB5hFV3fGV3NhxxL24ybG5Z_eivF2jIdxbMlX_36yxQTM9pAncXvxbGxYm9lI3GsVe1-tBSYGWZRfuH0j1fNowd6AkZU4kYI3D3TqssYkdDhOMZQWWglX9TfQNIyuWqD9vcXLkFZ_BgZtGTyAlg==]
- Safety Data Sheet. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGo_kiw6dogy8m_RiT8u1VQ_u3cw5Xb5NAvi-QApYtfYZPylyneN9qSr53g9GkulqP1J-UceR8Lb0oqL1RY2Q7roXT5dgefcMbv0w2citJkIk2gM6CqsEBFQiGIfLxtRMmjQfhI1agK9ZLVPPaDltaIdk8nuEiPx6myk89QveBrIRBrbtySopuUM0hPxz2Qw_S]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXuGb8EaiBJ7wVKkAKVDGy1pg8LExz16fDCXbnnHVsYukxOyflS7jX3J2c26OsVkR74sq95XU8cxr6Nx1iHMar-YhluFOM-ii6sXv7riH4EBqkUby87NNlQk4b-n8P9aQlgKcjJoCSa_870fye0dx0T-joyZNkC79hyERhQVIrirwKebZciKC3rQPHUcAB3eXZFTXJIKkjlKqfCMGIBltlblxdFrpb2kJGvDzU8UgJgOFftBqNRC5AadRLXAdg6ZDEQA7iFqJFY5fOwBaaxMQDhYpGHu6Q]
Sources
- 1. 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine [sigmaaldrich.com]
- 2. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine [benchchem.com]
- 3. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1H-pyrazol-1-amine | C3H5N3 | CID 11829352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
